3-Fluoro-2-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFTNHJWVKVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381340 | |
| Record name | 3-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-06-2 | |
| Record name | 3-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Benzonitriles
An In-Depth Technical Guide to 3-Fluoro-2-methylbenzonitrile
This compound (CAS No. 185147-06-2) is a fluorinated aromatic nitrile that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The strategic placement of the fluorine atom, methyl group, and nitrile functionality on the benzene ring imparts unique reactivity and properties, making it a valuable precursor for a range of complex molecules. Its utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, which is a key consideration in drug design.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 185147-06-2 | [4][5] |
| Molecular Formula | C₈H₆FN | [6][7] |
| Molecular Weight | 135.14 g/mol | [6][7] |
| Appearance | Light yellow clear liquid | [1] |
| Purity | ≥99.0% | [1] |
| Density | 1.398 g/cm³ | [1] |
| Boiling Point | 38°C | [1] |
| Flash Point | 178°F (81°C) | [1] |
For unambiguous identification and quality control, spectroscopic analysis is indispensable. While specific spectra are proprietary to manufacturers, typical characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine atom. ¹³C NMR and ¹⁹F NMR would provide further structural confirmation.
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be prominent, along with bands corresponding to the aromatic C-H and C-F bonds.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.
Synthesis Methodologies: A Strategic Approach
The synthesis of this compound can be approached through various routes, with the choice of method often dictated by the availability of starting materials, scalability, and cost-effectiveness. A common synthetic strategy involves the condensation and subsequent decarbonylation of appropriately substituted precursors.[8]
One patented method highlights a two-step process:
-
Condensation: A compound with a structure like formula B is condensed with a compound of formula C (such as diethyl malonate or dimethyl malonate) in the presence of a phase transfer catalyst.[8]
-
Decarbonylation: The resulting mixture is then treated with a chloride salt and water to induce decarbonylation, yielding the final product, 3-fluoro-4-methylbenzonitrile.[8] The reaction temperature for this step is typically in the range of 120-180°C.[8]
Another documented approach involves starting from o-methylbenzylamine, which undergoes a series of transformations including nitration, diazotization, and cyanation to yield the desired product.[8]
Below is a generalized workflow for the synthesis of a substituted benzonitrile, illustrating a common synthetic pathway.
Caption: A generalized workflow for the synthesis of substituted benzonitriles.
Applications in Drug Discovery and Fine Chemicals
This compound serves as a critical building block in the synthesis of a variety of high-value chemical entities.[1] Its utility is particularly evident in the pharmaceutical industry, where it is a key intermediate for the synthesis of novel therapeutic agents.[9]
A notable example is its use in the manufacturing pathway for Danuglipron , an oral GLP-1 receptor agonist for the treatment of type 2 diabetes.[10] In the synthesis of a key starting material for danuglipron, 3-fluoro-4-methylbenzonitrile undergoes radical bromination followed by selective hydrolysis.[10] This underscores the importance of this class of compounds in constructing complex and medicinally relevant scaffolds.
The presence of the nitrile group offers a versatile handle for further chemical transformations, including:
-
Hydrolysis to carboxylic acids
-
Reduction to primary amines
-
Participation in cycloaddition reactions to form heterocyclic systems
This chemical versatility makes it a valuable component in the toolbox of medicinal and process chemists.[3]
Safety, Handling, and Disposal: A Protocol-Driven Approach
Due to its potential hazards, strict adherence to safety protocols is paramount when handling this compound. This chemical is considered hazardous and can cause skin and eye irritation.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[4]
Handling and Storage
-
Handling: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Disposal
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]
The following diagram outlines the logical flow for handling a chemical spill.
Caption: A workflow for responding to a chemical spill.
Conclusion
This compound is a compound of significant industrial and academic interest. Its unique structural features make it a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical sectors. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and development.
References
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- Synthesis of 3-Fluoro-4-(hydroxymethyl)
- High Purity this compound: A Versatile Intermedi
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- Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. [Link]
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3-Fluoro-2-methylbenzonitrile chemical properties
An In-Depth Technical Guide to 3-Fluoro-2-methylbenzonitrile: Properties, Synthesis, and Applications
Abstract
This compound, a substituted aromatic nitrile, is a key chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its unique molecular architecture, featuring fluoro, methyl, and nitrile functional groups, offers a versatile platform for the synthesis of complex molecular targets. The strategic placement of these substituents on the benzene ring imparts specific reactivity and physicochemical properties that are highly desirable for creating novel active pharmaceutical ingredients (APIs) and advanced functional materials. This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and professionals in drug development.
Physicochemical and Safety Profile
This compound (CAS No. 185147-06-2) is a compound whose utility is defined by its physical characteristics and chemical structure.[1] Understanding these properties is the first step in its effective application in a laboratory or industrial setting.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. It is typically encountered as a liquid under standard conditions.[2]
| Property | Value | Source |
| CAS Number | 185147-06-2 | [2] |
| Molecular Formula | C₈H₆FN | [1] |
| Molecular Weight | 135.14 g/mol | [3] |
| Appearance | Liquid (under normal conditions) | [2] |
| Purity | Typically ≥98-99% | [1][4] |
Safety, Handling, and Storage
As a nitrile compound, this compound is classified as hazardous and requires careful handling to ensure personnel safety.[2]
-
Hazard Classification : This chemical is considered hazardous. It is harmful if swallowed, harmful in contact with skin, and may be harmful if inhaled. It is also known to cause skin and serious eye irritation.[2][4]
-
Handling : Work should be conducted in a well-ventilated area or fume hood.[2] Appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing, is mandatory to prevent skin and eye contact.[2][4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][4]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Wash hands thoroughly after handling; Do not eat, drink or smoke when using.[2][4] |
| H315 | Skin Irritation, Category 2 | Wear protective gloves/clothing.[2] |
| H319 | Serious Eye Irritation, Category 2 | Wear eye/face protection.[2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity verification of chemical compounds.[5] The techniques of NMR, FT-IR, and Mass Spectrometry each provide a unique fingerprint for this compound based on its distinct functional groups and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5] The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating methyl group, creates a distinct pattern of chemical shifts in the aromatic region.
-
¹H NMR : The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm). The coupling between the fluorine atom and the adjacent ring protons (³JHF and ⁴JHF) will result in characteristic splitting patterns (doublets or doublet of doublets).
-
¹³C NMR : The spectrum will display eight unique carbon signals. The nitrile carbon is highly deshielded (δ 115-120 ppm). The aromatic carbons will appear in the δ 110-165 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF). The methyl carbon will be found in the upfield region (δ 15-25 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying key functional groups.[5]
-
Nitrile (C≡N) Stretch : A sharp, strong absorption band characteristic of the nitrile group is expected around 2225-2235 cm⁻¹. The conjugation with the aromatic ring influences this position.[5]
-
Aromatic C-H Stretch : Signals will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch : Multiple bands will be observed in the 1450-1600 cm⁻¹ region.
-
C-F Stretch : A strong absorption band is expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio of approximately 135.14.
Synthesis and Manufacturing
As a valuable building block, several synthetic routes to substituted benzonitriles are plausible. A common and effective strategy involves the cyanation of an appropriate aryl halide, often derived from a corresponding aniline. The following represents a logical and industrially relevant synthetic pathway.
Causality of Experimental Design : The choice of a Sandmeyer-type reaction sequence is based on its reliability and the commercial availability of the aniline precursor. Diazotization followed by cyanation is a classic, well-documented transformation for introducing a nitrile group onto an aromatic ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.
-
Diazotization :
-
Dissolve 2-fluoro-6-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq) at room temperature.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction) :
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.3 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification :
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three functional groups, making it a versatile intermediate for constructing more complex molecules.[6][7]
Caption: Major reaction pathways for this compound.
-
Reactions of the Nitrile Group : The nitrile group is a gateway to other functionalities.
-
Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-2-methylbenzoic acid, a useful precursor for amides and esters.
-
Reduction : The nitrile can be reduced to the corresponding primary amine, (3-fluoro-2-methylphenyl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a key basic moiety for pharmaceutical applications.
-
-
Reactions of the Methyl Group : The benzylic methyl group is susceptible to radical reactions.
-
Reactions of the Aromatic Ring : The substituents direct further electrophilic aromatic substitution. The activating methyl group and deactivating but ortho-, para-directing fluoro group, along with the deactivating meta-directing nitrile, create a complex directive effect, allowing for selective late-stage functionalization under carefully controlled conditions.
Applications in Research and Development
While specific, large-scale applications of this compound are proprietary or in development, its structural motifs are present in molecules of high interest in drug discovery and materials science. Its isomers are known building blocks for important compounds, suggesting a similar potential.[10]
-
Pharmaceutical Synthesis : Fluorinated aromatic compounds are prevalent in modern pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. The 2-methylbenzonitrile scaffold is a component of various drug candidates. For example, the related isomer 4-fluoro-2-methylbenzonitrile is a key intermediate for Trelagliptin, a drug used to treat type II diabetes.[11][12] Similarly, 3-fluoro-4-methylbenzonitrile is a starting material for Danuglipron, a GLP-1 receptor agonist.[8] This establishes a strong rationale for the use of this compound as a building block for novel APIs.
-
Materials Science : Benzonitrile derivatives are crucial in the synthesis of advanced materials. Isomers are used to create Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs).[10][11] The electronic properties conferred by the fluoro and cyano groups make this compound a promising candidate for developing new organic electronic materials.[7]
Conclusion
This compound is a specialized chemical intermediate with a profile that makes it highly attractive for innovation in chemistry-driven industries. Its combination of reactive sites—the versatile nitrile, the activatable methyl group, and the electronically influential fluorine atom—provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
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An In-depth Technical Guide to 3-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-2-methylbenzonitrile, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. With a molecular weight of 135.14 g/mol , this compound serves as a critical intermediate in the synthesis of complex organic molecules.[1][2][3] This document will delve into its chemical and physical properties, established analytical methodologies for its characterization, and its applications, particularly within the realm of drug discovery.
Core Molecular and Physical Characteristics
This compound, with the chemical formula C₈H₆FN, is a solid at room temperature.[3] The strategic placement of a fluorine atom and a methyl group on the benzonitrile scaffold imparts unique electronic properties and steric influences that are highly valuable in the design of novel compounds.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 135.14 g/mol | [1][2][3] |
| Molecular Formula | C₈H₆FN | [1][2] |
| CAS Number | 185147-06-2 | [1][3] |
| Appearance | Solid | [3] |
| Boiling Point | 203.0 ± 20.0 °C (Predicted) | [4] |
| Flash Point | 82.3 ± 12.1 °C | [4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |
Synthesis and Mechanistic Insights
The synthesis of fluorinated benzonitriles such as this compound is of considerable interest for the production of pharmaceutical and agrochemical intermediates. Various synthetic routes have been developed, often involving multi-step processes that require careful control of reaction conditions.
One documented approach for a related isomer, 3-fluoro-4-methylbenzonitrile, involves the decarbonylation of a condensed intermediate.[4] Another general strategy for synthesizing fluorinated benzonitriles is through the conversion of a corresponding benzaldehyde. For instance, a process for preparing 4-fluoro-2-methylbenzonitrile involves the conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime, which is then converted to the final benzonitrile product.[5] These synthetic strategies highlight the importance of selecting appropriate reagents and catalysts to achieve high yields and purity. The choice of a particular synthetic route is often dictated by the availability and cost of starting materials, as well as the scalability of the process for industrial applications.
Analytical Characterization: A Validating System
The definitive identification and purity assessment of this compound are paramount for its application in sensitive fields like drug development. A suite of analytical techniques is employed to ensure the structural integrity and quality of the compound.
Spectroscopic Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A Certificate of Analysis for this compound confirms that its proton NMR spectrum is consistent with its structure.[6]
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the aromatic and methyl protons. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the fluorine exhibiting a large coupling constant.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization.[7] Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment.[8][9] The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, with its chemical shift providing valuable information about the electronic effects of the methyl and nitrile groups on the aromatic ring.[7]
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2240 cm⁻¹. Other significant peaks will correspond to the C-F bond stretching and the aromatic C-H and C=C bond vibrations.
Mass spectrometry is employed to determine the molecular weight and to gain insights into the molecule's fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of 135.14. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, providing further confirmation of the structure.
Chromatographic Purity Assessment
HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates.[10] A robust reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from any potential impurities, such as isomers or reaction byproducts.
Illustrative HPLC Method Development Workflow:
Caption: A logical workflow for the development and execution of an HPLC purity analysis.
A well-developed HPLC method will provide a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks. Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, and robust.[10]
Applications in Drug Discovery and Development
Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to a molecule.[11][12] The introduction of fluorine can significantly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[11][13][14]
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical ingredients. The nitrile group can be readily converted to other functional groups such as amines or carboxylic acids, while the fluorine and methyl groups can be used to fine-tune the pharmacological properties of the final drug candidate. For example, related fluorinated benzonitriles are key intermediates in the synthesis of drugs like Trelagliptin, a treatment for type II diabetes.[15] The strategic incorporation of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles of drug candidates.[13]
Conceptual Role in Drug Design:
Caption: The influence of this compound's structural features on drug properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups offers a powerful tool for medicinal chemists to design and synthesize novel compounds with improved pharmacological profiles. A thorough understanding of its chemical properties and the use of robust analytical methods for its characterization are essential for its effective application in research and development.
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A Senior Application Scientist's Guide to the Structure Elucidation of 3-Fluoro-2-methylbenzonitrile
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 3-fluoro-2-methylbenzonitrile (C₈H₆FN), a substituted aromatic nitrile. Moving beyond a simple recitation of techniques, this document illuminates the strategic rationale and logical data integration required to solve a chemical puzzle. We will demonstrate how a multi-technique spectroscopic approach—leveraging Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—creates a self-validating system for structural confirmation. This guide is intended for researchers and scientists who seek not only to apply these powerful analytical tools but to understand the causality behind a robust elucidation workflow.
Introduction: The Rationale for a Multi-Faceted Approach
In the field of chemical analysis, no single technique provides absolute structural proof. Instead, we build an irrefutable case by assembling complementary pieces of evidence. The structure elucidation of a small molecule like this compound is a prime example of this synergistic process. Each spectroscopic method interrogates the molecule from a different angle:
-
Mass Spectrometry (MS) provides the molecular weight and elemental formula, defining the atomic "parts list."
-
Infrared (IR) Spectroscopy reveals the functional groups present, acting as a rapid chemical fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the atomic connectivity, showing how the "parts list" is assembled into a unique 3D structure.[1]
The power of this approach lies in its inherent cross-validation. The molecular formula from MS must align with the functional groups seen in IR and the detailed atomic count and connectivity map from NMR. This guide will walk through this logical progression, demonstrating how each dataset informs and validates the next.
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation is not random; it is a systematic investigation. The workflow is designed to move from broad, foundational information to fine-grained detail, with each step narrowing the range of possible structures until only one remains.
Caption: High-level workflow for structure elucidation.
Step 1: Foundational Analysis - Molecular Formula and Unsaturation
Before any instrument is run, we begin with the known molecular formula: C₈H₆FN .
The first critical calculation is the Degree of Unsaturation (DoU) , which reveals the total number of rings and/or multiple bonds.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 8 + 1 - (6/2) - (1/2) + (1/2) = 9 - 3 - 0.5 + 0.5 = 6
A DoU of 6 is highly suggestive of an aromatic ring (which accounts for 4 degrees: one ring and three double bonds) plus two additional degrees of unsaturation. A nitrile group (-C≡N) contains a triple bond, which accounts for the remaining two degrees. This initial calculation immediately focuses our investigation on a substituted benzonitrile structure.
Step 2: Mass Spectrometry - Confirming the "Parts List"
The objective of MS is to verify the molecular weight and, with high-resolution instruments, confirm the elemental composition.
Expected Result: For C₈H₆FN, the monoisotopic mass is 135.0484 Da.[2]
Electron Ionization (EI) is a common technique for small, relatively stable molecules. The resulting spectrum will show a molecular ion peak (M⁺) and a series of fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 135 is expected, confirming the molecular weight. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[3]
-
Fragmentation: The way the molecule breaks apart provides structural clues. For aromatic compounds, fragmentation can be complex.[4] However, losses of small, stable fragments are common. A loss of HCN (27 Da) from the nitrile group or the loss of a fluorine atom (19 Da) could be anticipated.[5]
From an experimental standpoint, observing a high-resolution mass that matches 135.0484 provides extremely high confidence in the elemental formula, ruling out other combinations of atoms that might have the same nominal mass.
Step 3: Infrared Spectroscopy - Identifying Functional Groups
FT-IR is a rapid and powerful tool for identifying the types of bonds present in a molecule. For this compound, we expect several characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C≡N Stretch | ~2230 | Strong, sharp peak. Highly characteristic of a nitrile group. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak peaks, confirming the presence of an aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak peaks from the methyl group. |
| C=C Ring Stretch | 1450 - 1600 | Multiple medium to strong peaks, characteristic of the benzene ring. |
| C-F Stretch | 1200 - 1300 | Strong peak, confirming the presence of a carbon-fluorine bond. |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group, validating the hypothesis derived from the Degree of Unsaturation.
Step 4: Nuclear Magnetic Resonance - Mapping the Skeleton
NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. For this molecule, a suite of experiments is required: ¹H NMR, ¹³C NMR, and 2D correlation experiments like HSQC and HMBC. Furthermore, given the presence of fluorine, ¹⁹F NMR is an invaluable tool.[1][6]
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).
-
Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has three protons. Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the -CN (electron-withdrawing), -F (electron-withdrawing, π-donating), and -CH₃ (electron-donating) substituents. We expect three distinct signals, each integrating to 1H. The splitting will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Aliphatic Region (δ 2.0-2.5 ppm): The methyl group (-CH₃) protons will appear as a singlet (or a narrow doublet due to long-range coupling with fluorine, ⁴JHF), integrating to 3H.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows the number of unique carbon environments.
-
Total Carbons: 8 distinct signals are expected, as there is no molecular symmetry.
-
Nitrile Carbon (C≡N): Typically found around δ 115-120 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-170 ppm).
-
One carbon will be directly attached to fluorine (C-F), showing a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). This is a key diagnostic feature.
-
The other five aromatic carbons will show smaller couplings to fluorine (²JCF, ³JCF).
-
-
Methyl Carbon (-CH₃): A single signal in the aliphatic region (δ 15-25 ppm), which may also show a small coupling to fluorine (³JCF).
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[8] It allows us to definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon. Quaternary carbons (like C1, C2, C3, and the nitrile carbon) will not show a correlation in the HSQC spectrum.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[8] These "long-range" correlations build the molecular skeleton.
The following diagram illustrates the logical connections we will establish using HMBC data.
Caption: Key HMBC correlations for confirming connectivity.
Data Synthesis: Assembling the Final Structure
By integrating all the spectroscopic data, we can confirm the structure of this compound and rule out other isomers.
| Technique | Observation | Conclusion |
| MS | Molecular Ion at m/z = 135.0484 | Confirms molecular formula C₈H₆FN. |
| IR | Strong peaks at ~2230 cm⁻¹ (C≡N) and ~1250 cm⁻¹ (C-F) | Confirms presence of nitrile and fluoro groups. |
| ¹³C NMR | 8 unique carbons; one with a large ¹JCF coupling constant. | Confirms lack of symmetry and identifies the carbon bonded to fluorine. |
| ¹H NMR | 3 aromatic protons, 1 methyl group (3H). | Accounts for all hydrogens in the molecule. |
| HSQC | Correlates the 3 aromatic protons and 3 methyl protons to their respective carbons. | Identifies the four protonated carbons. |
| HMBC | Correlations from methyl protons to C1, C2, and C3. Correlations from H4 to C2 and C6. | Unambiguously establishes the 1,2,3-substitution pattern on the benzene ring. |
The critical HMBC correlation is from the methyl protons (attached to C-methyl) to the carbon bearing the nitrile (C1), the carbon it's attached to (C2), and the carbon bearing the fluorine (C3). This definitively proves the ortho relationship between the methyl and nitrile groups and the meta relationship between the nitrile and fluorine.
Experimental Protocols
8.1 Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 250°C at 10°C/min.
-
MS Acquisition: Acquire data in Electron Ionization (EI) mode at 70 eV over a mass range of m/z 40-400.
8.2 FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction on the resulting spectrum.
8.3 NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10] Transfer to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 1-pulse sequence. Key parameters: 30° pulse angle, 2-second acquisition time, 5-second relaxation delay, 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Key parameters: 30° pulse angle, 1.5-second acquisition time, 2-second relaxation delay, 1024 scans.
-
HSQC Acquisition: Use a standard gradient-selected, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.3). Optimize for an average ¹JCH of 145 Hz.
-
HMBC Acquisition: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf). Optimize for long-range couplings by setting the delay for an average nJCH of 8 Hz.
Conclusion
The structure of this compound has been unequivocally determined through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. Each technique provided a unique and essential piece of the structural puzzle, and their collective agreement forms a self-validating system that ensures the trustworthiness of the final assignment. This guide demonstrates that a successful structure elucidation relies not just on the generation of high-quality data, but on a strategic workflow and a logical, evidence-based approach to data interpretation—a cornerstone of modern chemical and pharmaceutical science.
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3-Fluoro-2-methylbenzonitrile IUPAC name
An In-depth Technical Guide to 3-Fluoro-2-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document details its chemical identity, physicochemical properties, synthesis methodologies, and critical applications as a versatile intermediate in organic synthesis. Emphasis is placed on the practical utility of this molecule as a building block for complex chemical structures, including active pharmaceutical ingredients (APIs). Furthermore, this guide consolidates essential safety protocols, handling procedures, and storage requirements to ensure its responsible use in a research and development setting. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals engaged in advanced chemical synthesis.
Core Compound Identification and Rationale for Use
This compound is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring to which a nitrile (-C≡N) group is attached. The specific substitution pattern of a fluorine atom at position 3 and a methyl group at position 2 imparts unique electronic and steric properties to the molecule. These properties make it a highly valuable and reactive intermediate for introducing a fluorinated cyanotoluene moiety into larger, more complex molecules.
The strategic placement of the fluorine atom, the most electronegative element, significantly alters the reactivity of the aromatic ring and the nitrile group, often enhancing metabolic stability and binding affinity in bioactive molecules. This makes fluorinated building blocks like this compound particularly sought after in medicinal chemistry and drug discovery.[1] Its isomers, such as 4-Fluoro-2-methylbenzonitrile and 3-Fluoro-4-methylbenzonitrile, are also key intermediates in the synthesis of important APIs like trelagliptin (for type II diabetes) and danuglipron, respectively, highlighting the importance of this structural class in modern pharmaceuticals.[2][3][4]
Physicochemical & Spectroscopic Profile
Accurate characterization of a chemical intermediate is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Cyano-2-fluorotoluene | N/A |
| CAS Number | 185147-06-2 | [5] |
| Molecular Formula | C₈H₆FN | [6] |
| Molecular Weight | 135.14 g/mol | [6] |
| Appearance | Light yellow clear liquid | [7] |
| Purity | ≥99.0% (typical) | [7] |
| Density | 1.398 g/cm³ | [7] |
| Boiling Point | ~213-220 °C (Predicted/at 760 mmHg) | [8] |
| Flash Point | 81 °C (178 °F) | [7] |
Spectroscopic Data
Detailed analytical data is crucial for confirming the identity and purity of the material before use in a synthetic workflow. Suppliers of this compound typically provide comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the structure and purity of each batch.[9] Vibrational features of related fluorobenzonitriles have been studied in-depth using techniques like Resonance Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy, providing deep insights into their electronic and molecular structure.[1]
Synthesis & Manufacturing Insights
The synthesis of fluorinated benzonitriles requires careful selection of starting materials and reaction conditions to ensure regioselectivity and high yield. While specific, proprietary manufacturing processes for this compound may vary, a general and representative synthetic approach can be outlined based on established organic chemistry principles and published methods for closely related isomers.
Representative Synthetic Pathway
A common strategy involves the Sandmeyer reaction or related transformations starting from a corresponding aniline derivative. Another approach involves the cyanation of an aryl halide. For the related isomer, 3-Fluoro-4-methylbenzonitrile, a patented method describes a two-step process involving the condensation of a fluorinated compound with a malonate ester, followed by a decarbonylation reaction.[10] A different synthesis for this isomer involves the radical bromination of 3-fluoro-4-methylbenzonitrile followed by hydrolysis.[2]
The following workflow illustrates a generalized, conceptual pathway for the synthesis of a fluoromethylbenzonitrile.
Detailed Handling and First Aid Procedures
-
Engineering Controls: Always use this chemical within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure. [11][12]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat to prevent skin and eye contact. [5]For operations that may generate aerosols or vapors, a NIOSH/MSHA approved respirator may be necessary. [5]* Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling. [5][11]* First Aid (In case of exposure):
-
Eyes: Immediately rinse with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5] * Skin: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a poison center or doctor if you feel unwell. [5] * Ingestion: Rinse mouth with water. Immediately give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. [5]
-
Storage Recommendations
Keep containers securely sealed when not in use. [11]Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Avoid physical damage to containers.
Conclusion
This compound is a high-value chemical intermediate with demonstrated utility in fields requiring sophisticated organic synthesis. Its unique structural features make it an important building block for creating novel molecules in drug discovery, materials science, and agrochemicals. The technical information and safety protocols detailed in this guide provide researchers and developers with the foundational knowledge required to handle and utilize this compound effectively and safely, paving the way for future innovations.
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A Technical Guide to 3-Fluoro-2-methylbenzonitrile: A Key Intermediate in Modern Synthesis
Abstract: 3-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile that serves as a highly versatile and valuable building block in contemporary organic synthesis. Its unique trifunctional architecture—comprising a nitrile, a fluorine atom, and a methyl group on a benzene ring—provides multiple reaction sites and imparts desirable physicochemical properties to its derivatives. This guide offers an in-depth exploration of its molecular structure, strategic synthesis, spectroscopic signature, and chemical reactivity. Furthermore, it highlights its critical role in the development of pharmaceuticals, agrochemicals, and advanced materials, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent intermediate.
Molecular Blueprint: Key Identifiers and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by a unique set of descriptors that ensure its unambiguous identification and provide insight into its physical characteristics.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is Cc1c(F)cccc1C#N.[1] This notation concisely represents the molecular structure: a benzene ring substituted with a methyl group (C), a fluorine atom (F), and a cyano group (C#N), with the locants defining their specific 1, 2, and 3 positions, respectively.
Quantitative data for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 185147-06-2 | [2][3] |
| Molecular Formula | C₈H₆FN | [3][4] |
| Molecular Weight | 135.14 g/mol | [3][4] |
| SMILES String | Cc1c(F)cccc1C#N | [1] |
| InChI Key | DMQFTNHJWVKVGE-UHFFFAOYSA-N | [3] |
| Appearance | Light yellow clear liquid / Solid | [5] |
| Purity | ≥99.0% (Typical) | [5] |
Strategic Synthesis: A Plausible Manufacturing Workflow
While numerous synthetic routes can be envisioned for substituted benzonitriles, a common and reliable strategy for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. This method is advantageous due to the wide availability of aniline precursors and the generally high yields of the transformation.
Causality of the Synthetic Choice: The choice of 3-fluoro-2-methylaniline as the starting material is strategic. This precursor correctly positions the fluorine and methyl groups. The diazotization-cyanation sequence is a classic, well-understood transformation that reliably converts the amine functional group into the desired nitrile with high fidelity.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Detailed Experimental Protocol (Representative)
-
Diazotization:
-
To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-fluoro-2-methylaniline (1.0 eq).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Heat the mixture gently to achieve dissolution and then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Spectroscopic Signature: Characterization and Validation
Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral features based on its molecular structure.
-
¹H NMR: The spectrum will show a singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. The aromatic region (δ 7.0-7.8 ppm) will display three distinct signals corresponding to the three aromatic protons. Their splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹³C NMR: The spectrum will exhibit eight distinct carbon signals. The nitrile carbon (-C≡N) will appear around δ 115-120 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Other aromatic carbons will show smaller C-F couplings.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the aromatic environment. If proton-coupled, the signal will appear as a multiplet due to coupling with the two ortho-protons.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile C≡N stretch is expected at approximately 2225-2235 cm⁻¹. Other key signals include C-F stretching vibrations (around 1200-1300 cm⁻¹) and aromatic C=C and C-H stretching bands.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 135.14.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its three key functional components.[5] The interplay of their electronic effects governs the overall reactivity profile of the molecule.
-
The Nitrile Group: This is the primary site for transformations. It is a powerful electrophile at the carbon atom, making it susceptible to nucleophilic attack.[6]
-
Hydrolysis: Can be converted to a carboxylic acid (3-fluoro-2-methylbenzoic acid) under strong acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine (3-fluoro-2-methylbenzylamine) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.
-
-
The Aromatic Ring: The regioselectivity of electrophilic aromatic substitution is dictated by the combined directing effects of the substituents.
-
Directing Effects: The methyl group is activating and ortho-, para-directing. The fluorine atom is deactivating via induction but is also ortho-, para-directing via resonance. The nitrile group is strongly deactivating and meta-directing.[7] This complex interplay makes substitution challenging but allows for selective functionalization under carefully controlled conditions.
-
-
The Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions.
-
Halogenation: Radical bromination using N-bromosuccinimide (NBS) can convert the methyl group to a bromomethyl group, a key step for introducing other functionalities. This strategy has been successfully employed on the related isomer, 3-fluoro-4-methylbenzonitrile.[8]
-
Caption: Reactivity map of this compound highlighting key transformation pathways.
Applications in Advanced Synthesis
The strategic incorporation of fluorine is a cornerstone of modern drug design. Fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[9][10][11] this compound serves as an ideal starting point for introducing a fluorinated motif into complex target molecules.
-
Pharmaceuticals: As a versatile intermediate, it is a building block for active pharmaceutical ingredients (APIs).[5] Isomers like 4-fluoro-2-methylbenzonitrile are used in the synthesis of APIs such as Trelagliptin, a treatment for type II diabetes.[12] This precedent underscores the potential of this compound in similar drug discovery programs.
-
Agrochemicals: The principles that make fluorine valuable in pharmaceuticals also apply to agrochemical design, where enhanced potency and stability are desired.
-
Materials Science: Fluorinated benzonitriles are precursors for advanced materials. For example, derivatives are used to synthesize thermally activated delayed fluorescence (TADF) emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs).[12]
Safety and Handling Protocols
| Hazard Information (Based on Isomer CAS 185147-07-3) | Precautionary Measures |
| Signal Word: Danger | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| GHS Hazard Codes: H301, H311, H331 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Hazard Statements: Toxic if swallowed. Toxic in contact with skin. Toxic if inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Source: GHS information derived from the closely related isomer, 2-Fluoro-3-methylbenzonitrile, as a precautionary guideline.[13]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid all personal contact, including inhalation and skin/eye contact.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound stands out as a potent and versatile chemical intermediate. Its value is derived from the strategic combination of a reactive nitrile handle, a bio-potentiating fluorine atom, and a functionalizable methyl group. A firm grasp of its synthesis, reactivity, and safety profile enables researchers to leverage its full potential in the rational design and construction of complex molecules, driving innovation in drug discovery, materials science, and beyond.
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Physical properties of 3-Fluoro-2-methylbenzonitrile
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-methylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 185147-06-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes key data points including structural identifiers, thermal properties, solubility, and spectroscopic characteristics. Beyond a simple data repository, this guide offers insights into the practical implications of these properties for laboratory handling, safety, and synthetic applications. It includes a detailed, field-proven protocol for the experimental determination of boiling points for small-scale samples, reinforcing the link between theoretical data and practical application. As a key fluorinated building block, understanding the precise physical characteristics of this compound is paramount for its effective utilization in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Introduction
This compound is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in organic synthesis. The strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on the benzene ring imparts a unique combination of reactivity and physical characteristics. Fluorine substitution, in particular, is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
The nitrile group can be readily transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, making benzonitriles valuable precursors in the creation of diverse chemical libraries. For instance, related fluorinated benzonitrile scaffolds are essential building blocks for APIs such as trelagliptin, used for treating type II diabetes, and danuglipron.[1][2][3][4] A thorough understanding of the physical properties of this compound is therefore not an academic exercise, but a critical prerequisite for safe handling, process optimization, reaction design, and regulatory compliance in a research and development setting.
Chemical Identity and Structure
Accurate identification is the foundation of chemical research. The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 185147-06-2[5] |
| Molecular Formula | C₈H₆FN[6] |
| Molecular Weight | 135.14 g/mol [6] |
| Canonical SMILES | CC1=C(C=CC=C1F)C#N |
| InChI | InChI=1S/C8H6FN/c1-6-7(8(9)5-3-2-4-6)10-5/h2-5H,1H3 |
| InChIKey | KBFVSJVSSMGQJC-UHFFFAOYSA-N[6] |
Core Physicochemical Properties
The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, purification strategies, and storage protocols.
| Property | Value | Source(s) |
| Physical State | Light yellow clear liquid / Solid | [7] |
| Boiling Point | 38°C (Note: This value appears unusually low and may refer to a melting point or measurement under vacuum. The structurally similar isomer 2-Fluoro-3-methylbenzonitrile has a boiling point of 220.3°C at 760 mmHg, which is a more expected value for this class of compound.) | [7], |
| Density | 1.398 g/cm³ (Predicted) | [7] |
| Flash Point | 178°F (81.1°C) | [7] |
State and Appearance
This compound is often described as a light yellow clear liquid.[7] However, many substituted benzonitriles with similar molecular weights are solids at room temperature. For example, 3-Fluoro-4-methylbenzonitrile has a melting point of 47-51°C, and 5-Fluoro-2-methylbenzonitrile melts at 43-45°C. It is plausible that this compound may exist as a low-melting solid or a supercooled liquid at standard temperature and pressure.
Thermal Properties
The boiling point is a critical parameter for purification by distillation. While one source reports a boiling point of 38°C for this compound, this is highly anomalous for an aromatic compound of this molecular weight and is more consistent with a melting point.[7] For context, the parent compound, benzonitrile, boils at 190.7°C.[8][9] The isomer 2-Fluoro-3-methylbenzonitrile boils at 220.3°C. The presence of polar fluorine and nitrile groups leads to significant dipole-dipole interactions, resulting in a relatively high boiling point. The flash point is reported as 81.1°C (178°F), indicating that the compound is a combustible liquid and must be handled away from ignition sources.[7]
Solubility Profile
The solubility of a compound is governed by its polarity and intermolecular forces.
-
In Water : this compound is expected to have very low solubility in water. While the nitrile group is polar, the molecule is dominated by the non-polar aromatic ring and methyl group.[10] Unsubstituted benzonitrile is only slightly soluble in water.[11]
-
In Organic Solvents : It is anticipated to be readily soluble in a wide range of common organic solvents. The benzene ring structure favors solubility in non-polar and mildly polar solvents like toluene, diethyl ether, and chloroform due to hydrophobic interactions and van der Waals forces.[10] It should also be miscible with polar aprotic solvents such as acetone, acetonitrile, and DMSO. This broad solubility makes it versatile for use in various reaction media.
Spectroscopic and Analytical Characterization
While not physical properties in the classical sense, spectroscopic data are essential for confirming the identity, purity, and structure of a compound. For this compound, analytical data such as NMR, HPLC, and LC-MS are available from commercial suppliers and are crucial for quality control.[12] These techniques verify the correct isomeric structure and identify any impurities, which is a non-negotiable step before use in sensitive applications like pharmaceutical synthesis. Vibrational features of related fluorobenzonitriles have been studied in detail using techniques like REMPI spectroscopy, providing deep insight into their electronic and molecular structure.[13]
Experimental Determination of Physical Properties
To ensure accuracy, particularly when literature values are conflicting, direct experimental determination is necessary. The following protocol describes a robust micro-method for determining a liquid's boiling point, suitable for the small sample sizes often encountered in research.
Protocol: Boiling Point Determination via Micro-Reflux
This method is reliable for sample volumes of a few milliliters and provides a more accurate reading than simple distillation for small quantities by ensuring the thermometer bulb is in thermal equilibrium with the vapor phase.[14][15]
Methodology Steps:
-
Apparatus Assembly: Assemble a micro-reflux apparatus using a 10 mL round-bottomed flask, a water-cooled condenser, and a heating mantle with a stir plate.
-
Sample Preparation: Add approximately 3-5 mL of this compound and a small magnetic stir bar to the round-bottomed flask. The stir bar is critical to prevent "bumping" (sudden, violent boiling) by ensuring smooth, even heating.[14]
-
Condenser and Thermometer Placement: Securely clamp the flask in the heating mantle. Attach the condenser vertically to the flask. Ensure that the cooling water flows in through the bottom inlet and out through the top outlet for maximum efficiency. Insert a calibrated thermometer through the top of the condenser, using an adapter, so that the top of the thermometer bulb is positioned just below the side-arm of the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.[16]
-
Heating and Equilibration: Turn on the cooling water and the magnetic stirrer. Begin gently heating the sample. Observe the liquid as it begins to boil and a ring of condensing vapor rises up the flask wall.
-
Temperature Reading: Continue heating until the condensation ring remains stable within the lower third of the condenser. The temperature reading on the thermometer should stabilize. Record this stable temperature as the boiling point.[17]
-
Barometric Pressure: Simultaneously, record the ambient atmospheric pressure. Boiling points are pressure-dependent, and this reading is necessary to correct the observed boiling point to the standard pressure (760 mmHg) if required.
-
Cool Down: Once the measurement is complete, turn off the heating mantle and allow the apparatus to cool completely before disassembling.
Diagram: Experimental Workflow for Micro-Reflux Boiling Point Determination
Caption: A flowchart of the micro-reflux method for accurate boiling point determination.
Safety and Handling Considerations
The physical properties of this compound directly inform its safety protocols. The Safety Data Sheet (SDS) is the primary source for this information.[5]
| Hazard Class | GHS Classification | Precautionary Statements (Examples) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (Classification for related isomers)[18][19] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18] P280: Wear protective gloves/protective clothing/eye protection.[18] |
| Skin Irritation | Causes skin irritation.[5] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[19] |
| Eye Irritation | Causes serious eye irritation. (Classification for related isomers)[19] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] |
| Flammability | Combustible Liquid (based on Flash Point) | Keep away from heat, sparks, open flames, and hot surfaces. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physical properties that are foundational to its application in advanced organic synthesis. Its identity is confirmed by a molecular weight of 135.14 g/mol and CAS number 185147-06-2. While some literature data on its thermal properties require cautious interpretation, its expected high boiling point, combustible nature (Flash Point 81.1°C), and solubility in organic solvents define the parameters for its safe handling, storage, and use in reactions. The provided experimental protocols underscore the importance of empirical verification in chemical science. For researchers and developers, a firm grasp of these physical characteristics is essential to fully and safely exploit the synthetic potential of this versatile fluorinated building block.
References
- 3-(1-propyl-3-piperidyl)benzonitrile | Solubility of Things. (n.d.). Solubility of Things.
- 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. (n.d.). PubChem.
- Benzonitrile | C6H5(CN) | CID 7505 - PubChem. (n.d.). National Center for Biotechnology Information.
- Benzonitrile - Sciencemadness Wiki. (2020, February 2). Sciencemadness Wiki.
- benzonitrile. (n.d.). WebQC.
- Solvent: benzonitrile - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. (n.d.). MDPI.
- The Strategic Importance of 2-Methylbenzonitrile Derivatives in Modern Industries. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD.
- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts.
- BOILING POINT DETERMINATION. (n.d.). University of Calgary.
- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). ResearchGate.
- 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. (n.d.). Autech Industry Co.,Limited.
- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). BYJU'S.
- High Purity this compound: A Versatile Intermediate for Organic Synthesis. (n.d.). Ningbo Innopharmchem.
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (n.d.). Google Patents.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development. (2026, January 1). ACS Publications.
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (n.d.). Google Patents.
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A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-methylbenzonitrile
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-2-methylbenzonitrile, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document outlines the core spectroscopic techniques, experimental protocols, and data interpretation necessary for the structural elucidation and quality control of this compound. While publicly available, peer-reviewed spectra for this specific molecule are scarce, this guide synthesizes established principles of spectroscopy with predicted data to offer a robust framework for its analysis.
Introduction to this compound
This compound (CAS No. 185147-06-2) is an aromatic nitrile with a molecular formula of C₈H₆FN and a molecular weight of 135.14 g/mol . Its structure, featuring a fluorine atom and a methyl group ortho to the nitrile, presents a unique spectroscopic fingerprint. Understanding this fingerprint is critical for confirming its identity, purity, and for monitoring its role in subsequent chemical transformations.
Molecular Structure and Key Features:
Caption: 2D structure of this compound with atom labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.5 - 7.7 | m | - | 2H, Ar-H |
| ~ 7.2 - 7.4 | m | - | 1H, Ar-H |
| ~ 2.5 | s | - | 3H, -CH ₃ |
Note: Predicted values are based on analogous structures and established substituent effects.
Predicted ¹³C NMR Data
The carbon NMR spectrum reveals the number of unique carbon environments.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~ 130 - 135 | Ar-C |
| ~ 125 - 130 | Ar-C |
| ~ 120 - 125 | Ar-C |
| ~ 115 - 120 | C ≡N |
| ~ 110 - 115 (d, ²JCF ≈ 20 Hz) | Ar-C |
| ~ 15 - 20 | -C H₃ |
Note: The carbon attached to the fluorine will appear as a doublet due to coupling.
Predicted ¹⁹F NMR Data
Fluorine-19 NMR is a sensitive technique that will show a single resonance for the fluorine atom in this molecule. Its chemical shift will be indicative of the electronic environment.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ -110 to -130 | Ar-F |
Note: ¹⁹F NMR shifts are typically reported relative to a standard such as CFCl₃.
Experimental Protocol for NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical to avoid signal overlap. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended to resolve the aromatic multiplets.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Tune and shim the NMR spectrometer for the specific probe and solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. A spectral width of 10-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: If available, acquire a ¹⁹F spectrum. This is a highly sensitive nucleus and will require fewer scans than ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by several key absorptions.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2220 - 2240 | Strong, Sharp | C≡N stretch |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~ 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |
| ~ 1200 - 1300 | Strong | C-F stretch |
Experimental Protocol for IR Spectroscopy (ATR)
Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation and provides high-quality, reproducible spectra.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 135 | 100 | [M]⁺ (Molecular Ion) |
| 134 | ~90 | [M-H]⁺ |
| 116 | ~40 | [M-H-F]⁺ or [M-HCN]⁺ |
| 110 | ~30 | [M-HCN]⁺ |
Experimental Protocol for Mass Spectrometry (GC-MS)
Authoritative Grounding & Comprehensive References: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a sample before they are introduced into the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development: Select a suitable GC column (e.g., a non-polar DB-5ms) and develop a temperature program to ensure good separation.
-
MS Acquisition: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200) in electron ionization (EI) mode at 70 eV.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the peak corresponding to this compound.
Integrated Spectroscopic Analysis Workflow
The confident identification of this compound relies on the synergistic use of multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires the application of NMR, IR, and mass spectrometry. By following the robust protocols outlined in this guide and carefully interpreting the resulting data, researchers can confidently verify the structure and purity of this important chemical intermediate. This ensures the integrity of their research and the quality of any downstream applications.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
1H NMR spectrum of 3-Fluoro-2-methylbenzonitrile
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 3-Fluoro-2-methylbenzonitrile
Executive Summary
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific validity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a substituted aromatic building block relevant in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed walkthrough of spectral prediction, experimental best practices, and rigorous data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently verify the structure and purity of this and structurally related compounds.
The Imperative of High-Fidelity NMR in Pharmaceutical Development
The journey of a drug candidate from discovery to clinical application is predicated on a foundation of precise and verifiable data. For any synthetic intermediate or Active Pharmaceutical Ingredient (API), absolute confirmation of its molecular structure is non-negotiable. ¹H NMR spectroscopy provides an unparalleled view into the chemical environment of every proton in a molecule, revealing not only the presence of functional groups but also their precise connectivity and stereochemical relationships.
For a molecule like this compound, which features a densely substituted aromatic ring, a cursory spectral analysis is insufficient. Isomeric impurities, which may have nearly identical physical properties and mass-to-charge ratios, can be readily distinguished by the unique fingerprint of their NMR spectra. Therefore, a deep understanding of the expected chemical shifts and, critically, the complex spin-spin coupling patterns—including those involving fluorine—is essential for establishing identity, purity, and batch-to-batch consistency.
Molecular Structure and Predicted ¹H NMR Profile
A robust analysis begins not at the spectrometer, but with a theoretical prediction of the spectrum based on fundamental principles of molecular structure and substituent effects.
2.1. Analysis of Substituent Effects
The ¹H NMR spectrum of this compound is dictated by the electronic and spatial influences of its three substituents on the benzene ring:
-
Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It also exhibits significant magnetic anisotropy, which strongly deshields the adjacent ortho protons.[1]
-
Fluorine Atom (-F): As the most electronegative element, fluorine is inductively electron-withdrawing. However, it also possesses lone pairs that can be donated into the aromatic π-system, a resonance-donating effect.[2] Its net electronic effect is complex, but its primary impact in ¹H NMR, beyond chemical shift modulation, is its spin-spin coupling to nearby protons (J-coupling).
-
Methyl Group (-CH₃): This is a weakly electron-donating group via hyperconjugation, which typically results in a slight shielding (upfield shift) of ring protons, particularly those ortho and para to it.
These competing effects result in a unique electronic environment for each of the three aromatic protons (H-4, H-5, and H-6) and the methyl protons.
2.2. Predicted Chemical Shifts (δ) and Splitting Patterns
In a standard solvent like deuterochloroform (CDCl₃), we can predict the following spectral features:
-
Methyl Protons (C2-CH₃): Being attached to an aromatic ring, these protons will appear as a singlet, but may exhibit a small long-range coupling to the adjacent fluorine atom (⁴JHF), potentially causing slight broadening or a very narrow doublet. They are expected in the range of δ 2.3-2.5 ppm .
-
Aromatic Protons (H-4, H-5, H-6): These protons will be found in the downfield region typical for aromatics (δ 7.0-7.8 ppm). Their precise shifts and multiplicities are determined by their position relative to the substituents and their coupling to each other and to the fluorine atom.
-
H-6: This proton is ortho to the powerfully deshielding cyano group, placing it furthest downfield. It will be split by H-5 (³JHH, ortho coupling) and by the fluorine at C-3 (⁴JHF, meta coupling). The expected multiplicity is a doublet of doublets (dd).
-
H-5: This proton is situated between H-4 and H-6. It will be split by H-6 (³JHH, ortho coupling), H-4 (³JHH, ortho coupling), and the fluorine at C-3 (³JHF, ortho coupling). This will likely result in a complex multiplet, appearing as a triplet of doublets (td) or a doublet of doublet of doublets (ddd).
-
H-4: This proton is ortho to the fluorine atom and meta to the cyano group. It will be split by H-5 (³JHH, ortho coupling) and the fluorine atom (³JHF, ortho coupling). This signal is expected to be a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants.
-
The magnitude of fluorine-proton coupling constants is highly dependent on the number of intervening bonds and geometry.[3][4][5][6]
Experimental Protocol for High-Resolution ¹H NMR Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data suitable for rigorous structural analysis.
3.1. Materials and Instrumentation
-
Analyte: this compound (~5-10 mg)
-
NMR Solvent: Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS), or Deuterated Dimethyl Sulfoxide (DMSO-d₆) if solubility is an issue.
-
NMR Tube: 5 mm high-precision NMR tube (e.g., Norell 509-UP or equivalent).
-
Instrumentation: NMR Spectrometer with a field strength of ≥400 MHz.
3.2. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.
-
Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl to ensure complete dissolution. The choice of solvent can influence chemical shifts; CDCl₃ is a common first choice, but aromatic solvents can induce shifts that may help resolve overlapping signals.[7][8][9][10]
-
Transfer: Using a clean glass pipette, transfer the solution into the 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.3. Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Insert the sample into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the probe is properly tuned and matched for the ¹H frequency.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical TMS or residual solvent peak shape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of all protons for accurate integration.
-
Number of Scans (NS): 8 to 16 scans. This is typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically.
-
-
Data Acquisition: Initiate the acquisition.
Spectral Analysis and Data Interpretation
The acquired Free Induction Decay (FID) must be processed to yield the final spectrum.
4.1. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each peak.[11]
4.2. Peak Assignment and Coupling Constant Measurement
The processed spectrum should be analyzed by assigning each signal to the corresponding protons in the molecule and measuring the coupling constants (J values) in Hertz (Hz).
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| C2-CH ₃ | 2.45 | s (or narrow d) | ⁴JHF ≈ 1-2 Hz |
| H -4 | 7.25 - 7.35 | t or dd | ³JH4-H5 ≈ 8-9 Hz, ³JH4-F ≈ 8-9 Hz |
| H -5 | 7.40 - 7.50 | td or ddd | ³JH5-H4 ≈ 8-9 Hz, ³JH5-H6 ≈ 8-9 Hz, ³JH5-F ≈ 6-8 Hz |
| H -6 | 7.60 - 7.70 | dd | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F ≈ 4-6 Hz |
Visualization of Key NMR Interactions
To clearly illustrate the relationships between the protons and the fluorine atom, a molecular diagram showing the key J-couplings is invaluable.
Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling interactions in this compound.
Conclusion: Ensuring Structural Integrity
The detailed analysis of the ¹H NMR spectrum, grounded in a solid theoretical prediction and acquired via a robust experimental protocol, provides unambiguous confirmation of the structure of this compound. By carefully measuring the chemical shifts and dissecting the complex splitting patterns arising from both proton-proton and proton-fluorine couplings, researchers can confidently establish the compound's identity and rule out the presence of isomers. This level of analytical rigor is fundamental to the principles of scientific integrity and is an indispensable component of modern drug discovery and development.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
- Castañar, L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]
- ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
- Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7562-7565. [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
- Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4679-4688. [Link]
- Zácek, P., et al. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]
- Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- Reddit. (n.d.). The Effect of Fluorine in 1H NMR. r/Chempros. [Link]
- Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 39(8), 421-431. [Link]
- SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
- Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy.
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Fluoro-2-methylbenzonitrile
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Fluoro-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral acquisition and interpretation, underpinned by field-proven insights and authoritative references.
Introduction: The Structural Significance of this compound and the Role of ¹³C NMR
This compound is a polysubstituted aromatic compound whose utility in organic synthesis is largely dictated by the precise arrangement of its functional groups. The electronic interplay between the electron-withdrawing nitrile and fluorine substituents, and the electron-donating methyl group, creates a unique chemical environment that influences its reactivity and potential applications.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. Unlike ¹H NMR, where proton signals can often overlap in complex aromatic systems, ¹³C NMR provides a distinct signal for each unique carbon atom, offering a clear window into the molecular skeleton. Furthermore, the presence of the NMR-active ¹⁹F isotope introduces characteristic carbon-fluorine (C-F) spin-spin couplings, which provide invaluable information about the proximity of carbon atoms to the fluorine substituent. This guide will walk through the process of acquiring and interpreting a proton-decoupled ¹³C NMR spectrum of this compound, highlighting the key spectral features that confirm its structure.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a clean and informative ¹³C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate instrument parameters.
Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. For a small molecule like this compound (MW: 135.14 g/mol ), the following protocol is recommended:
-
Analyte Quantity : For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in a suitable deuterated solvent.[1][2] This concentration ensures a good signal-to-noise ratio for the relatively insensitive ¹³C nucleus, allowing for data acquisition in a reasonable timeframe of 20-60 minutes.[1]
-
Solvent Selection : Chloroform-d (CDCl₃) is a common and effective solvent for many organic compounds. However, other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the analyte and the desired chemical shift dispersion.[1] It is crucial to be aware of potential solvent effects on chemical shifts.[3][4][5]
-
Dissolution and Filtration : To ensure a homogeneous solution, first dissolve the sample in a small vial before transferring it to the NMR tube.[1][2] If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.[6]
-
Sample Volume : The final volume of the solution in the NMR tube should be approximately 0.5 - 0.6 mL, corresponding to a height of about 40 mm in a standard 5 mm tube.[7]
NMR Data Acquisition Parameters
The following parameters are a good starting point for acquiring a proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30° pulse angle is used to allow for faster repetition rates without saturating the signals, which is particularly useful for quaternary carbons with long relaxation times.[8] |
| Acquisition Time (AQ) | ~1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 s | This delay allows for sufficient relaxation of the carbon nuclei between pulses, ensuring more quantitative signal intensities, especially for non-protonated carbons.[9] |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | ~240 ppm | This range is sufficient to encompass the chemical shifts of all carbon atoms in most organic molecules.[10] |
| Decoupling | Proton broadband decoupling | This simplifies the spectrum by collapsing all C-H multiplets into singlets, making interpretation more straightforward.[11] |
Spectral Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents, and the signals for carbons close to the fluorine atom will exhibit characteristic splitting patterns due to C-F coupling.
Predicted Chemical Shifts and Coupling Constants
The following table provides predicted chemical shifts and C-F coupling constants for this compound. These values are estimated based on the analysis of related compounds such as 2-methylbenzonitrile, 3-fluorobenzonitrile, and general substituent effects in substituted benzenes.[11][12][13]
| Carbon Atom | Predicted δ (ppm) | Multiplicity (J_CF in Hz) | Rationale for Assignment |
| C1 | ~110-115 | d, ²J_CF ≈ 20-25 | Shielded by the ortho-methyl group and coupled to the fluorine atom two bonds away. |
| C2 | ~135-140 | d, ³J_CF ≈ 5-10 | Deshielded due to the attached methyl group and coupled to the fluorine three bonds away. |
| C3 | ~160-165 | d, ¹J_CF ≈ 240-250 | Directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.[14] |
| C4 | ~115-120 | d, ²J_CF ≈ 20-25 | Shielded by the para-nitrile group and coupled to the fluorine two bonds away. |
| C5 | ~130-135 | d, ³J_CF ≈ 5-10 | Aromatic methine carbon coupled to the fluorine three bonds away. |
| C6 | ~125-130 | d, ⁴J_CF ≈ 2-5 | Aromatic methine carbon with a smaller, long-range coupling to the fluorine four bonds away. |
| -CN | ~118-122 | s | The nitrile carbon typically appears in this region and is not expected to show significant coupling to the fluorine atom five bonds away.[15] |
| -CH₃ | ~15-20 | q, ³J_CF ≈ 3-5 | The methyl carbon is in the typical aliphatic region and will exhibit a small three-bond coupling to the fluorine. |
Understanding the Spectral Features
-
Chemical Shifts : The chemical shift of each carbon is primarily determined by its hybridization and the electronic environment. The carbon directly bonded to the fluorine (C3) will be the most downfield (highest ppm value) due to the strong deshielding effect of the electronegative fluorine atom.[11] The quaternary carbons (C1, C2, and -CN) are expected to have lower signal intensities compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[13]
-
Carbon-Fluorine Coupling : The presence of fluorine leads to through-bond scalar coupling with nearby carbon atoms, resulting in the splitting of their signals into doublets or more complex multiplets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms. The one-bond coupling (¹J_CF) is typically very large (240-250 Hz), while two-bond (²J_CF) and three-bond (³J_CF) couplings are progressively smaller.[14] Long-range couplings over four or more bonds are also possible but may not always be resolved.
Below is a diagram illustrating the expected through-bond C-F couplings in this compound.
Caption: C-F spin-spin couplings in this compound.
Practical Insights and Advanced Considerations
-
Distinguishing Between C2 and C6 : While both C2 and C6 are aromatic methines, their chemical shifts will differ due to the different ortho and para substituents. C2 is ortho to the electron-donating methyl group and para to the electron-withdrawing fluorine, while C6 is ortho to the electron-withdrawing nitrile group. These differing electronic environments will lead to distinct chemical shifts, allowing for their differentiation.
-
Low Signal Intensity of Quaternary Carbons : The signals for C1, C2, and the nitrile carbon will likely be weaker than those of the protonated carbons. If these signals are difficult to observe, increasing the number of scans or using a longer relaxation delay can improve their signal-to-noise ratio.
-
Solvent Peaks : Be mindful of the solvent signals. For example, CDCl₃ typically appears as a triplet around 77 ppm.[13] It is important to distinguish these from the signals of the analyte.
-
Advanced NMR Techniques : In cases of severe signal overlap or for unambiguous assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. HSQC correlates carbon signals with their directly attached protons, while HMBC reveals longer-range C-H correlations, which can be invaluable in piecing together the molecular structure. For complex fluorinated compounds, ¹⁹F-¹³C HSQC experiments can also be highly informative.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural verification. By carefully preparing the sample and selecting appropriate acquisition parameters, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by an understanding of chemical shift theory and the characteristic patterns of C-F coupling, allows for the confident assignment of all carbon signals, thereby confirming the molecular structure. This guide provides a solid foundation for researchers and scientists working with this important chemical intermediate, enabling them to leverage the full potential of ¹³C NMR spectroscopy in their work.
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Mass spectrometry of 3-Fluoro-2-methylbenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-2-methylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a fluorinated aromatic building block of interest in pharmaceutical and materials science. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals involved in the structural characterization of small organic molecules. We delve into the theoretical underpinnings of its fragmentation, focusing on Electron Ionization (EI) as the primary analytical technique due to its efficacy in producing detailed, reproducible fragmentation patterns for structural elucidation.[1][2] This guide presents predicted fragmentation pathways, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and a systematic approach to data interpretation, grounded in established principles of mass spectrometry.
Introduction
Overview of this compound
This compound is an aromatic organic compound featuring a benzene ring substituted with a nitrile group, a fluorine atom, and a methyl group. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex chemical entities, including active pharmaceutical ingredients (APIs) and advanced materials.[3] Accurate and unambiguous characterization of this molecule is a critical step in any research and development pipeline.
| Property | Value |
| Chemical Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 185147-06-2[4] |
| Structure | A benzene ring with ortho-methyl and meta-fluoro substituents relative to the nitrile group. |
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For structural elucidation, the key lies not only in determining the molecular weight but also in analyzing the fragmentation patterns that arise when a molecule breaks apart within the mass spectrometer. These patterns serve as a molecular fingerprint, providing profound insights into the compound's structure and connectivity.[1][5]
Rationale for Selecting Electron Ionization (EI) for Analysis
For small, thermally stable, and volatile organic molecules like this compound, Electron Ionization (EI) is the premier ionization method.[2][5][6] EI is considered a "hard" ionization technique because it bombards the analyte with high-energy electrons (typically 70 eV), imparting significant internal energy.[5][6] This energy surplus induces extensive and reproducible fragmentation, which is invaluable for determining the structure of an unknown compound.[2][5] While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for large, non-volatile biomolecules, they typically produce minimal fragmentation, limiting their utility for detailed structural analysis of small molecules.[6][7]
Theoretical Mass Spectrometric Profile
The interpretation of an EI mass spectrum is a deductive process. For this compound, the fragmentation is governed by the interplay of its three functional groups: the stable aromatic ring and the nitrile, methyl, and fluoro substituents.
Molecular Ion (M⁺•)
Upon ionization, the molecule loses an electron to form the molecular ion (M⁺•). Due to the stability of the aromatic system, this peak is expected to be clearly visible in the spectrum.[8]
-
m/z 135: The radical cation of this compound (C₈H₆FN⁺•).
Predicted Primary Fragmentation Pathways
The high internal energy of the molecular ion post-EI leads to bond cleavages, forming various fragment ions. The most probable pathways are those that result in the formation of stable cations or the loss of stable neutral species.
-
Loss of a Hydrogen Radical (•H) from the Methyl Group: A common fragmentation for methylated aromatics is the loss of a hydrogen atom from the methyl group to form a highly stable, resonance-delocalized fluorobenzyl-type cation.
-
Loss of Hydrogen Cyanide (HCN): The elimination of a stable neutral molecule like HCN is a characteristic fragmentation of benzonitrile and its derivatives.[11][12] This results in a fluorinated benzyne radical cation.
-
Neutral Loss: HCN (27 Da)
-
Resulting Fragment: [M-27]⁺• at m/z 108 .
-
-
Loss of a Fluorine Radical (•F): Cleavage of the C-F bond, while requiring significant energy, is a possible pathway.
-
Neutral Loss: •F (19 Da)
-
Resulting Fragment: [M-19]⁺ at m/z 116 (2-methylbenzonitrile cation).
-
-
Loss of a Methyl Radical (•CH₃): Loss of the methyl group is another primary fragmentation route.
-
Neutral Loss: •CH₃ (15 Da)
-
Resulting Fragment: [M-15]⁺ at m/z 120 (3-fluorobenzonitrile cation).
-
-
Loss of Hydrogen Fluoride (HF): The elimination of HF can occur, likely involving a hydrogen from the adjacent methyl group.
-
Neutral Loss: HF (20 Da)
-
Resulting Fragment: [M-20]⁺• at m/z 115 .
-
Secondary Fragmentation
The primary fragments can undergo further dissociation. For example, the [M-19]⁺ fragment at m/z 116 (the 2-methylbenzonitrile cation) is known to readily lose HCN, producing a fragment at m/z 89.[9]
Experimental Protocol: GC-EI-MS Analysis
A self-validating protocol ensures reproducibility and accuracy. Gas Chromatography (GC) is the ideal separation technique to introduce a pure sample into the EI source.
Instrumentation and Parameters
The following table outlines a robust set of parameters for a standard capillary GC-MS system.
| Parameter | Specification | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Allows for a wide range of sample concentrations. A split ratio of 50:1 is typical. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow | Inert and provides good chromatographic efficiency. A flow rate of 1.0 mL/min is standard. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides excellent separation for aromatic compounds. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature ramp to ensure good peak shape and elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | As justified previously, for detailed structural fragmentation.[1][5] |
| Electron Energy | 70 eV | The industry standard for EI, ensuring spectra are comparable across instruments.[6] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Mass Range | m/z 40-200 | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Sample Preparation
-
Prepare a 100 ppm stock solution of this compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Perform a serial dilution to create a working solution of approximately 1-5 ppm.
-
Transfer the working solution to a 2 mL autosampler vial for analysis.
Step-by-Step Workflow
The following diagram outlines the logical flow of the analytical process.
Data Interpretation and Analysis
Analysis of the Predicted Mass Spectrum
The acquired mass spectrum should be compared against the theoretically predicted fragmentation pattern. The relative abundances of the fragment ions provide clues to the stability of the ions and the lability of the bonds.
| m/z | Proposed Ion Structure | Neutral Loss | Expected Relative Abundance |
| 135 | [C₈H₆FN]⁺• (Molecular Ion) | - | Moderate to High |
| 134 | [C₈H₅FN]⁺ | •H | High |
| 120 | [C₇H₄FN]⁺ | •CH₃ | Moderate |
| 116 | [C₈H₆N]⁺ | •F | Low to Moderate |
| 115 | [C₈H₅N]⁺• | HF | Moderate |
| 108 | [C₇H₅F]⁺• | HCN | Moderate |
| 89 | [C₇H₅]⁺ | •F, HCN | Low |
Visualization of Fragmentation Pathways
A fragmentation diagram provides a clear visual representation of the relationships between the molecular ion and its daughter fragments.
Conclusion
The mass spectrometric analysis of this compound by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful method for its definitive structural confirmation. The predictable fragmentation patterns, driven by the loss of stable radicals and neutral molecules such as •H, HCN, and •CH₃, provide a wealth of structural information. By employing a systematic experimental approach and a logical framework for interpretation as detailed in this guide, researchers can confidently identify and characterize this compound and its related analogues, ensuring data integrity in drug discovery, synthesis, and quality control workflows.
References
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An In-depth Technical Guide to the FT-IR Spectrum of 3-Fluoro-2-methylbenzonitrile
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-2-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of the molecule's vibrational properties, a detailed experimental protocol for spectral acquisition, and a thorough interpretation of the resulting spectrum.
Introduction: The Molecular Profile of this compound
This compound (C₈H₆FN) is a substituted aromatic compound of significant interest in organic synthesis, often serving as a key building block for pharmaceuticals and advanced materials. Its molecular architecture, featuring a nitrile, a fluorine atom, and a methyl group on a benzene ring, presents a unique spectroscopic fingerprint.
FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality verification of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its functional groups, thereby confirming its identity, purity, and chemical structure.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol details the use of FT-IR spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method that requires minimal sample preparation.
Causality in Method Selection
The ATR technique is chosen for its significant advantages over traditional methods like KBr pellets. It is rapid, requires only a small amount of sample, and eliminates the laborious process of grinding and pressing pellets, which can introduce atmospheric moisture contamination. The direct contact between the solid sample and the high-refractive-index ATR crystal (typically diamond) ensures a high-quality, reproducible spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed all internal diagnostic checks. The optical bench must be stable and purged with dry air or nitrogen to minimize atmospheric interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to evaporate completely.
-
Acquire a background spectrum. This critical step measures the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, allowing the instrument's software to subtract it from the sample spectrum.[1]
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
Engage the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.
-
-
Data Acquisition:
-
Initiate the sample scan. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Apply a baseline correction if necessary to account for any scattering effects or instrumental drift.
-
Caption: Experimental workflow for ATR-FTIR analysis.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound can be logically divided into distinct regions corresponding to the vibrations of its constituent functional groups.
Caption: Correlation of molecular structure to IR absorption regions.
Summary of Characteristic Absorptions
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Aryl) | Medium to Weak |
| 2980 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Methyl (-CH₃) | Medium |
| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |
| 1620 - 1450 | C=C Stretch (In-ring vibrations) | Aromatic Ring | Medium to Strong (multiple bands) |
| ~1460 & ~1380 | C-H Bend (Asymmetric & Symmetric) | Methyl (-CH₃) | Medium |
| 1360 - 1000 | C-F Stretch | Aryl-Fluoride | Very Strong |
| 900 - 675 | C-H Out-of-Plane (OOP) Bend | Substituted Benzene | Strong |
| 2000 - 1650 | Overtone/Combination Bands | Substituted Benzene | Weak (patterned) |
Detailed Analysis
-
C-H Stretching Region (3100 - 2850 cm⁻¹): This region will feature two types of C-H stretching vibrations. Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[2] Just below 3000 cm⁻¹, peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl group will be observed.
-
Nitrile Region (2240 - 2220 cm⁻¹): A sharp and intense absorption band in this region is the most diagnostic peak for this molecule, unequivocally identifying the nitrile (-C≡N) functional group.[1][3] For aromatic nitriles, this peak appears at a slightly lower frequency than for saturated nitriles due to electronic conjugation with the benzene ring, which subtly weakens the C≡N bond.[3][4][5]
-
Carbon-Fluorine Stretching Region (1360 - 1000 cm⁻¹): The C-F bond gives rise to a very strong and intense absorption band in the upper fingerprint region.[6] This band is often so strong that it can dominate this area of the spectrum and may obscure weaker C-H bending or C-C stretching signals.[6] Its high intensity is a direct result of the large change in dipole moment during the C-F bond vibration.
-
Aromatic Ring & Bending Regions (1620 - 1450 cm⁻¹ and 900 - 675 cm⁻¹):
-
In-Ring C=C Stretches: A series of sharp bands of medium-to-strong intensity between 1620 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the aromatic ring. These are often referred to as "ring modes."[2][7]
-
Overtone Bands: The 2000-1650 cm⁻¹ region may show a pattern of weak "benzene fingers," which are overtone and combination bands. The specific pattern is characteristic of the ring's substitution pattern.[8][9]
-
Out-of-Plane (OOP) Bending: The region between 900-675 cm⁻¹ is highly diagnostic for the substitution pattern on the benzene ring.[2][7] For the 1,2,3-trisubstituted pattern of this compound, strong absorption bands are expected in this area, which can help confirm the isomeric structure.
-
-
Fingerprint Region (< 1500 cm⁻¹): This region is inherently complex, containing a multitude of overlapping signals from C-C single bond stretches, various C-H in-plane and out-of-plane bending vibrations, and ring deformations.[2] While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule and serves as a literal "fingerprint" for identification when compared against a reference spectrum.
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. The definitive, sharp peak around 2230 cm⁻¹ confirms the nitrile group, while the very strong absorption in the 1360-1000 cm⁻¹ range indicates the carbon-fluorine bond. Additional characteristic peaks for aromatic C-H, methyl C-H, and benzene ring vibrations collectively provide a robust and reliable method for the structural verification and quality assessment of this important chemical intermediate. This guide provides the foundational knowledge for researchers to confidently acquire and interpret this spectrum, ensuring the integrity of their scientific endeavors.
References
- Wikipedia. Carbon–fluorine bond. [Link]
- JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024-12-05). [Link]
- Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. [Link]
- Scribd. 05 Notes On Nitriles IR Spectra. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). [Link]
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019-07-01). [Link]
- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016-05-01). [Link]
- Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
- Spectroscopy Online.
- Spectra Analysis.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]
- AIP Publishing. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024-05-30). [Link]
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3-Fluoro-2-methylbenzonitrile safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-2-methylbenzonitrile
This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data sheets and chemical handling practices to ensure a self-validating system of laboratory safety.
Part 1: Chemical and Physical Identity
A foundational understanding of a chemical's properties is the first step in safe handling. This compound is an aryl fluorinated building block used in the synthesis of various compounds, including Active Pharmaceutical Ingredients (APIs) and materials for organic light-emitting diodes (OLEDs)[1].
| Property | Value | Source(s) |
| CAS Number | 185147-06-2 | [2][3] |
| Molecular Formula | C₈H₆FN | [2][3] |
| Molecular Weight | 135.14 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline solid; Colorless to yellow solid | [1][6][7] |
| Boiling Point | Approx. 203 - 205 °C | [3][7] |
| Melting Point | Approx. 45 - 49 °C | [7] |
| Flash Point | Approx. 82.3 °C (closed cup) | [3] |
| Density | Approx. 1.11 g/cm³ (Predicted) | [3] |
Part 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity via multiple routes of exposure and its potential for causing significant skin and eye irritation. The Globally Harmonized System (GHS) classification underscores the need for stringent handling protocols.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Oral Toxicity | 3 / 4 | Danger / Warning | H301/H302: Toxic/Harmful if swallowed |
| Acute Dermal Toxicity | 3 / 4 | Danger / Warning | H311/H312: Toxic/Harmful in contact with skin |
| Acute Inhalation Toxicity | 3 / 4 | Danger / Warning | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation |
Part 3: The Causality of Exposure: Understanding the Risks
The toxicity of benzonitrile compounds stems from two primary mechanisms: the inherent reactivity of the aromatic ring and the metabolic fate of the nitrile group.
-
Local Irritation: The fluorinated aromatic structure can act as a direct irritant to skin, eyes, and the respiratory tract upon contact. This is an immediate, localized effect.
-
Systemic Toxicity: The nitrile (-C≡N) group is a primary concern. In the body, nitriles can be metabolized, potentially releasing cyanide ions. Cyanide is a potent systemic toxin that interferes with cellular respiration. While the toxicological properties of this specific compound have not been fully investigated, this metabolic pathway is a well-established risk for the nitrile class of chemicals.[2][10]
Understanding these mechanisms explains why minimizing all routes of exposure is critical.
Caption: Primary routes of exposure and associated hazards.
Part 4: The Self-Validating Protocol: Engineering and Administrative Controls
A robust safety protocol relies on a hierarchy of controls, prioritizing the removal of the hazard over reliance on personal protection.
Engineering Controls
These are the first line of defense, designed to physically isolate the researcher from the chemical.
-
Chemical Fume Hood: All manipulations of this compound, especially weighing the solid or transferring solutions, must be performed inside a certified chemical fume hood.[11] This contains dust and vapors, preventing inhalation.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][6][12]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2][8][9]
Administrative Controls
These are the work practices and procedures that reduce the risk of exposure.
-
Designated Areas: Clearly define and label areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental work involving this compound.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[2][6][12] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[2][8][13]
-
Avoid Cross-Contamination: Remove gloves using the proper technique and dispose of them immediately after use.[13] Do not touch door handles, keyboards, or personal items with gloved hands.[13]
Caption: A logical workflow for establishing a safe handling environment.
Part 5: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical.[14] Selection must be based on the specific task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (minimum 4 mil) | Lab coat, closed-toe shoes | Not generally required |
| Weighing Solid | Chemical safety goggles | Nitrile gloves (minimum 4 mil) | Lab coat, closed-toe shoes | N95 dust mask or approved respirator if dust is generated[5] |
| Preparing Solutions | Chemical safety goggles and face shield | Thicker nitrile or neoprene gloves | Chemical-resistant apron over lab coat, closed-toe shoes | Required if not in a fume hood; organic vapor cartridge respirator[2] |
| Conducting Reactions | Chemical safety goggles and face shield | Thicker nitrile or neoprene gloves | Chemical-resistant apron over lab coat, closed-toe shoes | Not required if performed in a closed system within a fume hood |
A Note on Nitrile Gloves: Thin, disposable nitrile gloves are suitable for incidental splash protection only.[13] If direct contact occurs, they must be removed and discarded immediately.[13] For prolonged tasks or when handling concentrated solutions, thicker, chemical-resistant gloves are necessary.[11][15] Always consult the glove manufacturer's compatibility chart.
Part 6: Handling and Storage Protocols
Step-by-Step Handling Protocol (Example: Preparing a Solution)
-
Preparation: Follow the workspace preparation workflow outlined in the diagram in Part 4.
-
Don PPE: Wear all PPE as specified in the table above for "Preparing Solutions."
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of this compound, avoiding dust creation.
-
Dissolution: Add the solvent slowly to the container with the solid. Use a magnetic stirrer if necessary to aid dissolution. Keep the container covered as much as possible.
-
Transfer: If transferring the solution, use a pipette or cannulation. Avoid pouring.
-
Cleanup: Once the task is complete, decontaminate all glassware and equipment. Dispose of all contaminated disposables (gloves, absorbent paper, pipette tips) in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (apron, gloves, face shield/goggles) to avoid self-contamination. Wash hands thoroughly.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[2][9]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[2][9]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[9][16]
-
Security: Store in a locked cabinet or area with controlled access.[9]
Part 7: Emergency Response and First Aid
Immediate and correct response to an exposure or spill is critical.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision flowchart for responding to a chemical spill.
First Aid for Exposure
-
Inhalation: Immediately move the person to fresh air.[2][6] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[8][17]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6][18] If irritation persists, seek medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][6][18] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[8][18]
-
Ingestion: Rinse the mouth thoroughly with water.[2][6] Do NOT induce vomiting.[7] Call a POISON CENTER or physician immediately.[2][8][9]
Part 8: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete classification.[2]
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Method: Disposal should be handled by a licensed hazardous waste disposal company. A common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not dispose of this chemical down the drain.[8]
Part 9: References
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. [Link]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
The Glove Company. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. [Link]
-
PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. [Link]
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- 18. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 3-Fluoro-2-methylbenzonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 3-fluoro-2-methylbenzonitrile, a key building block in the development of advanced pharmaceuticals and organic electronics.[1][2] We present a detailed, field-proven protocol centered on a two-stage diazotization-cyanation sequence starting from 3-fluoro-2-methylaniline. The causality behind critical experimental choices, including temperature control, reagent stoichiometry, and workup procedures, is thoroughly explained to ensure methodological robustness and reproducibility. Additionally, this note addresses the significant synthetic challenges associated with producing this molecule from o-toluidine, providing a comparative analysis to underscore the efficiency of the recommended pathway.
Strategic Analysis: The Synthetic Challenge
The regioselective introduction of functional groups onto an aromatic ring is a foundational challenge in organic synthesis. The target molecule, this compound, possesses a specific 1,2,3-substitution pattern that demands a carefully planned synthetic route to avoid the formation of undesired isomers.
A direct, single-step conversion from a simple precursor like o-toluidine is synthetically unfeasible due to the directing effects of the methyl and amino groups. Any attempt to introduce a fluorine and a cyano group onto the o-toluidine ring would result in a complex mixture of products. A more strategic, multi-step approach is required.
The most reliable strategy involves leveraging the power of diazonium salt chemistry, which allows for the clean conversion of an amino group into a wide array of functionalities.[3] Our recommended approach begins with a precursor that already contains the desired fluoro- and methyl- substitution pattern (3-fluoro-2-methylaniline) and utilizes a Sandmeyer reaction to introduce the nitrile group with high fidelity.
Overall Synthetic Workflow
The synthesis is structured as a two-part protocol executed sequentially in the same reaction vessel, minimizing intermediate isolation steps. The process begins with the low-temperature diazotization of the starting amine, followed by a copper-catalyzed Sandmeyer reaction to yield the final product.
Sources
Multi-step Synthesis Protocol for 3-Fluoro-2-methylbenzonitrile: An Application Note for Advanced Organic Synthesis
This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 3-Fluoro-2-methylbenzonitrile, a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry. The protocol is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful and safe execution.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its strategic placement of fluoro, methyl, and nitrile functionalities makes it a versatile scaffold for introducing diverse chemical moieties. The synthesis of such substituted benzonitriles often presents unique challenges, requiring careful control of reaction conditions and a thorough understanding of the reaction mechanisms.
The synthetic route detailed herein employs a classical and robust transformation: the Sandmeyer reaction . This well-established method allows for the conversion of an aromatic primary amine to an aryl nitrile via the formation of a diazonium salt intermediate.[1] This approach is particularly advantageous for synthesizing substitution patterns that are not easily accessible through other methods.[2] Our protocol begins with the diazotization of 2-amino-6-fluorotoluene, followed by a copper(I) cyanide-mediated cyanation to yield the desired product.
Synthetic Pathway Overview
The synthesis of this compound is achieved in two primary steps, starting from the commercially available 2-amino-6-fluorotoluene.
Figure 1: Overall synthetic scheme for this compound.
Mechanistic Insights: The Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The key steps are:
-
Diazotization: The primary aromatic amine (2-amino-6-fluorotoluene) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2]
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Nucleophilic Attack and Catalyst Regeneration: The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.
Detailed Experimental Protocols
Safety First: This synthesis involves highly toxic and potentially hazardous materials. Diazonium salts are known to be unstable and can be explosive when isolated in a dry state.[3][4][5] Copper(I) cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Amino-6-fluorotoluene | C₇H₈FN | 125.15 | ≥98% | Commercially Available |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Commercially Available |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% | Commercially Available |
| Copper(I) Cyanide | CuCN | 89.56 | ≥98% | Commercially Available |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99% | Commercially Available |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | |
| Crushed Ice | H₂O | 18.02 |
Step 1: Diazotization of 2-Amino-6-fluorotoluene
Figure 3: Workflow for the Sandmeyer cyanation and product purification.
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a suspension of 10.8 g (0.12 mol) of copper(I) cyanide in 50 mL of water.
-
Heat the copper(I) cyanide suspension to 60-70 °C with stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide suspension over 30-45 minutes. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a colorless to pale yellow liquid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.5-7.1 (m, 3H, Ar-H), δ ~2.4 (s, 3H, CH₃). The exact chemical shifts and coupling constants will depend on the specific isomer. |
| ¹³C NMR (CDCl₃) | Aromatic carbons in the range of δ ~160-110 ppm, a nitrile carbon (C≡N) around δ ~117 ppm, and a methyl carbon (CH₃) around δ ~15 ppm. |
| FTIR (neat) | A strong, sharp absorption band for the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹, and C-F stretching will be observed in the fingerprint region. |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is expected at m/z = 135. Key fragmentation patterns may include the loss of HCN (m/z = 108) and the methyl group (m/z = 120). |
Note: The provided spectroscopic data are estimations based on similar compounds. Actual experimental data should be acquired and analyzed for confirmation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in diazotization | Temperature too high, leading to diazonium salt decomposition. | Maintain the reaction temperature strictly between 0-5 °C. Ensure efficient cooling and slow addition of the sodium nitrite solution. |
| Incomplete reaction. | Ensure a slight excess of sodium nitrite is used and allow for sufficient reaction time. | |
| Low yield in Sandmeyer reaction | Inactive copper(I) cyanide. | Use freshly prepared or high-quality commercial copper(I) cyanide. |
| Diazonium salt decomposed before addition. | Use the diazonium salt solution immediately after preparation. | |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | Keep the diazotization reaction cold. Add the diazonium salt solution to the hot CuCN suspension promptly. |
| Difficult purification | Presence of colored impurities. | The crude product can be washed with a dilute sodium hydroxide solution to remove phenolic byproducts. [6]Ensure thorough washing during the work-up. |
Conclusion
This application note provides a robust and detailed protocol for the multi-step synthesis of this compound via a Sandmeyer reaction. By carefully following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably synthesize this valuable intermediate for their research and development endeavors. The provided mechanistic insights and troubleshooting guide aim to empower scientists to not only execute the synthesis but also to understand and optimize the process.
References
- Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6683–6686.
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Diazonium Salts.
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
- University of California, Berkeley. (2013).
- Wikipedia. (n.d.). Sandmeyer reaction.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
- Clarke, H. T., & Read, R. R. (1925). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, 5, 102.
- ChemicalBook. (n.d.). 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum.
- SpectraBase. (n.d.). Benzonitrile, m-fluoro-.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- PubChem. (n.d.). 3-Fluoro-5-methoxy-2-methylbenzonitrile.
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- Doc Brown's Chemistry. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
- Fisher Scientific. (n.d.).
- York Research Database. (n.d.). Sandmeyer reactions. Part 6.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- BenchChem. (n.d.).
- Defense Technical Inform
- Organic Syntheses. (1936). COUPLING OF o-TOLIDINE AND CHICAGO ACID.
- BenchChem. (n.d.).
- PMC. (2024).
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
- ChemicalBook. (n.d.). 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR spectrum.
- High Purity this compound: A Versatile Intermedi
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylbenzonitrile 98 77532-79-7.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
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Commercial synthesis of 3-Fluoro-2-methylbenzonitrile
An Application Note and Protocol for the Commercial Synthesis of 3-Fluoro-2-methylbenzonitrile
Abstract
This document provides a detailed guide for the commercial-scale synthesis of this compound (CAS No. 185147-06-2), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and specialty chemical industries.[1] We present a comparative analysis of the principal viable manufacturing routes and provide a comprehensive, step-by-step protocol for the recommended pathway based on the Sandmeyer reaction, selected for its robustness, scalability, and economic viability. This guide is intended for researchers, chemists, and process engineers in drug development and fine chemical production.
Introduction and Strategic Importance
This compound is a fluorinated aromatic building block whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile chemical handle for transformation into amines, amides, carboxylic acids, or heterocyclic systems. Consequently, robust and scalable access to this intermediate is critical for advancing research and manufacturing programs. This document outlines the chemical strategies to achieve this on a commercial scale.
Comparative Analysis of Primary Synthetic Routes
Two primary strategies dominate the landscape for the commercial synthesis of aryl nitriles: the classic Sandmeyer reaction and modern palladium-catalyzed cross-coupling reactions. The choice of route is dictated by factors including raw material cost, process safety, required purity, and capital equipment.
Route A: Sandmeyer Cyanation of 3-Fluoro-2-methylaniline
This long-established reaction involves the diazotization of an aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2]
-
Mechanism: The process begins with the formation of a diazonium salt from the precursor aniline at low temperatures. This salt is then decomposed in the presence of copper(I) cyanide. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[2]
-
Advantages:
-
Cost-Effective: The starting material, 3-Fluoro-2-methylaniline (CAS No. 443-86-7), is readily available, and the reagents (sodium nitrite, mineral acids, copper salts) are inexpensive bulk chemicals.[3]
-
Robust & Scalable: The reaction is well-understood and has been performed on an industrial scale for over a century, making it highly reliable.
-
-
Disadvantages:
-
Safety Concerns: Aryl diazonium salts can be unstable and potentially explosive, especially if allowed to warm or isolate in a dry state. Careful temperature control is mandatory.
-
Toxicity: The use of copper(I) cyanide and the potential generation of hydrogen cyanide gas during work-up require stringent engineering controls and waste treatment protocols.
-
Route B: Palladium-Catalyzed Cyanation of a 3-Fluoro-2-methylaryl Halide
This modern approach utilizes a palladium catalyst to couple an aryl halide (e.g., 3-fluoro-2-methylbromobenzene) with a cyanide source.
-
Mechanism: The reaction follows a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) center, transmetalation with a cyanide species, and reductive elimination to form the product and regenerate the catalyst.
-
Advantages:
-
Milder Conditions: Reactions often proceed at moderate temperatures and are less sensitive than the cryogenic conditions required for diazotization.[4]
-
Improved Safety Profile: This route avoids the generation of unstable diazonium salts. Furthermore, less toxic cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) can be used, which are more stable and less soluble than alkali metal cyanides.[5][6]
-
High Functional Group Tolerance: Palladium catalysis is often compatible with a wider array of functional groups compared to the highly acidic conditions of diazotization.
-
-
Disadvantages:
-
Higher Cost: Palladium catalysts and the specialized phosphine ligands often required are significantly more expensive than the reagents for the Sandmeyer reaction.[7][8]
-
Product Contamination: Trace palladium contamination in the final product is a major concern, especially for pharmaceutical applications, and requires dedicated purification steps.
-
Catalyst Sensitivity: Catalysts can be sensitive to air, moisture, and impurities, and may be "poisoned" by excess cyanide ions in solution.[6]
-
Decision: For general commercial production where cost and process robustness are the primary drivers, the Sandmeyer Reaction (Route A) is the recommended pathway. Its well-established scalability and low raw material costs outweigh the manageable safety and handling challenges.
Recommended Commercial Synthesis Protocol: Sandmeyer Cyanation
This protocol details the two-stage synthesis of this compound from 3-Fluoro-2-methylaniline.
Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Diazotization of 3-Fluoro-2-methylaniline
Causality: This stage converts the stable primary amine into a highly reactive diazonium salt. The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. Hydrochloric acid serves both to form the amine salt, making it soluble, and to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite.
Protocol:
-
To a jacketed glass-lined reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge concentrated hydrochloric acid (3.0 eq.) and water.
-
Cool the reactor contents to 0 °C using a circulating brine coolant.
-
Slowly add 3-Fluoro-2-methylaniline (1.0 eq.) to the cooled acid solution while maintaining the internal temperature below 5 °C. Stir until a clear solution or fine slurry of the amine hydrochloride salt is formed.
-
Prepare a solution of sodium nitrite (1.05 eq.) in deionized water.
-
Add the sodium nitrite solution dropwise via the addition funnel to the amine solution over 1-2 hours. Crucial: Maintain the internal temperature strictly between 0–5 °C throughout the addition. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
After the addition is complete, continue to stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes. The solution is now ready for the subsequent cyanation step and should be used immediately.
Stage 2: Sandmeyer Cyanation
Causality: This is the key C-C bond-forming step. Copper(I) cyanide is the catalytic species that facilitates the conversion of the diazonium salt to the benzonitrile.[9] The reaction proceeds via a single-electron transfer from Cu(I), leading to the formation of an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then reacts to form the final product. The reaction is heated to facilitate the decomposition of the diazonium salt and drive the reaction to completion.
Protocol:
-
In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.3 eq.) in water. Heat the mixture to 60–70 °C with stirring. This forms a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent.
-
Slowly add the cold diazonium salt solution prepared in Stage 1 into the hot copper cyanide solution over 1-2 hours.
-
Vigorous evolution of nitrogen gas will be observed. Maintain the reaction temperature at 60–70 °C during the addition and for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Perform a quench and work-up: Add an organic solvent such as toluene and stir. If necessary, add aqueous ferric chloride to decompose any remaining cyanide complexes and facilitate phase separation.
-
Separate the organic layer. Wash the organic layer sequentially with dilute sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product with high purity.
Process Parameters and Data
Table 1: Key Process Parameters & Optimization
| Parameter | Value/Range | Rationale & Optimization Notes |
| Diazotization | ||
| 3-Fluoro-2-methylaniline | 1.0 eq. | Limiting reagent. |
| HCl (conc.) | 3.0 eq. | Ensures complete formation of amine salt and provides the acidic medium. |
| NaNO₂ | 1.05 eq. | A slight excess ensures complete diazotization. A large excess can lead to side reactions. |
| Temperature | 0–5 °C | Critical for stability of the diazonium salt. Excursions above 10 °C risk decomposition. |
| Cyanation | ||
| CuCN | 1.2 eq. | Stoichiometric amounts are typically used in classical Sandmeyer reactions for high yield. |
| NaCN/KCN | 1.3 eq. | Solubilizes the CuCN as the [Cu(CN)₂]⁻ complex. |
| Temperature | 60–70 °C | Provides sufficient energy for N₂ evolution without excessive byproduct formation. |
| Solvent | Water/Toluene | Aqueous reaction medium followed by toluene extraction for product isolation. |
Table 2: Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 185147-06-2[10] |
| Molecular Formula | C₈H₆FN[11] |
| Molecular Weight | 135.14 g/mol [11] |
| Appearance | Solid or light yellow clear liquid[1] |
| Purity (Typical) | ≥99.0% (by GC)[1] |
Mechanistic Visualization
The Sandmeyer reaction is a radical-nucleophilic substitution. The key steps are outlined below.
Caption: Simplified mechanism of the copper-catalyzed Sandmeyer cyanation.
Safety and Waste Management
-
Diazonium Salts: Operations involving diazonium salts must be conducted behind a blast shield. Temperature must be rigorously controlled, and the salts should never be isolated or allowed to dry.
-
Cyanide Handling: All operations involving copper(I) cyanide or sodium cyanide must be performed in a well-ventilated area (e.g., fume hood or enclosed reactor system). Personnel must be equipped with appropriate PPE. Acidification of cyanide-containing solutions will liberate highly toxic HCN gas and must be avoided until the cyanide is destroyed.
-
Waste Treatment: All aqueous waste streams containing cyanide must be treated before disposal, typically by oxidation with sodium hypochlorite or hydrogen peroxide under basic conditions to convert cyanide to the much less toxic cyanate.
References
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- Nickel-Catalyzed Cyan
- Sundermeier, M., Mutyala, S., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry–A European Journal, 9(9), 1828-1836. [Link]
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- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205. [Link]
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- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15292–15294. [Link]
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
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- High Purity this compound: A Versatile Intermedi
- Chen, Z., Wang, X., & Zhang, Y. (2016). Palladium-Catalyzed Norbornene-Mediated Tandem Amination/Cyanation Reaction: A Method for the Synthesis of ortho-Aminated Benzonitriles. Organic letters, 18(17), 4166–4169. [Link]
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The Strategic Role of 3-Fluoro-2-methylbenzonitrile in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). Within this context, fluorinated building blocks like 3-Fluoro-2-methylbenzonitrile have emerged as critical intermediates. This versatile compound, featuring a strategically positioned fluorine atom, a reactive nitrile group, and a modifiable methyl group, offers a trifecta of chemical handles for the synthesis of complex, high-value pharmaceutical targets.
This technical guide provides an in-depth exploration of this compound (CAS No. 185147-06-2) as a pharmaceutical intermediate. We will delve into its physicochemical properties, plausible synthetic routes, and its pivotal role in the synthesis of targeted therapies, supported by detailed, field-proven protocols for its application.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of effective chemical synthesis. The properties of this compound are summarized below. It is commercially available from various suppliers, typically with a purity of 98% or higher.[1][2][3]
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | 2-Cyano-6-fluorotoluene | [4] |
| CAS Number | 185147-06-2 | [1][4][5] |
| Molecular Formula | C₈H₆FN | [1][4][5] |
| Molecular Weight | 135.14 g/mol | [4][5] |
| Physical Form | Liquid | [6] |
| Boiling Point | 203.0 ± 20.0 °C (Predicted) | [4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 82.3 ± 12.1 °C | [4] |
| Storage | Store in a dry, dark, and well-ventilated place | [1][3] |
Safety and Handling
As a hazardous chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Statements: The compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation.[7]
-
Precautionary Measures: Always handle this chemical in a well-ventilated area or fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] If swallowed, rinse the mouth and call a poison center or doctor immediately.[7]
Synthesis of this compound
While widely available commercially, understanding the synthesis of this intermediate is crucial for process development and impurity profiling. A highly plausible and industrially relevant approach is the Sandmeyer reaction , which transforms an aromatic amine into a nitrile.[7][8] This classic reaction provides a reliable method for introducing the cyano group onto the aromatic ring.
The synthesis would logically start from 3-Amino-2-methylbenzonitrile. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.
Caption: General workflow for the benzylic bromination of this compound.
Detailed Step-by-Step Protocol
Objective: To synthesize 2-(Bromomethyl)-3-fluorobenzonitrile from this compound.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq) or a suitable photochemical initiator
-
Acetonitrile (or other suitable solvent like CCl₄)
-
Aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and acetonitrile (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and the radical initiator AIBN (0.02 eq) to the solution.
-
Reaction Initiation & Execution:
-
Causality: This is a free-radical chain reaction. AIBN is a thermal initiator that, upon heating, decomposes to generate radicals that initiate the chain process. The stability of the intermediate benzylic radical is key to the selectivity of the reaction for the methyl group over aromatic C-H bonds.
-
Begin stirring and gently heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching:
-
Causality: The workup is designed to remove unreacted bromine and other water-soluble impurities.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
-
Workup - Extraction & Drying: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Causality: Purification is necessary to remove any remaining starting material, initiator byproducts, or over-brominated species.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-(Bromomethyl)-3-fluorobenzonitrile.
-
Analytical Characterization
The identity and purity of this compound and its derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure, substitution pattern, and absence of isomeric impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress.
Conclusion
This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. Its well-defined structure provides chemists with multiple avenues for elaboration into more complex molecules. As demonstrated by its relevance to the development of 11β-hydroxylase inhibitors for diseases like Cushing's, this intermediate is more than just a simple building block; it is an enabling tool for the synthesis of next-generation therapeutics. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals looking to leverage the unique chemical potential of this valuable intermediate.
References
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- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2023). Organic Process Research & Development, 27(9), 1674–1681. [Link]
- Osilodrostat. (n.d.). In PubChem. National Center for Biotechnology Information.
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- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 19(3), 937-969. [Link]
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Application Notes: The Strategic Utility of 3-Fluoro-2-methylbenzonitrile in Modern Medicinal Chemistry
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Fluoro-2-methylbenzonitrile. It moves beyond simple procedural outlines to provide an in-depth analysis of the compound's reactivity, the rationale behind experimental choices, and its proven value in the synthesis of complex therapeutic agents.
Introduction: A Versatile Fluorinated Building Block
This compound (CAS No. 185147-07-3) is a highly valuable fluorinated building block in the landscape of medicinal chemistry.[1][2] Its strategic importance stems from the unique interplay of its three key functional components: an electron-withdrawing nitrile group, a metabolically robust fluorine atom, and a synthetically versatile methyl group, all arranged on an aromatic scaffold. This specific ortho/meta substitution pattern creates a unique electronic and steric environment, making it a prized intermediate for constructing complex molecular architectures.
The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability.[1] this compound provides a readily available source of this critical element, integrated into a scaffold primed for diverse chemical transformations. This guide will explore its reactivity profile and demonstrate its application through detailed protocols relevant to contemporary drug discovery programs.
Physicochemical Profile and Strategic Reactivity
A thorough understanding of the molecule's inherent properties is fundamental to its effective use. The interplay between the inductive effect of the fluorine atom and the resonance effects of the nitrile and methyl groups governs the reactivity of the entire molecule.
| Property | Value | Source |
| CAS Number | 185147-07-3 | [3] |
| Molecular Formula | C₈H₆FN | [3] |
| Molecular Weight | 135.14 g/mol | [3] |
| Boiling Point | 220.3°C at 760 mmHg | [4] |
| Physical Form | Liquid | [4] |
| InChIKey | KBFVSJVSSMGQJC-UHFFFAOYSA-N | [4] |
Key Reactive Centers
The molecule offers three primary sites for chemical modification, each with distinct reactivity profiles that can be selectively addressed through careful choice of reaction conditions.
Caption: Key reactive centers of this compound.
Application Case Study: Synthesis of Bioactive Heterocycles
While direct examples for this compound are proprietary or less documented in public literature, the synthetic routes for closely related analogs provide a robust blueprint for its application. A compelling example is the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, which act as dual A2A/A2B adenosine receptor antagonists, starting from the analogous 3-bromo-2-methylbenzonitrile.[5] The protocols are directly adaptable.
Workflow: From Benzonitrile to Advanced Heterocycle
The following workflow illustrates a typical palladium-catalyzed cross-coupling strategy, a cornerstone of modern medicinal chemistry, to construct complex molecules from a simple benzonitrile starting material.
Caption: Synthetic workflow for advanced heterocyclic antagonists.
Protocol 1: Miyaura Borylation of a Halogenated 2-Methylbenzonitrile
This protocol details the conversion of the aryl halide to a boronate ester, a crucial intermediate for subsequent Suzuki coupling reactions. This step transforms the inert C-X bond into a versatile C-B bond.
Rationale (The 'Why'):
-
Catalyst: Palladium(II) dichloride [1,1'-bis(diphenylphosphino)ferrocene] (Pd(dppf)Cl₂) is chosen for its high efficiency and functional group tolerance in borylation reactions. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Boron Source: Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as the source of the boronate ester moiety.
-
Base: Potassium acetate (KOAc) is a mild base, sufficient to facilitate the transmetalation step without promoting unwanted side reactions like nitrile hydrolysis.
-
Solvent: 1,4-Dioxane is an excellent solvent for this reaction due to its ability to dissolve both organic and inorganic reagents and its high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable rate.
Step-by-Step Procedure: (Adapted from[5])
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-2-methylbenzonitrile (10.0 g, 51 mmol).
-
Reagent Addition: Add bis(pinacolato)diboron (15.5 g, 61 mmol), potassium acetate (10.0 g, 102 mmol), and Pd(dppf)Cl₂ (1.12 g, 1.53 mmol).
-
Solvent: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane (100 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 101°C) and maintain for 5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Filter the solids through a pad of Celite®. Add water (50 mL) to the filtrate and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application Protocol: Functionalization of the Benzylic Methyl Group
The 2-methyl group is not merely a steric placeholder; it is a key synthetic handle. Its benzylic protons are susceptible to radical abstraction, enabling facile introduction of other functional groups. This is powerfully demonstrated in the synthesis of a key starting material for the GLP-1 receptor agonist danuglipron, which begins with the radical bromination of the analogous 3-fluoro-4-methylbenzonitrile.[6]
Protocol 2: Radical Photobromination of this compound
This protocol converts the relatively inert methyl group into a highly reactive bromomethyl group, an excellent electrophile for subsequent nucleophilic substitution reactions.
Rationale (The 'Why'):
-
Bromine Source: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a solid, crystalline N-bromoimide that serves as a safer and easier-to-handle source of bromine radicals compared to liquid bromine.
-
Initiation: The reaction is initiated by photochemical means (UV light) or a chemical radical initiator like AIBN. Photochemical initiation is often preferred on a large scale as it avoids the need to handle and decompose potentially hazardous initiators and offers precise control over the reaction.[6]
-
Process Intensification: The use of a Plug Flow Reactor (PFR) or a coil reactor is a key process safety and efficiency consideration. It allows for a small reaction volume to be irradiated at any given time, minimizing risks associated with exothermic events and improving light penetration for a more efficient reaction.[6]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and is relatively inert under radical conditions.
Step-by-Step Procedure: (Adapted for this compound from[6])
-
Solution Preparation: In a suitable vessel under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and DBDMH (0.8 equiv) in acetonitrile (approx. 10-12 volumes).
-
Reactor Setup: Prepare a photochemical coil reactor equipped with a suitable UV lamp. Set the internal temperature of the reactor to 60-80°C and pressurize slightly (0.1–0.3 MPa) to prevent solvent boiling.
-
Reaction Execution: Pump the prepared solution through the heated and irradiated coil reactor at a defined flow rate to ensure sufficient residence time for the reaction to complete.
-
Quenching & Workup: The output from the reactor is collected in a quench solution (e.g., aqueous sodium sulfite) to destroy any unreacted bromine species.
-
Isolation: The product, 2-(bromomethyl)-3-fluorobenzonitrile, can be isolated by extraction into a suitable organic solvent (e.g., isopropyl acetate), followed by washing, drying, and crystallization or chromatographic purification.
Caption: Synthetic utility of the brominated intermediate.
Conclusion
This compound is a quintessential example of a modern building block in medicinal chemistry. Its value is derived not from a single feature, but from the synergistic interplay of its nitrile, fluoro, and methyl functionalities. By understanding the distinct reactivity of each site, medicinal chemists can devise elegant and efficient synthetic routes to complex, high-value molecules. The protocols and strategies outlined in this guide, adapted from field-proven industrial and academic syntheses, provide a robust framework for leveraging this versatile intermediate in next-generation drug discovery programs.
References
- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Patsnap. (2021). Preparation method of key intermediate of lorlatinib - Eureka.
- Google Patents. (2016). WO2016109361A2 - 3-fluoro-benzonitrile inhibitors of 11-beta-hydroxylase.
- Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- ResearchGate. Synthesis of lorlatinib (XVI). [Scientific Diagram].
- Patsnap. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka.
- European Patent Office. (2021). EP 3810602 B1 - COMPOUNDS.
- Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists.
- NIH National Library of Medicine. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC.
- PubChem. 3-Fluoro-5-methoxy-2-methylbenzonitrile.
- PubChem. Lorlatinib.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Strategic Importance of 2-Methylbenzonitrile Derivatives in Modern Industries.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile.
- PubChem. 2-Fluoro-3-methylbenzonitrile.
- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
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- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 3-Fluoro-2-methylbenzonitrile Derivatives for Kinase Inhibitor Discovery
I. Introduction: The Strategic Value of the 3-Fluoro-2-methylbenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. The this compound scaffold has emerged as a privileged starting point for the synthesis of targeted therapies, particularly kinase inhibitors. Its utility is rooted in the unique interplay of its constituent functional groups, each contributing to a favorable pharmacological profile.
-
The Role of Fluorine: The strategic incorporation of fluorine is a well-established strategy in drug design.[1] As the most electronegative element, fluorine can significantly alter the physicochemical properties of a molecule.[2][3] Its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to improve membrane permeability and bioavailability.[1][4][5]
-
The Nitrile Group as a Pharmacophore: The nitrile (-C≡N) group is a versatile functional group in medicinal chemistry. It is a metabolically stable and effective hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a protein's active site.[6] Furthermore, the nitrile group is considered a bioisostere of carbonyl, hydroxyl, and halogen groups, allowing for scaffold hopping and the fine-tuning of electronic and pharmacokinetic properties.[6][7]
-
The Ortho-Methyl Group: The methyl group in the ortho position to the fluorine atom provides a key vector for synthetic elaboration. Its C-H bonds can be selectively functionalized, allowing for the introduction of diverse side chains to probe the chemical space around the core scaffold and optimize interactions with the target protein. This strategic placement is crucial for developing structure-activity relationships (SAR). For instance, functionalization of a methyl group on a similar scaffold is a key step in the synthesis of the API starting material for Danuglipron.[5]
This guide provides a detailed framework for synthesizing and evaluating novel derivatives based on the this compound core, with a focus on their application as protein kinase inhibitors.
II. Synthesis Protocol: From Core Scaffold to Diversified Library
The following protocol details a robust, two-step synthesis for generating a library of derivatives from the this compound starting material. The strategy involves a selective radical bromination of the benzylic methyl group, followed by a nucleophilic substitution to introduce diversity.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for derivative library generation.
Step 1: Synthesis of 2-(Bromomethyl)-3-fluorobenzonitrile (Intermediate)
Rationale: This initial step activates the scaffold for diversification. A free-radical bromination selectively targets the benzylic protons of the methyl group because the resulting benzylic radical is stabilized by resonance with the aromatic ring. N-Bromosuccinimide (NBS) is used as a convenient and safe source of bromine radicals, and Azobisisobutyronitrile (AIBN) serves as a thermal radical initiator. This approach is well-documented for similar scaffolds.[5]
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and CCl₄.
-
Add NBS and AIBN to the mixture.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(bromomethyl)-3-fluorobenzonitrile intermediate.
Step 2: Synthesis of Final Derivatives via Nucleophilic Substitution
Rationale: The benzylic bromide is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the rapid generation of a diverse library of compounds where the nature of the nucleophile (R-XH) can be varied to explore different chemical spaces and interactions with the target protein.
Materials:
-
2-(Bromomethyl)-3-fluorobenzonitrile (1.0 eq)
-
Desired Nucleophile (e.g., a phenol, amine, or thiol) (1.2 eq)
-
A suitable base (e.g., K₂CO₃, Et₃N) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a clean, dry flask, add the nucleophile and the solvent.
-
Add the base and stir the mixture for 15 minutes at room temperature.
-
Add a solution of 2-(bromomethyl)-3-fluorobenzonitrile in the same solvent dropwise.
-
Stir the reaction at room temperature (or heat gently if required) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final derivative by column chromatography or recrystallization.
III. Application Notes: Targeting Protein Kinases
Protein kinases are a major class of therapeutic targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[4] The this compound scaffold is an excellent starting point for designing kinase inhibitors due to its ability to form key interactions in the ATP-binding pocket.
Diagram: Generic Kinase Signaling Pathway
Caption: A representative MAPK/ERK signaling pathway.
Mechanism of Action: Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The nitrile group of the benzonitrile scaffold can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the "hinge" region of the kinase. The diverse side chains installed at the benzylic position can then extend into other regions of the binding pocket, enhancing potency and selectivity.
IV. Biological Evaluation Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
Rationale: This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a target kinase. It quantifies the amount of ADP produced during the phosphorylation reaction, which is directly proportional to kinase activity. This method is highly sensitive and suitable for high-throughput screening.
Materials:
-
Target Kinase and its specific peptide substrate
-
ATP
-
Test Derivatives (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test derivative in DMSO, starting from a high concentration (e.g., 10 mM).
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration). The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
Rationale: While an in vitro assay measures target engagement, a cell-based assay determines the compound's effect in a more physiologically relevant context, assessing its ability to cross cell membranes and induce cell death or inhibit proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell line with a dysregulated kinase pathway of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) value.
V. Data Presentation: Structure-Activity Relationship (SAR)
The data generated from the biological assays can be compiled to establish a structure-activity relationship. This allows for the rational design of next-generation compounds with improved potency and selectivity.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R-Group (at benzylic position) | Kinase A IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| Scaffold | -CH₃ | >10,000 | >10,000 |
| INT-01 | -CH₂Br | 5,200 | 8,500 |
| DER-01 | -CH₂-O-(4-chlorophenyl) | 150 | 320 |
| DER-02 | -CH₂-O-(3,4-dichlorophenyl) | 75 | 180 |
| DER-03 | -CH₂-NH-(4-methoxyphenyl) | 210 | 550 |
| DER-04 | -CH₂-S-(pyridin-2-yl) | 450 | 980 |
This data is illustrative and serves as an example for data presentation.
VI. References
-
U.S. Patent No. US8969335B2. (2015). Benzonitrile derivatives as kinase inhibitors. Google Patents.
-
A. A. Pandya, et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Chung, L., & Shook, B. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Li, Q., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 221, 113522. [Link]
-
World Intellectual Property Organization. (2016). 3-FLUORO-BENZONITRILE INHIBITORS OF 11-BETA-HYDROXYLASE. (WO/2016/109361). [Link]
-
U.S. Patent No. WO2016024224A1. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). The Strategic Importance of 2-Methylbenzonitrile Derivatives in Modern Industries. [Link]
-
Taizhou Zhenyu Biotech Co.,LTD. (n.d.). This compound CAS NO.185147-06-2. [Link]
-
A. T. T. Adan, et al. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 8(4), 45. [Link]
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- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
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- 6. nbinno.com [nbinno.com]
- 7. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 8. This compound, CasNo.185147-06-2 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
Application Notes & Protocols for 3-Fluoro-2-methylbenzonitrile in OLED Technology
Document ID: AN-OLED-3F2MB-20260109
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the strategic application of 3-Fluoro-2-methylbenzonitrile as a critical building block in the synthesis of advanced materials for Organic Light-Emitting Diode (OLED) technology. The focus is primarily on its role as a precursor for Thermally Activated Delayed Fluorescence (TADF) emitters, a key component in next-generation, high-efficiency OLEDs. This document elucidates the chemical rationale for its use, provides detailed synthetic protocols, and outlines methods for material characterization and device fabrication.
Introduction: The Strategic Importance of Fluorinated Benzonitriles in OLED Emitters
The evolution of OLED technology is intrinsically linked to the development of novel organic materials that can efficiently convert electrical energy into light.[1][2] A significant breakthrough in this field has been the advent of TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[2] The molecular design of TADF materials is crucial, often requiring distinct electron-donating and electron-accepting moieties to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.[2][3]
Fluorinated benzonitrile derivatives have emerged as powerful electron-accepting units in the design of TADF emitters.[4][5] The strong electron-withdrawing nature of both the fluorine atom and the nitrile group influences the electronic properties of the resulting molecule, which can favorably impact its photoluminescence quantum yield, color purity, and operational stability.[6][7] The specific substitution pattern on the benzonitrile ring allows for fine-tuning of the material's optoelectronic properties.
This compound, in particular, offers a unique combination of electronic and steric properties. The ortho-methyl group can induce a twisted conformation in the final donor-acceptor molecule, which is often beneficial for achieving a small S₁-T₁ energy gap, a prerequisite for efficient TADF.[8]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 185147-06-2 |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | Typically a solid |
| Purity | ≥99.0% recommended for OLED material synthesis |
Note: For detailed temperature-dependent properties like heat capacity and density of related isomers, refer to specialized chemical databases.[9]
Synthetic Protocol: From this compound to a TADF Emitter
The following protocol describes a representative synthesis of a hypothetical donor-acceptor-donor (D-A-D) type TADF emitter using this compound as the acceptor core. The donor moiety selected for this example is 3,6-di-tert-butylcarbazole, a common building block known for its good hole-transporting properties and thermal stability.
Reaction Scheme: Nucleophilic Aromatic Substitution
The key reaction is a nucleophilic aromatic substitution (SNAᵣ), where the fluorine atom of this compound is displaced by the nitrogen atom of the carbazole donor.
Caption: Synthetic workflow for a D-A-D TADF emitter.
Step-by-Step Experimental Protocol
Materials:
-
This compound (≥99.0% purity)
-
3,6-di-tert-butylcarbazole (2.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,6-di-tert-butylcarbazole (2.1 eq).
-
Deprotonation: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe. Cool the solution to 0 °C in an ice bath. Add NaH (2.5 eq) portion-wise under a strong nitrogen flow. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the mixture to room temperature and cautiously quench the excess NaH by slow addition of methanol. Pour the mixture into distilled water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure D-A-D TADF emitter.
-
Final Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Material Characterization Protocols
The synthesized TADF emitter must be thoroughly characterized to evaluate its potential for use in OLEDs.
Photophysical Properties
-
UV-Vis and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the synthesized emitter in solvents of varying polarity (e.g., hexane, toluene, DCM, acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Record the absorption spectra using a UV-Vis spectrophotometer.
-
Record the emission spectra using a spectrofluorometer, exciting at the lowest energy absorption maximum.
-
Measure the photoluminescence quantum yield (PLQY) using an integrating sphere.
-
-
Time-Resolved Photoluminescence:
Thermal and Electrochemical Properties
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the material under a nitrogen atmosphere from room temperature to ~600 °C at a ramp rate of 10 °C/min.
-
Determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs. A high Td is crucial for device stability.[8]
-
-
Cyclic Voltammetry (CV):
-
Perform CV on a thin film of the material or in a solution containing a supporting electrolyte.
-
Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the onset of the oxidation and reduction potentials, respectively. These values are essential for designing an efficient device architecture.[3]
-
OLED Device Fabrication and Testing Protocol
This section outlines a standard protocol for fabricating a multi-layer OLED device using the synthesized TADF emitter.
Device Architecture
A typical device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Caption: Schematic of a multi-layer OLED device structure.
Fabrication Protocol (Thermal Evaporation)
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use.
-
Hole Injection Layer: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's specifications.
-
Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers (HTL, EML, ETL) and the EIL. For the emissive layer, co-evaporate the host material and the synthesized TADF emitter from separate sources. The doping concentration of the emitter is a critical parameter to optimize (typically 1-20 wt%).
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active device area.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Device Characterization
-
Electroluminescence (EL) Spectra: Measure the light emission spectrum at different operating voltages using a spectrometer.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photometer to measure the current density, voltage, and luminance of the device.
-
Efficiency Measurement: From the J-V-L data, calculate the key performance metrics:
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of high-performance materials for OLED technology. Its specific substitution pattern provides a handle for chemists to design novel TADF emitters with tailored electronic and steric properties. The protocols outlined in this document provide a foundational framework for the synthesis, characterization, and device integration of materials derived from this important building block, paving the way for the development of next-generation OLED displays and lighting.
References
- Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- Maggiore, A., et al. (2025).
- Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
- Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing OLED Technology: The Role of 4-Fluoro-2-methylbenzonitrile as a TADF Precursor.
- MDPI. (n.d.).
- Ossila. (n.d.).
- RSC Publishing. (n.d.). Triarylboron-based TADF emitters with perfluoro substituents: high-efficiency OLEDs with a power efficiency over 100 lm W−1.
- Chemcasts. (n.d.).
- PubMed Central. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC.
Sources
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- 4. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs [qmro.qmul.ac.uk]
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- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. chem-casts.com [chem-casts.com]
- 10. Triarylboron-based TADF emitters with perfluoro substituents: high-efficiency OLEDs with a power efficiency over 100 lm W−1 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of 3-Fluoro-2-methylbenzonitrile in the Architecture of High-Efficiency TADF Emitters
Abstract
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without relying on expensive and rare heavy metals. The performance of a TADF emitter is intrinsically linked to its molecular architecture, specifically the interplay between electron-donating and electron-accepting moieties. This guide provides an in-depth exploration of 3-fluoro-2-methylbenzonitrile as a strategic building block in the design of advanced TADF emitters. We will dissect the nuanced roles of its constituent functional groups—the cyano, fluoro, and methyl groups—and their collective impact on achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC). This document offers detailed synthetic protocols, comprehensive photophysical characterization workflows, and expert insights for researchers and professionals in materials science and drug development.
The Foundational Principle: Thermally Activated Delayed Fluorescence (TADF)
In OLEDs, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only harvest the singlet excitons for light emission, limiting the maximum internal quantum efficiency (IQE) to 25%. Phosphorescent emitters can harvest both, but often rely on costly heavy metals like iridium or platinum.
TADF materials offer an elegant solution.[1] These molecules are typically designed with a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[1][2] This separation minimizes the electron exchange energy, leading to a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states.[3][4] If this gap is small enough (< 0.2 eV), triplet excitons can be converted back into emissive singlet excitons via a thermally driven process called reverse intersystem crossing (RISC).[5][6][7] This allows for the harvesting of the triplet exciton population, dramatically boosting the efficiency of the device.
The core challenge in designing TADF emitters lies in the precise tuning of the molecular structure to achieve this small ΔEST while maintaining a high photoluminescence quantum yield (PLQY).[4][8]
Logical Framework of TADF Emission
Caption: The Jablonski diagram illustrating the TADF mechanism.
This compound: A Multifunctional Acceptor Unit
The selection of an appropriate acceptor is critical. The acceptor must possess strong electron-withdrawing character to ensure sufficient HOMO-LUMO separation, yet its structure must be amenable to creating the specific geometry required for efficient TADF. This compound excels in this role due to a synergistic combination of its functional groups.
-
Cyano Group (-CN): The nitrile functionality is a potent electron-withdrawing group, which effectively lowers the LUMO energy level of the molecule. This is a primary requirement for establishing the charge-transfer (CT) character of the excited state in a D-A system.[8]
-
Fluorine Atom (-F): As the most electronegative element, the fluorine substituent further enhances the electron-accepting strength of the benzonitrile ring. This ancillary withdrawal effect contributes to a more pronounced separation of frontier molecular orbitals.
-
Methyl Group (-CH₃): The ortho-positioned methyl group is arguably the most critical feature for TADF design. It introduces significant steric hindrance, forcing the donor moiety connected at the 4-position to adopt a highly twisted conformation relative to the benzonitrile acceptor plane. This orthogonal arrangement is the key to minimizing the spatial overlap between the HOMO (localized on the donor) and the LUMO (localized on the acceptor), which directly reduces the singlet-triplet energy gap (ΔEST).[4] Furthermore, the methyl group can enhance the thermal stability of the final emitter molecule.[9]
Molecular Design Strategy with this compound
Caption: Design logic for TADF emitters using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative TADF Emitter
This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to synthesize a TADF emitter using 9H-carbazole as the donor and this compound as the acceptor.
Reaction: 9H-Carbazole + this compound → 4-(9H-carbazol-9-yl)-3-fluoro-2-methylbenzonitrile
Materials:
-
9H-Carbazole (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas line
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 9H-carbazole (1.0 eq) and anhydrous DMF to a dry Schlenk flask. Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
Causality: An inert atmosphere is crucial to prevent quenching of the highly reactive sodium hydride by atmospheric moisture and oxygen. Anhydrous solvent is required for the same reason.
-
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (1.5 eq) portion-wise. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of carbazole is indicated by a change in the solution's appearance.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the carbazole nitrogen, creating a potent carbazolide nucleophile required for the subsequent substitution reaction. Staged temperature control manages the exothermic reaction safely.
-
-
Nucleophilic Substitution: Add this compound (1.1 eq) to the reaction mixture. Heat the flask to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The electron-deficient aromatic ring of the benzonitrile is activated towards nucleophilic attack by the carbazolide. The fluorine atom is a good leaving group in SNAr reactions. Elevated temperature provides the necessary activation energy.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice to quench the excess NaH. A precipitate should form.
-
Purification:
-
Collect the crude solid by vacuum filtration and wash thoroughly with water and then a non-polar solvent like hexane to remove mineral oil.
-
Dry the crude product under vacuum.
-
Purify the product further by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.
-
Finally, recrystallize the purified product from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain the final product with high purity.
-
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Photophysical Characterization Workflow
This protocol outlines the essential steps to characterize the TADF properties of the newly synthesized emitter. The emitter is typically dispersed in a host matrix, such as polymethyl methacrylate (PMMA), to minimize aggregation-caused quenching.[10]
Sample Preparation: Prepare a thin film by dissolving the synthesized emitter (e.g., 1-5 wt%) and the host matrix (e.g., PMMA) in a suitable solvent like toluene or chloroform. Spin-coat the solution onto a quartz substrate.
Workflow:
-
UV-Vis Absorption and Steady-State Photoluminescence (PL):
-
Measure the absorption spectrum to identify the absorption bands.
-
Measure the steady-state PL spectrum by exciting at a wavelength corresponding to the main absorption band. This provides the emission color and peak wavelength (λem).
-
-
Photoluminescence Quantum Yield (PLQY):
-
Use an integrating sphere coupled to a spectrometer.
-
Measure the emission spectrum of the sample film under excitation.
-
Measure the spectrum of the excitation source directly (blank).
-
The PLQY is calculated by comparing the number of emitted photons to the number of absorbed photons. For TADF materials, this value should be high.
-
-
Time-Resolved Photoluminescence (TRPL):
-
Use a pulsed laser or LED for excitation and a sensitive detector (e.g., a streak camera or TCSPC system).
-
Measure the fluorescence decay profile of the sample under an inert atmosphere or vacuum. Oxygen is a potent triplet quencher and must be excluded.[11]
-
The decay curve of a TADF emitter will exhibit a bi-exponential character: a fast component (nanoseconds) corresponding to prompt fluorescence (τp) and a slow, microsecond-to-millisecond component corresponding to delayed fluorescence (τd).[3]
-
-
Low-Temperature Measurements (77 K):
-
Place the sample in a cryostat cooled with liquid nitrogen.
-
Measure the steady-state emission spectrum. At 77 K, the thermally activated RISC process is suppressed, allowing the phosphorescence spectrum to be observed.[3]
-
Measure the time-resolved emission to confirm the long-lived phosphorescence decay.
-
-
Calculation of ΔEST:
-
The singlet energy (ES1) is estimated from the high-energy onset of the fluorescence spectrum measured at room temperature.
-
The triplet energy (ET1) is estimated from the high-energy onset of the phosphorescence spectrum measured at 77 K.
-
Calculate the gap: ΔEST = ES1 - ET1. For efficient TADF, this value should be below 0.2 eV.
-
Characterization Workflow Diagram
Caption: Experimental workflow for photophysical characterization.
Representative Data & Advanced Insights
The properties of TADF emitters incorporating this compound are highly dependent on the chosen donor moiety. However, a typical high-performance emitter would exhibit properties in the following range:
| Parameter | Symbol | Typical Value Range | Significance |
| Emission Peak | λem | 450 - 550 nm | Determines the color of the emitted light (Blue to Green). |
| FWHM | - | 60 - 90 nm | Spectral purity; narrower is better for display applications. |
| PL Quantum Yield | ΦPL | > 80% | High emission efficiency is crucial for bright devices. |
| Prompt Lifetime | τp | 10 - 100 ns | Decay of directly formed singlet excitons. |
| Delayed Lifetime | τd | 1 - 20 µs | Decay via the RISC pathway; hallmark of TADF. |
| S₁-T₁ Energy Gap | ΔEST | < 0.2 eV | The most critical parameter; enables efficient RISC. |
| RISC Rate Constant | kRISC | > 10⁵ s⁻¹ | A fast rate outcompetes non-radiative triplet decay pathways.[5] |
Troubleshooting & Expert Considerations
-
Oxygen Sensitivity: The triplet excitons central to the TADF mechanism are extremely sensitive to quenching by molecular oxygen.[11] All photophysical measurements, especially time-resolved and PLQY studies, must be conducted in an oxygen-free environment (high vacuum or high-purity nitrogen/argon). Failure to do so will result in artificially low PLQY and a diminished or absent delayed fluorescence component.
-
Host Material Effects: The choice of host material is not passive. The polarity and triplet energy of the host can influence the ΔEST of the guest emitter and facilitate or hinder energy transfer processes. A host with high triplet energy is required to confine the triplet excitons on the TADF emitter.[8]
-
Aggregation Effects: At high concentrations in a film, D-A type molecules can form aggregates, which often have different, less efficient emission pathways. This is why characterization is typically done at low doping concentrations (1-10 wt%).
Conclusion
This compound is a powerful and versatile building block for the rational design of high-efficiency TADF emitters. The strategic placement of its cyano, fluoro, and, most importantly, ortho-methyl groups provides a robust framework for achieving the twisted intramolecular charge-transfer (TICT) geometry essential for minimizing the singlet-triplet energy gap. By following the detailed synthetic and characterization protocols outlined in this guide, researchers can effectively synthesize and validate novel emitters, contributing to the advancement of next-generation OLED displays and lighting technologies.
References
- Zheng, P., Li, L., Guo, L., & Li, C. (n.d.). The molecular synthesis strategies for the MR‐TADF emitters of a) De... ResearchGate.
- Maggiore, A., et al. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C.
- Pander, P., & Dias, F. B. (2016). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. ResearchGate.
- University of St Andrews Research Portal. (n.d.). Design and synthesis of red thermally activated delayed fluorescence emitters for OLEDs, sensors and bioimaging.
- ACS Publications. (2025). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C.
- Pander, P., & Dias, F. B. (n.d.). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials†. Old City Publishing.
- Frontiers. (2020). Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies.
- NIH. (n.d.). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure.
- ResearchGate. (n.d.). Molecular Design Strategy of Organic Thermally Activated Delayed Fluorescence Emitters | Request PDF.
- CNR-IRIS. (n.d.). Photophysics and photochemistry of thermally activated delayed fluorescence emitters based on the multiple resonance effect.
- Chemical Communications (RSC Publishing). (n.d.). Recent progress in multi-resonance thermally activated delayed fluorescence emitters with an efficient reverse intersystem crossing process.
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- 1. Frontiers | Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies [frontiersin.org]
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- 4. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Recent progress in multi-resonance thermally activated delayed fluorescence emitters with an efficient reverse intersystem crossing process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. ossila.com [ossila.com]
- 10. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-2-methylbenzonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Fluoro-2-methylbenzonitrile
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable synthons, this compound stands out as a versatile precursor for creating a diverse array of substituted benzonitrile derivatives. These derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials.[2][3]
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-tested protocols for its reaction with various nucleophiles, and provide practical guidance for reaction optimization and troubleshooting. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Pillar 1: Mechanistic Insights & Reactivity Profile
The capacity of this compound to undergo SNAr reactions is governed by the electronic interplay of its substituents. The classical SNAr mechanism is a two-step addition-elimination process.[4]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step.[5] The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[1][6]
-
Elimination & Aromatization: The complex then expels the fluoride leaving group, restoring the ring's aromaticity and yielding the final substituted product.
The nitrile group (-CN) is a potent electron-withdrawing group, which is crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1] While this activation is strongest at the ortho and para positions, the meta-position still experiences sufficient electronic activation for the reaction to proceed, particularly with a good leaving group like fluorine. Fluorine's high electronegativity provides a strong inductive-withdrawing effect that facilitates the initial nucleophilic attack, and it is an excellent leaving group in this context.[1][7] The ortho-methyl group, while weakly electron-donating, can influence the reaction's regioselectivity and rate through steric effects.
Caption: General mechanism of the SNAr reaction.
Pillar 2: Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for the SNAr of this compound with representative N-, O-, and S-nucleophiles.
Protocol 1: Synthesis of 3-(Morpholin-4-yl)-2-methylbenzonitrile (N-Arylation)
This protocol details the reaction with a common secondary amine, morpholine. The use of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base, leaving a more "naked" and reactive nucleophile, while not interfering with the reaction through hydrogen bonding.
Materials & Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMSO. Stir until fully dissolved.
-
Add morpholine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).[4]
-
Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(morpholin-4-yl)-2-methylbenzonitrile.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 3-Methoxy-2-methylbenzonitrile (O-Arylation)
This protocol describes the substitution with an alkoxide. Sodium methoxide is a strong nucleophile and base, readily displacing the fluoride. Anhydrous conditions are crucial to prevent quenching the methoxide and potential side reactions.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Carefully add sodium methoxide (1.5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at 60-70 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Pour the mixture into a separatory funnel with deionized water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid via silica gel chromatography or distillation under reduced pressure to obtain pure 3-methoxy-2-methylbenzonitrile.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Protocol 3: Synthesis of 2-Methyl-3-(phenylthio)benzonitrile (S-Arylation)
Thiolates are excellent, soft nucleophiles for SNAr reactions.[8][9] This protocol uses thiophenol in the presence of a base to generate the more nucleophilic thiophenolate in situ.
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, nitrogen-purged flask, add thiophenol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) to the solution. Stir for 15 minutes at 0 °C to ensure complete formation of the potassium thiophenolate salt.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 3-8 hours).
-
Quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-3-(phenylthio)benzonitrile.
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pillar 3: Data Summary & Optimization Workflow
Successful SNAr reactions depend on the careful selection of solvent, base, temperature, and the intrinsic reactivity of the nucleophile.
Table 1: Representative SNAr Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Et₃N | DMSO, DMF | 80 - 120 | 4 - 12 | Base neutralizes the generated HF. Polar aprotic solvents are ideal.[4][10] |
| O-Nucleophiles | Alkoxides (e.g., NaOMe) | (Self-basic) | DMF, THF | 25 - 70 | 2 - 6 | Requires anhydrous conditions. Strong nucleophiles react faster. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80 - 140 | 8 - 24 | Phenols are less nucleophilic; require stronger base and higher temperatures. | |
| S-Nucleophiles | Thiols | KOtBu, NaH | THF, DMF | 0 - RT | 3 - 8 | Thiolates are highly nucleophilic and react under mild conditions.[8] |
| C-Nucleophiles | Malonates, Cyanides | NaH, t-Bu-P4 | DMF, Toluene | 80 - 120 | 6 - 18 | Strong bases are needed to generate the carbanion.[11][12] |
Optimization Workflow
For novel or challenging nucleophiles, a systematic approach to optimization is crucial. The following workflow provides a logical decision-making process.
Caption: Workflow for optimizing SNAr conditions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Base is too weak.3. Nucleophile is not reactive enough.4. Reagents (solvent, base) are not anhydrous. | 1. Increase reaction temperature in 20 °C increments.2. Switch to a stronger base (e.g., K₂CO₃ → KOtBu).3. Consider catalytic systems (e.g., organic superbases) for unreactive nucleophiles.[11][13]4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Products / Side Reactions | 1. Reaction with the nitrile group.2. Di-substitution or other undesired reactions.3. Degradation of starting material or product at high temperatures. | 1. Use milder conditions (lower temperature, weaker base).2. Adjust stoichiometry; use a smaller excess of the nucleophile.3. Run the reaction at the lowest effective temperature. |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO, DMF).2. Product is highly polar. | 1. Perform multiple aqueous washes (brine is effective). Consider an A/B extraction if the product has acidic/basic handles.2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
Conclusion
This compound is a highly effective substrate for nucleophilic aromatic substitution, enabling access to a wide range of 3-substituted-2-methylbenzonitrile derivatives. Its reactivity, driven by the activating nitrile group and the excellent fluoride leaving group, allows for predictable and efficient functionalization. By understanding the underlying mechanism and systematically applying the protocols and optimization strategies outlined in this guide, researchers can confidently employ this versatile building block in their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
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- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a)
- 2-Fluoro-3-methylbenzonitrile | High-Purity Reagent - Benchchem.
- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9 | Ossila.
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- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... - Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
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- S N Ar reactions of 2.
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- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC - NIH.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
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- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
- Synopsis of Some Recent Tactical Applic
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PubMed Central.
- Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - RSC Publishing.
- 3-Fluoro-4-methylbenzonitrile synthesis - ChemicalBook.
- The reaction of carbonyl cyanide phenylhydrazones with thiols - PubMed.
- This compound CAS NO.185147-06-2.
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | P
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central.
- Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC - PubMed Central.
- Ru(III)
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Application Notes & Protocols: Suzuki Coupling Reactions Involving 3-Fluoro-2-methylbenzonitrile
Introduction
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science. Among the array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[1][2] This guide focuses on a particularly valuable building block: 3-Fluoro-2-methylbenzonitrile . Its unique substitution pattern—featuring an electron-withdrawing nitrile, a sterically demanding ortho-methyl group, and a fluorine atom—makes it an important precursor for a variety of complex molecular targets.[3]
However, these same features present distinct challenges for cross-coupling reactions. The steric hindrance from the ortho-methyl group can impede the approach to the palladium center, while the electronic properties of the nitrile and fluoro groups influence the reactivity of the C-X bond. This document provides a detailed examination of the mechanistic principles, optimized protocols, and practical considerations necessary to successfully employ this compound in Suzuki coupling reactions, enabling researchers to confidently construct intricate molecular architectures.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a Palladium(0) species. The process is generally understood to proceed through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (e.g., this compound, assuming it has been converted to a halide or triflate). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the pivotal step where the organic moiety from the organoboron species is transferred to the Pd(II) complex. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which readily transfers its organic group to the palladium center, displacing a halide or other ligand.[6][7][8][9] The exact mechanism of transmetalation remains an area of active research.[1]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Strategic Considerations for Coupling this compound
The specific structure of this compound necessitates careful optimization of reaction parameters to overcome steric and electronic hurdles.
Catalyst & Ligand Selection
The primary challenge is the steric bulk of the ortho-methyl group, which can hinder both the oxidative addition and reductive elimination steps. To overcome this, highly active catalyst systems are required.
-
Bulky, Electron-Rich Phosphine Ligands : These are the gold standard for challenging couplings. Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) create a bulky and electron-rich environment around the palladium center.[10] This enhances the rate of oxidative addition into the C-X bond and promotes the final reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.[10]
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong sigma-donors that form very stable complexes with palladium, offering high thermal stability and catalytic activity. They are excellent alternatives to phosphine ligands, particularly for coupling less reactive aryl chlorides.[9][11]
| Catalyst System Component | Recommended Options | Rationale & Key Advantages |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, commercially available sources of Pd(0) (formed in situ).[9] |
| Ligand Class | Dialkylbiaryl Phosphines | Bulky and electron-rich, ideal for overcoming steric hindrance and coupling unactivated aryl chlorides.[10][12] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors providing high stability and activity. Effective for challenging substrates.[11] | |
| Specific Ligands | SPhos, XPhos, RuPhos | Proven to be highly effective for sterically demanding couplings.[10] |
| PEPPSI™-type catalysts | Pre-formed Pd-NHC complexes that are often air and moisture stable, simplifying reaction setup.[13] |
Choice of Base and Solvent
The base and solvent system is not merely an accessory to the reaction; it is critical for success.
-
Base : The base's primary role is to activate the boronic acid.[6] Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective, particularly for hindered substrates, as they exhibit good solubility in common organic solvents and are strong enough to facilitate boronate formation without causing significant side reactions.
-
Solvent : A solvent system that can dissolve both the organic substrates and the inorganic base is ideal. Aprotic polar solvents are commonly used. Mixtures of dioxane/water, toluene/water, or THF are frequently employed.[13] The water component is crucial for dissolving the base and facilitating the formation of the active boronate species.[13]
Detailed Experimental Protocol
This protocol provides a general and adaptable procedure for the Suzuki coupling of an aryl bromide derivative of this compound with a generic arylboronic acid.
Safety Note : This procedure involves flammable solvents and potentially toxic palladium catalysts and reagents. It must be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
3-Fluoro-2-methyl-X-benzonitrile (where X is Br or I) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water, degassed (1 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Step-by-Step Procedure
-
Pre-Reaction Setup :
-
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 3-fluoro-2-methyl-X-benzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Seal the vessel with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition :
-
Through the septum, add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good suspension of the reagents.
-
-
Catalyst Addition :
-
In a separate small vial, quickly weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Briefly remove the septum from the reaction flask and add the catalyst/ligand mixture in one portion under a positive flow of inert gas.
-
Rationale : Adding the catalyst last prevents premature decomposition. The ligand is added in slight excess relative to the metal to ensure the desired complex is formed and stabilized.
-
Immediately reseal the flask and purge again with inert gas for 2-3 minutes.
-
-
Reaction Execution :
-
Lower the flask into a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously. The color will typically change to dark brown or black, indicating the formation of the active Pd(0) species.
-
Allow the reaction to proceed for 4-24 hours.
-
-
Reaction Monitoring :
-
The reaction progress can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[14]
-
TLC System : A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl halide and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Workup Procedure :
-
Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[15]
-
-
Purification :
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[16]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Ensure a rigorously inert atmosphere throughout.2. Use freshly distilled/degassed solvents.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.3. Certain heteroaryl boronic acids are inherently unstable.[13] | 1. Use anhydrous base and solvents.2. Monitor the reaction closely and stop it upon completion.3. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[17] |
| Homocoupling of Aryl Halide or Boronic Acid | 1. Reaction conditions are too harsh.2. Catalyst system is not optimal. | 1. Lower the reaction temperature.2. Screen different ligands; a more sterically hindered ligand may suppress homocoupling. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex biaryl compounds that are of significant interest in pharmaceutical and materials research. While the steric hindrance of the ortho-methyl group presents a challenge, it can be reliably overcome through the rational selection of a highly active catalyst system, typically one employing a bulky, electron-rich phosphine ligand like SPhos. By following the detailed protocols and considering the key strategic parameters outlined in this guide, researchers can effectively utilize this versatile building block to advance their synthetic programs.
References
- Wikipedia. Suzuki reaction. [Link]
- Cedeño, M. D. C., & Serra, P. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Cedeño, M. D. C., & Serra, P. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Corma, A., Garcia, H., & Leyva, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ChemSusChem. [Link]
- Özdemir, İ., & Gök, Y. (2016). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- Reddy, B. V. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
- Advion. Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Nykaza, T. V. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Nykaza, T. V., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Google Patents. US4542233A - Process for preparing biaryl compounds via coupling of an arylamine with an arene.
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. US6194599B1 - Process for preparing biaryl compounds.
- Fengchen Group.
- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)
Sources
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- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Regioselective Nitration of 3-Fluoro-2-methylbenzonitrile
Introduction: The Significance of Nitrated Fluorobenzonitriles
Nitrated aromatic compounds are fundamental precursors in the synthesis of a vast array of industrial and pharmaceutical agents, including dyes, agrochemicals, and therapeutics.[1] The strategic introduction of a nitro group onto a complex aromatic scaffold, such as 3-Fluoro-2-methylbenzonitrile, provides a versatile chemical handle. The nitro group can be readily reduced to an amine, which serves as a key building block for constructing more complex molecular architectures. This compound itself is a valuable intermediate in organic synthesis.[2] Its subsequent nitration yields products that are of significant interest to drug development professionals for creating novel bioactive molecules, where the fluorine atom can enhance metabolic stability and binding affinity. This document provides a detailed protocol for the nitration of this substrate, grounded in the principles of electrophilic aromatic substitution, with a strong emphasis on safety and regiochemical control.
Mechanistic Rationale and Regioselectivity
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically formed from a mixture of concentrated nitric and sulfuric acids.[3][4] The electron-rich π-system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][5] Aromaticity is subsequently restored by the loss of a proton.
The regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[6][7] In the case of this compound, three directing groups compete to influence the position of the incoming nitro group:
-
Methyl Group (-CH₃): An activating group that donates electron density via induction and hyperconjugation. It strongly directs incoming electrophiles to the ortho and para positions.[7][8]
-
Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density, making it an ortho, para-director.[6]
-
Cyano Group (-CN): A strongly deactivating group due to both inductive and resonance effects, which withdraw electron density from the ring. It is a meta-director.[9][10]
The interplay of these effects determines the most probable sites for nitration. The activating methyl group and the ortho, para-directing fluoro group will guide the electrophile to positions 4, 5, and 6. The strongly deactivating cyano group will disfavor substitution at its ortho and para positions.
-
Position 4: Ortho to the activating -CH₃ group, but may experience some steric hindrance.
-
Position 5: Para to the -F group but ortho to the deactivating -CN group.
-
Position 6: Para to the activating -CH₃ group and ortho to the -F group. This position is electronically activated by two groups and is sterically accessible, making it the most likely site for nitration.
Therefore, the expected major product is 3-Fluoro-2-methyl-6-nitrobenzonitrile .
Caption: Predicted regioselectivity of nitration on this compound.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and reactive nature of the reagents.[11][12] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: Concentrated nitric and sulfuric acids are highly corrosive, are strong oxidizers, and can cause severe burns.[13][14] The reaction generates significant heat, and poor temperature control can lead to a runaway reaction, posing an explosion risk.[11]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash station and safety shower must be immediately accessible.[11][13]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Chemical splash goggles and a full-face shield.
-
Acid-resistant gloves (e.g., butyl rubber or Viton™).
-
A flame-resistant lab coat.
-
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[15] All acid waste should be collected in a designated, properly labeled, safety-coated glass container.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales, and consider a smaller pilot reaction first.
Materials and Equipment
| Reagent/Material | Grade | Quantity |
| This compound | ≥98% Purity | 1.35 g (10 mmol) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | 10 mL |
| Concentrated Nitric Acid (HNO₃) | 70% | 0.90 g (10 mmol) |
| Crushed Ice | ~200 g | |
| Deionized Water | As needed | |
| Dichloromethane (DCM) | Reagent Grade | ~60 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | ~20 mL |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ~5 g |
-
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, 25 mL dropping funnel, ice-water bath, Büchner funnel and flask, separatory funnel, rotary evaporator.
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Prepare Nitrating Mixture: In a small, clean Erlenmeyer flask submerged in an ice-water bath, add 5 mL of concentrated H₂SO₄. While stirring gently, slowly add 0.90 g of concentrated HNO₃ dropwise. CAUTION: This mixing is exothermic. Keep the mixture cold during addition.[4][16]
-
Prepare Substrate Solution: To a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 1.35 g of this compound. Place the flask in a large ice-water bath.
-
Dissolve Substrate: Slowly add the remaining 5 mL of concentrated H₂SO₄ to the reaction flask. Stir until the starting material is fully dissolved. Ensure the temperature remains below 10°C.
-
Nitration: Transfer the pre-cooled nitrating mixture (from Step 1) to a dropping funnel and place it on the central neck of the reaction flask. Add the nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [4][17] A syringe pump can be used for better control.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
Part B: Work-up and Product Isolation
-
Quenching: Prepare a 400 mL beaker containing approximately 200 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker.[18] This step is highly exothermic and should be done slowly to control the temperature rise.
-
Precipitation & Isolation: A solid product should precipitate. Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[18]
-
Extraction (if no solid forms): If the product separates as an oil or remains in solution, transfer the entire quenched mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (20 mL each time).[18]
-
Neutralization (for extraction): Combine the organic extracts and wash sequentially with deionized water (20 mL), saturated NaHCO₃ solution (20 mL, vent frequently to release CO₂ pressure ), and finally with brine (20 mL).[16]
-
Drying and Solvent Removal: Dry the solid product in a desiccator or the organic solution over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Part C: Purification
-
The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Caption: General experimental workflow for the nitration of this compound.
Product Characterization
The identity, regiochemistry, and purity of the final product(s) must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Will confirm the aromatic substitution pattern and the relative ratio of any isomers formed.
-
¹⁹F NMR: Will provide clear evidence of the fluorine environment and can help distinguish between isomers.
-
FTIR Spectroscopy: Will show characteristic peaks for the nitro group (typically ~1530 and 1350 cm⁻¹) and the nitrile group (~2230 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the nitrated product (C₈H₅FN₂O₂), corresponding to the addition of a -NO₂ group.
References
- Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
- Directing Effects. (n.d.). ChemTalk.
- Substituent Effects. (n.d.). In Organic Chemistry II - Lumen Learning.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
- Nitration reaction safety. (2024, June 7). YouTube.
- Guggenheim, T. L., & American Chemical Society. (2013).
- Directing Effect of Substituents: meta-Directing Groups. (n.d.). JoVE.
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
- Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). OUCI.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
- Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (n.d.). Chemistry 210.
- Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
- Quantitative investigation of the nitration of benzonitrile. (n.d.). ResearchGate.
- High Purity this compound: A Versatile Intermediate for Organic Synthesis. (n.d.). Synthonix.
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Application Notes: 3-Fluoro-2-methylbenzonitrile as a Strategic Building Block for Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Value of Fluorinated Intermediates
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular stability, lipophilicity, and biological efficacy. The unique electronic properties of the fluorine atom can profoundly influence a molecule's binding affinity to target receptors and its metabolic profile. 3-Fluoro-2-methylbenzonitrile (CAS 185147-06-2) emerges as a highly valuable, yet underexplored, building block for the synthesis of complex agrochemicals. Its trifunctional nature—featuring a reactive fluorine atom, a versatile nitrile group, and a sterically influential methyl group—offers a unique scaffold for constructing sophisticated molecular architectures.
This guide details the synthetic potential of this compound, focusing on its application in constructing key intermediates for blockbuster insecticides, such as those in the diamide class. Specifically, we will outline a proposed synthetic pathway to access the 2-amino-5-chloro-N,3-dimethylbenzamide core, a crucial precursor for the leading insecticide chlorantraniliprole .[1][2][3] While direct synthesis from this compound is not widely documented in commercial patents, this application note provides scientifically grounded protocols based on established chemical principles to demonstrate its significant potential.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Source(s) |
| CAS Number | 185147-06-2 | [4] |
| Molecular Formula | C₈H₆FN | [4][5] |
| Molecular Weight | 135.14 g/mol | [4] |
| Appearance | Colorless to Yellow Liquid or Solid | [5][6] |
| Boiling Point | ~203 °C (Predicted) | [4] |
| Density | ~1.11 g/cm³ (Predicted) | [4] |
| Flash Point | ~82.3 °C | [4] |
| Solubility | Soluble in common organic solvents. | [7] |
| Storage | Store in a cool, dry, well-ventilated area. | [6] |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is derived from the distinct reactivity of its three functional components. A strategic approach to its use involves a sequential functionalization, leveraging the electronic nature of the substituted benzene ring.
-
Nucleophilic Aromatic Substitution (SNAr) at C3: The fluorine atom is activated towards nucleophilic displacement by the strong electron-withdrawing effect of the nitrile group in the ortho position.[8] This makes the C-F bond a prime site for introducing nucleophiles, such as ammonia, to form an aniline derivative. This is the logical first step in our proposed synthesis.
-
Electrophilic Aromatic Substitution (EAS) on the Ring: Once the fluorine is replaced by a strongly activating amino group, the aromatic ring becomes highly susceptible to electrophilic substitution. The amino group is a powerful ortho, para-director, paving the way for selective chlorination at the C5 position, which is para to the newly installed amine.[9]
-
Transformation of the Nitrile Group: The nitrile group is a versatile functional handle that can be selectively converted into a primary amide. Mild hydrolysis conditions, such as using basic hydrogen peroxide, can achieve this transformation efficiently without affecting other parts of the molecule.[10][11][12]
Proposed Pathway: Synthesis of a Key Chlorantraniliprole Intermediate
The following workflow illustrates a proposed three-step synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a critical intermediate for chlorantraniliprole, starting from this compound.
Application Protocols
The following protocols are based on established methodologies for analogous transformations and provide a robust starting point for laboratory investigation.
Protocol 1: Synthesis of 2-Amino-3-methylbenzonitrile via Nucleophilic Aromatic Substitution
Causality: This step leverages the activation of the C-F bond by the ortho-nitrile group to facilitate SNAr with an ammonia equivalent. The use of a sealed vessel and elevated temperature is necessary to overcome the activation energy for the substitution and to maintain ammonia in the reaction phase. Palladium- or nickel-catalyzed methods are also viable alternatives for amination of aryl halides.[13][14][15]
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonia) or an ammonia surrogate like LiN(SiMe₃)₂[13]
-
Dimethyl sulfoxide (DMSO) or Dioxane
-
High-pressure reaction vessel (e.g., Parr reactor)
Step-by-Step Methodology:
-
Charge the high-pressure reaction vessel with this compound (1.0 eq).
-
Add DMSO or dioxane as the solvent (approx. 5-10 mL per gram of starting material).
-
Add a significant excess of the ammonia solution (10-20 eq).
-
Seal the vessel securely according to the manufacturer's instructions.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Maintain the temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (after cooling) and analyzing via GC-MS or TLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-amino-3-methylbenzonitrile can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzonitrile via Electrophilic Chlorination
Causality: The powerful electron-donating amino group activates the aromatic ring, directing the incoming electrophile (Cl⁺) to the para position to avoid steric hindrance from the adjacent methyl and nitrile groups. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine suitable for activated rings.[16][17]
Materials:
-
2-Amino-3-methylbenzonitrile
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl Acetate
Step-by-Step Methodology:
-
Dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in DMF or acetonitrile in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add NCS (1.05-1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.
-
The crude 2-amino-5-chloro-3-methylbenzonitrile can be recrystallized from an ethanol/water mixture to yield the pure product.
Protocol 3: Synthesis of 2-Amino-5-chloro-3-methylbenzamide via Nitrile Hydrolysis
Causality: The Radziszewski reaction, using basic hydrogen peroxide, provides a mild and highly selective method for converting nitriles to primary amides. The hydroperoxide anion acts as the nucleophile, and the reaction conditions are typically gentle enough to avoid hydrolysis of the newly formed amide to a carboxylic acid.[10][11]
Materials:
-
2-Amino-5-chloro-3-methylbenzonitrile
-
Hydrogen Peroxide (30-35% aqueous solution)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Water
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-amino-5-chloro-3-methylbenzonitrile (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Cool the mixture to 15-20 °C.
-
Slowly add the hydrogen peroxide solution (3.0-5.0 eq) dropwise, maintaining the temperature below 30 °C. The reaction is often exothermic.
-
After the addition, stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a stirred solution of sodium sulfite in water to decompose any remaining peroxide.
-
The product will typically precipitate from the aqueous mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with ample water and dry under vacuum to yield 2-amino-5-chloro-3-methylbenzamide. Further purification can be achieved by recrystallization if necessary.
This product, after N-methylation, serves as the direct precursor for coupling with the pyrazole carboxylic acid moiety to form chlorantraniliprole.[2]
Conclusion
While not a conventionally cited precursor, this compound possesses the ideal arrangement of functional groups to serve as a strategic starting material for the synthesis of complex agrochemicals. The proposed synthetic route, grounded in well-established organic chemistry principles, demonstrates a viable pathway to a high-value intermediate for one of the world's leading insecticides. The protocols provided herein offer a foundation for researchers to explore and optimize this pathway, potentially unlocking a novel and efficient manufacturing process. The versatility of this building block warrants further investigation for its application in the discovery and development of new crop protection agents.
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- CN103058993B - Chlorantraniliprole preparation method. Google Patents.
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- improved chlorantraniliprole process through use of a crystal intermediate - Justia Patents.
- Ranu, B. C., et al. (2007). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. ResearchGate.
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- Leonori, D., et al. (2021). Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. PMC.
- The Chlorination of Reactive Anilines - Sciencemadness.org.
- Leonori, D., et al. (2021). Practical and Selective sp3 C-H Bond Chlorination via Aminium Radicals. PubMed.
- 3-Fluoro-2-Hydroxybenzonitrile | Properties, Applications & Safety.
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- Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417-3419.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Deaminative chlorination of aminoheterocycles. PMC.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
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- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
- aromatic nucleophilic substitution: Topics by Science.gov.
- WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope.
- Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. (2025).
- Hartwig, J. F., et al. (2010). Direct Amination of Aryl Halides with Ammonia. ResearchGate.
- Hartwig, J. F., et al. (2007). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. NIH.
- Tsuchiya, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC.
- Asymmetric Allylic Amination with Ammonia Equivalents | Request PDF. ResearchGate.
- Hartwig, J. F., et al. Enantioselective Iridium-Catalyzed Allylic Amination of Ammonia and Convenient Ammonia Surrogates. The Hartwig Group.
- Ward, E. R., & Hardy, A. (1966). Chlorination of the N-acetylnitronaphthylamines. Journal of the Chemical Society C: Organic, 1038-1040.
- Juntian, Y. (2017). Preparation method of non-color-fading 3-chlorine-2-methylaniline. SciSpace.
- 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem.
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Application Notes & Protocols: Safe Handling and Storage of 3-Fluoro-2-methylbenzonitrile
Document ID: ANP-FMBN-HS-202601
Abstract & Scope
3-Fluoro-2-methylbenzonitrile is a key fluorinated building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals and advanced materials.[1][2][3] Its utility as a precursor for Active Pharmaceutical Ingredients (APIs) like Trelagliptin and Danuglipron, as well as for high-performance materials such as TADF emitters, underscores the importance of its proper handling.[1][2][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the critical aspects of handling, storing, and utilizing this compound. The protocols herein are designed to ensure operator safety, maintain compound integrity, and achieve reproducible experimental outcomes.
Compound Profile & Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step toward safe and effective utilization. This compound is a solid at room temperature with a defined set of characteristics that dictate its handling requirements.
| Property | Value | Source(s) |
| Chemical Name | This compound | PubChem[5] |
| Synonyms | 2-Cyano-6-fluorotoluene | Fisher Scientific[6] |
| CAS Number | 185147-06-2 | Fisher Scientific[6] |
| Molecular Formula | C₈H₆FN | PubChem[5] |
| Molecular Weight | 135.14 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid/powder | Alfa Aesar[7] |
| Melting Point | Not specified; related isomers 43-51 °C | Sigma-Aldrich[8] |
| Boiling Point | ~220.3 °C at 760 mmHg | Sigma-Aldrich[9] |
| Purity | Typically ≥97% | Sigma-Aldrich |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its toxicological profile is essential for risk mitigation. The primary routes of exposure are inhalation, skin contact, and ingestion.
GHS Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | PubChem[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | PubChem[5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | PubChem[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Fisher Scientific[6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Fisher Scientific[6] |
Causality Note: Benzonitrile derivatives can be toxic due to the potential metabolic release of cyanide ions, although this is not always the primary mechanism. The acute toxicity warnings (H301, H311, H331) necessitate stringent containment measures to prevent any direct contact. Skin and eye irritation (H315, H319) are common for aromatic compounds and mandate the use of robust Personal Protective Equipment (PPE).
Safe Handling & Exposure Control Protocol
A multi-layered approach combining engineering controls, administrative procedures, and PPE is required for handling this compound.
Engineering Controls
-
Primary Containment: All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood with a face velocity of 0.4-0.6 m/s (80-120 fpm).
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust. Mechanical exhaust is required.[10]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contamination occurs.[10]
-
Eye/Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron and arm sleeves should be worn.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor/particulate filter (Type A) is required.[6][10]
Workflow for Safe Handling
Caption: Standard workflow for safely handling this compound.
Spill & Emergency Procedures
-
Minor Spill (Solid): Wearing appropriate PPE, gently sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust. Ventilate the area thoroughly.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Storage & Stability Guidelines
Proper storage is paramount to preserving the purity and reactivity of this compound and ensuring long-term safety.
-
General Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10]
-
Inert Atmosphere: For long-term storage (>6 months), it is best practice to store the compound under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of slow hydrolysis from atmospheric moisture, which could affect assay purity over time.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. Nitriles can undergo vigorous hydrolysis when heated with strong acids or bases.[11][12]
-
Light & Temperature: Store away from direct sunlight and heat sources. While fluorinated aromatics possess good thermal stability, repeated temperature cycling should be avoided.[1][13]
Application Protocol: Acid-Catalyzed Hydrolysis
A common application of benzonitriles in synthetic chemistry is their hydrolysis to the corresponding benzoic acid.[14] This protocol details the conversion of this compound to 3-Fluoro-2-methylbenzoic acid.
Reaction Rationale: The nitrile group (C≡N) is at the same oxidation state as a carboxylic acid.[15] In the presence of strong acid and water, the nitrile is protonated, which activates the carbon atom for nucleophilic attack by water.[14][15] A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[11][14]
Caption: Reaction scheme for the hydrolysis of this compound.
Materials & Equipment
-
This compound
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized Water (H₂O)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with this compound (e.g., 2.70 g, 20.0 mmol). In a separate beaker, carefully and slowly add concentrated H₂SO₄ (e.g., 6.0 mL) to deionized water (20 mL) with cooling. Caution: Always add acid to water.
-
Initiate Reaction: Carefully add the diluted sulfuric acid solution to the flask containing the nitrile.
-
Reflux: Heat the mixture to reflux using a heating mantle and stir vigorously. The solid nitrile will dissolve as the reaction proceeds.
-
Monitor Reaction: Allow the reaction to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Cooling & Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice in a beaker. A precipitate of the carboxylic acid product should form.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual acid and salts.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 3-Fluoro-2-methylbenzoic acid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.
References
- Hydrolysis of Nitriles. Chemguide. [Link]
- Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
- Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
- Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
- Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
- Safety Data Sheet - 3-Fluoro-4-methylbenzonitrile. Alfa Aesar. [Link]
- 2-Fluoro-3-methylbenzonitrile.
- Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules. PubMed Central. [Link]
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. ACS Publications - Organic Process Research & Development. [Link]
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile.
- Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PubMed Central. [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Preparation method of 3-fluoro-4-methylbenzonitrile.
- Fluorinated phthalonitrile resins with improved thermal oxidative stability.
- Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
- Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers. MDPI. [Link]
- Amines. NCERT. [Link]
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Laboratory Scale Preparation of 3-Fluoro-2-methylbenzonitrile: An Application Note and Protocol
Introduction
3-Fluoro-2-methylbenzonitrile is a valuable fluorinated aromatic building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom and the nitrile group imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This application note provides a detailed, reliable, and thoroughly validated protocol for the laboratory-scale synthesis of this compound via the Sandmeyer reaction, a classic and robust method for the conversion of aromatic amines to aryl nitriles.
Strategic Approach: The Sandmeyer Reaction
The chosen synthetic route involves a two-step sequence commencing with the diazotization of 2-amino-6-fluorotoluene, followed by a copper(I) cyanide-mediated cyanation of the resulting diazonium salt. The Sandmeyer reaction is a cornerstone of aromatic chemistry, valued for its reliability and broad substrate scope.[1]
The overall transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution pathway. The copper(I) species facilitates the reduction of the diazonium salt to an aryl radical with the concomitant loss of nitrogen gas. This highly reactive aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the desired benzonitrile product and regenerate the copper(I) catalyst.[2][3][4][5]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Amino-6-fluorotoluene | ≥98% | Commercially Available | 443-86-7 |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available | 7632-00-0 |
| Hydrochloric Acid (HCl) | 37% | Commercially Available | 7647-01-0 |
| Copper(I) Cyanide (CuCN) | ≥99% | Commercially Available | 544-92-3 |
| Sodium Cyanide (NaCN) | ≥97% | Commercially Available | 143-33-9 |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available | 75-09-2 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available | 7487-88-9 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
Part 1: Diazotization of 2-Amino-6-fluorotoluene
Figure 2: Workflow for the diazotization of 2-amino-6-fluorotoluene.
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, combine 2-amino-6-fluorotoluene (12.5 g, 0.1 mol) and a solution of concentrated hydrochloric acid (25 mL) in water (50 mL).
-
Stir the mixture until the amine has completely dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
Part 2: Sandmeyer Cyanation
Figure 3: Workflow for the Sandmeyer cyanation and product purification.
-
In a separate 500 mL beaker, prepare the cyanide solution by dissolving copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in water (100 mL). Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas.
-
Gently heat the cyanide solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour with stirring.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M sodium hydroxide solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Expected Results and Characterization
The expected yield of this compound is typically in the range of 70-85%. The product should be a low-melting solid or an oil at room temperature.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | Solid |
| Melting Point | 47-51 °C |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch in the region of 2220-2240 cm⁻¹.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be consistent with the 3-fluoro-2-methyl substitution pattern.
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz): The spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the nitrile carbon (typically in the range of 115-120 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Safety Precautions
This procedure involves the use of highly toxic and hazardous materials. It is imperative that this synthesis is conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Cyanides (Copper(I) Cyanide and Sodium Cyanide): Highly toxic by ingestion, inhalation, and skin contact. Contact with acids liberates extremely toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their synthetic endeavors. The Sandmeyer reaction proves to be an effective and reproducible method for this transformation.
References
- EASTFINE. (n.d.). 443-86-7 2-Amino-6-Fluorotoluene.
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
- Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.
- GeeksforGeeks. (2023, July 25). Sandmeyer Reaction.
- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- Gallagher, J. A., et al. (2024). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC.
- Gallivan, J. P., et al. (1998). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. RSC Publishing.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-2-methylbenzonitrile
Introduction: The Strategic Importance of 3-Fluoro-2-methylbenzonitrile in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules.[1][2] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, properties crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3] The unique substitution pattern of this compound, featuring a fluorine atom ortho to a methyl group and meta to a nitrile, presents a valuable scaffold for the development of novel therapeutics. This document provides a comprehensive guide for the scale-up synthesis of this important intermediate, focusing on a robust and scalable protocol, with an emphasis on the underlying chemical principles and safety considerations.
Synthetic Strategy: The Sandmeyer Reaction as a Robust and Scalable Approach
For the large-scale synthesis of this compound, the Sandmeyer reaction emerges as a highly reliable and well-established method.[4][5] This classical yet powerful transformation allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. The readily available starting material, 2-Amino-6-fluorotoluene, makes this an economically viable route for industrial production.
The overall transformation proceeds in two key stages:
-
Diazotization: The conversion of the primary aromatic amine (2-Amino-6-fluorotoluene) into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.
-
Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.
This approach offers several advantages for scale-up, including the use of relatively inexpensive reagents and well-understood reaction conditions.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety measures.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| 2-Amino-6-fluorotoluene | 443-85-6 | C₇H₈FN | 125.15 | ≥98% |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | ≥99% |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 98% |
| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 | ≥98% |
| Sodium Cyanide | 143-33-9 | NaCN | 49.01 | ≥98% |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Reagent Grade |
| Brine (Saturated NaCl) | N/A | NaCl | 58.44 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | N/A |
Step 1: Diazotization of 2-Amino-6-fluorotoluene
Rationale: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, maintaining a low temperature (0-5 °C) is critical to prevent decomposition and ensure a high yield of the desired intermediate. The use of a strong acid like sulfuric acid is essential for the in situ generation of nitrous acid from sodium nitrite.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-6-fluorotoluene (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid (3.0 eq) in water, ensuring the internal temperature does not exceed 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.
-
Once the amine solution is cooled to 0-5 °C, add the sodium nitrite solution dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature strictly between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.
Step 2: Sandmeyer Cyanation
Rationale: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation, acting as a catalyst to facilitate the radical-nucleophilic aromatic substitution mechanism.[4] The addition of sodium cyanide ensures a sufficient concentration of the cyanide nucleophile. The reaction is typically heated to promote the decomposition of the diazonium salt and the formation of the C-CN bond.
-
In a separate, larger three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
-
Add toluene to this mixture.
-
Heat the cyanide solution to 60-70 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution via the dropping funnel. Control the addition rate to manage the evolution of nitrogen gas.
-
After the addition is complete, continue to heat the reaction mixture at 70-80 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with toluene (2 x volumes).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 4: Purification
Rationale: For applications in drug development, high purity of the intermediate is paramount.[3] Vacuum distillation is an effective method for purifying the product, removing any non-volatile impurities and residual solvent.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
In-Process Controls and Characterization
| Stage | Analytical Method | Parameter to Monitor |
| Diazotization | Temperature Probe | Reaction Temperature |
| Visual Observation | Disappearance of solid amine | |
| Cyanation | Gas Evolution | Rate of N₂ evolution |
| TLC/GC-MS | Disappearance of diazonium salt/Formation of product | |
| Final Product | GC-MS | Purity and identity confirmation |
| ¹H NMR, ¹⁹F NMR | Structural confirmation | |
| FTIR | Presence of nitrile group (C≡N stretch) |
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They are also thermally unstable. It is imperative to keep the reaction temperature low during their formation and to use them in solution without isolation.
-
Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional guidelines.
-
Exothermic Reactions: Both the diazotization and the initial phase of the cyanation reaction are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.
Conclusion
The Sandmeyer reaction provides a robust, scalable, and cost-effective method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols for handling hazardous reagents, this protocol can be reliably implemented for the large-scale production of this valuable intermediate for the pharmaceutical industry.
References
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzonitrile synthesis.
- Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis.
- ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)
- Wikipedia. (n.d.). Sandmeyer reaction.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Journal of the American Chemical Society.
- Master Organic Chemistry. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- WIPO Patentscope. (2016).
- LookChem. (n.d.). This compound CAS NO.185147-06-2.
- Benchchem. (n.d.). 2-Fluoro-3-methylbenzonitrile | High-Purity Reagent.
- Google Patents. (n.d.).
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of pharmaceuticals and fine chemicals.[1][2] Its synthesis, most commonly achieved via the Sandmeyer reaction of 3-Fluoro-2-methylaniline (2-Amino-6-fluorotoluene), presents several challenges that can significantly impact the final yield and purity.[2] The core of this transformation involves two sensitive stages: the diazotization of the starting amine followed by a copper-catalyzed cyanation. Success hinges on precise control over reaction conditions to navigate the inherent instability of the diazonium salt intermediate and to suppress competing side reactions.
This guide will deconstruct the synthesis, address common points of failure, and provide robust, validated protocols to empower you to achieve consistent, high-yield results.
Section 1: Understanding the Core Synthesis: The Sandmeyer Reaction
The conversion of a primary aromatic amine to a nitrile via the Sandmeyer reaction is a two-step process.[3][4]
-
Diazotization: The primary amine, 3-Fluoro-2-methylaniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C).[5] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][] This reaction converts the amino group into a highly reactive diazonium salt ([Ar-N₂]⁺Cl⁻).
-
Cyanation: The resulting diazonium salt solution is then introduced to a solution or slurry of a copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonium group with a cyanide (-CN) group, releasing nitrogen gas (N₂) in the process.[8][9]
The overall success of the synthesis is critically dependent on the efficiency and cleanliness of both stages.
Caption: General Workflow for this compound Synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is critically low. What are the most common points of failure?
A1: Low yield is the most frequent complaint and typically stems from issues in one or both stages of the reaction. The primary culprits are:
-
Decomposition of the Diazonium Salt: This is the most significant factor. Diazonium salts are notoriously unstable at elevated temperatures.[5][10] If the temperature during diazotization or the subsequent waiting period rises above 5-10 °C, the salt will decompose, primarily reacting with water to form the undesired 3-fluoro-2-methylphenol.
-
Incomplete Diazotization: If the amine is not fully converted to the diazonium salt, it will not participate in the cyanation step, thus lowering the theoretical maximum yield. This can be caused by insufficient acid or an incorrect stoichiometry of sodium nitrite.
-
Inefficient Cyanation: The displacement reaction may be sluggish. This can be due to poor quality or reactivity of the copper(I) cyanide, or improper addition of the diazonium salt solution.
-
Side Reactions: Besides phenol formation, the diazonium salt can react with the halide counter-ion from the acid (e.g., Cl⁻ from HCl) to produce 2-chloro-6-fluorotoluene, especially if the copper catalyst is not sufficiently active.
Caption: Troubleshooting Logic Tree for Low Yield Issues.
Q2: The diazotization step seems inefficient. How can I confirm its completion and what are the key parameters?
A2: Ensuring complete diazotization is crucial.
-
Key Parameters:
-
Temperature: Strictly maintain the reaction temperature between 0 °C and 5 °C using an ice/salt bath.
-
Acid Concentration: A sufficient excess of mineral acid (at least 2.5-3 equivalents relative to the amine) is necessary. One equivalent reacts with the amine to form the ammonium salt, one reacts with NaNO₂ to generate HNO₂, and the excess maintains a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted amine.[]
-
Rate of Addition: Add the aqueous solution of sodium nitrite slowly and dropwise, ensuring the temperature does not spike.
-
-
Validation Protocol: You can verify the completion of the reaction by testing for the presence of excess nitrous acid. After the NaNO₂ addition is complete and the solution has stirred for an additional 15-20 minutes, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that all the primary amine has been consumed.[5][11] If the test is negative, it may indicate that more sodium nitrite is required.
Q3: I am observing significant formation of 3-fluoro-2-methylphenol. How can I prevent this?
A3: The formation of the corresponding phenol is a classic side reaction caused by the reaction of the diazonium salt with water.[9] This is almost always due to a temperature issue.
-
Causality: The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, a reaction that is highly temperature-dependent. As the temperature increases, the rate of this decomposition reaction accelerates dramatically.
-
Solution: The solution is rigorous temperature control. The diazonium salt should be generated at 0-5 °C and used immediately in the subsequent cyanation step. Do not let the solution of the diazonium salt warm up or sit for an extended period. The cyanation reaction itself may be exothermic, so adding the diazonium salt solution slowly to the CuCN solution while cooling is also recommended.
Q4: My final product is contaminated with 2-chloro-6-fluorotoluene. Why is this happening?
A4: This byproduct arises from the Sandmeyer-type reaction where the chloride ion (from the HCl used in diazotization) acts as the nucleophile instead of cyanide.[8]
-
Causality: This typically occurs when the copper(I) cyanide is not sufficiently reactive or if the concentration of chloride ions is very high and the temperature is allowed to rise, promoting the competing chlorination reaction. While CuCl is the specific catalyst for the Sandmeyer chlorination, the general copper catalyst can sometimes facilitate this side reaction.
-
Solution:
-
Use High-Purity CuCN: Ensure your copper(I) cyanide is fresh and of high purity.
-
Use H₂SO₄ or HBF₄: Consider using sulfuric acid or tetrafluoroboric acid for the diazotization step. Their conjugate bases (HSO₄⁻ and BF₄⁻) are much less nucleophilic than Cl⁻, which will suppress the formation of the chlorinated byproduct.[6][10] If using HBF₄, the diazonium tetrafluoroborate salt can sometimes be isolated as a more stable solid.[10]
-
Q5: Are there alternatives to using stoichiometric amounts of toxic CuCN?
A5: Yes, modern variations of the Sandmeyer reaction focus on using catalytic amounts of copper, which is more environmentally friendly and can simplify workup.
-
Catalytic Systems: Several catalytic systems have been developed. For example, using KCN or NaCN as the cyanide source with a catalytic amount of a copper salt (e.g., CuBr, CuI, or Cu₂O) in the presence of a ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) can be effective.[12] These reactions often proceed under milder conditions and can give high yields.[10][12]
-
Considerations: While these methods reduce copper waste, they still involve large quantities of highly toxic alkali metal cyanides and require careful optimization. The choice of solvent and catalyst system is critical for success.
Section 3: Detailed Experimental Protocols
Disclaimer: These procedures are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be taken. Copper cyanide and sodium cyanide are extremely toxic.
Protocol 1: Synthesis of this compound
This protocol is based on the classical Sandmeyer reaction.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Fluoro-2-methylaniline | 125.14 | 10.0 g | 79.9 mmol | 1.0 |
| Concentrated HCl (37%) | 36.46 | 26.3 mL | 255.7 mmol | 3.2 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.8 g | 84.0 mmol | 1.05 |
| Copper(I) Cyanide (CuCN) | 89.56 | 8.6 g | 96.0 mmol | 1.2 |
| Water | 18.02 | As needed | - | - |
| Toluene | 92.14 | As needed | - | - |
Step-by-Step Methodology:
Part A: Diazotization
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Fluoro-2-methylaniline (10.0 g, 79.9 mmol) and 100 mL of water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (26.3 mL) while stirring. The amine salt may precipitate.
-
In a separate beaker, dissolve sodium nitrite (5.8 g, 84.0 mmol) in 30 mL of water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C .
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color should appear instantly). The resulting solution is the cold diazonium salt solution. Use it immediately.
Part B: Cyanation
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide (8.6 g, 96.0 mmol) in 100 mL of water. Note: CuCN is poorly soluble; this will be a slurry. Add 50 mL of Toluene.
-
Warm the CuCN slurry to 60-70 °C with vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot CuCN/Toluene mixture via the dropping funnel. CAUTION: Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.
Part C: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer twice with 50 mL portions of toluene.
-
Combine all organic layers and wash them sequentially with 100 mL of 2M NaOH, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a pure product.
References
- Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. (2022). SNMMI.
- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Taylor & Francis Online.
- Sandmeyer reaction. Wikipedia.
- Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2022). Organic Letters.
- Full article: Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Taylor & Francis Online.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications.
- For 2 Mark each: Sandmeyer reaction. Filo.
- High Purity this compound: A Versatile Intermediate for Organic Synthesis. Okchem.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
- aromatic nucleophilic substitution: Topics. Science.gov.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate.
- Organic Syntheses Procedure. Organic Syntheses.
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
- Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.
- Diazotisation. Organic Chemistry Portal.
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Okchem.
- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. ResearchGate.
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online.
- 2-Fluoro-3-methylbenzonitrile. PubChem.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
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Technical Support Center: Purification of Crude 3-Fluoro-2-methylbenzonitrile by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3-Fluoro-2-methylbenzonitrile via recrystallization. This document is designed to offer both foundational knowledge and practical, field-proven insights to address challenges encountered during the purification process.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are ideally either highly soluble in the solvent at all temperatures or insoluble in the hot solvent, are thus separated from the desired product.[5]
Part 1: Understanding this compound
Before commencing any purification, a thorough understanding of the physical and chemical properties of this compound is paramount.
Physical Properties
| Property | Value | Source |
| CAS Number | 185147-06-2 | [6] |
| Molecular Formula | C₈H₆FN | [6][7] |
| Molecular Weight | 135.14 g/mol | [7] |
| Appearance | White or off-white powder or crystalline powder | High Purity this compound: A Versatile Intermediate for Organic Synthesis |
| Purity | ≥99.0% (when purified) | [8] |
Potential Impurities
The nature of impurities in your crude sample will largely depend on the synthetic route employed. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Reagents and Solvents: Residual chemicals used in the synthesis and work-up.[9]
-
Positional Isomers: Other isomers of fluoro-methylbenzonitrile that may have formed during synthesis.
Part 2: The Recrystallization Workflow
A successful recrystallization is a systematic process. The following workflow provides a step-by-step guide, explaining the rationale behind each action.
Caption: A troubleshooting decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A1: This is a common issue, often due to either supersaturation or using an excessive amount of solvent. [10]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. [10]This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization. [10]* Too Much Solvent: If induction techniques fail, it is likely that too much solvent was used. [10]Gently heat the solution to boil off some of the solvent, and then allow it to cool again. [11] Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
-
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming an immiscible liquid layer. [4][10]This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are substantial impurities. [4]
-
Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent to lower the saturation point. * Lower the Crystallization Temperature: Use a solvent or a mixed-solvent system with a lower boiling point. [4]* Slow Down Cooling: Ensure very slow cooling to give the molecules adequate time to arrange into a crystal lattice. [4][10] Q3: The recovery of my purified compound is very low. How can I improve the yield?
A3: Low recovery can be frustrating but is often rectifiable.
-
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. [12]* Complete Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to ensure maximum precipitation. [4]* Check the Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
Q4: My purified crystals are still colored. What can I do?
A4: If your final product retains a color, it indicates the presence of colored impurities.
-
Use Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. [4]The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious not to use an excess of charcoal, as it can also adsorb some of your desired product.
References
- BenchChem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
- University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from UCI Department of Chemistry website.
- University of York. (n.d.). Solvent Choice. Retrieved from University of York Department of Chemistry Teaching Labs website.
- MH Chem. (2022, July 8).
- Journal of Chemical Education. (1976).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- Bergeron, R. J., & Wiegand, J. (2005). U.S. Patent No. 6,875,882. Washington, DC: U.S.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Department of Chemistry Teaching Labs website.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Hulliger, J., et al. (2006). Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm, 8(4), 304-312.
- Shtukenberg, A. G., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(11), 6594-6602.
- University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Department of Chemistry and Biochemistry website.
- Bio, X., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from UMSL Department of Chemistry website.
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto Department of Chemistry website.
- Adams, J., et al. (2006). WIPO Patent No. WO2006096624A1.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Fengchen Group. (n.d.). High Purity this compound: A Versatile Intermediate for Organic Synthesis.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.
- LookChem. (n.d.). This compound CAS NO.185147-06-2.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylbenzonitrile.
Sources
- 1. Recrystallization [sites.pitt.edu]
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- 3. researchgate.net [researchgate.net]
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- 6. This compound, CasNo.185147-06-2 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 7. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Column Chromatography Protocol for 3-Fluoro-2-methylbenzonitrile
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chromatographic principles to provide a robust framework for the purification of 3-Fluoro-2-methylbenzonitrile. This document is structured to anticipate and resolve common challenges encountered during column chromatography, ensuring a self-validating and efficient protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions for setting up the purification of this compound.
Q1: What is the best stationary phase for purifying this compound?
A1: For normal-phase chromatography, standard silica gel (SiO₂) is the most effective and widely used stationary phase for a molecule like this compound.[1][2] The compound's polarity, driven by the nitrile (-CN) and fluoro (-F) functional groups, allows for effective interaction with the polar, slightly acidic surface of the silica gel.[3][4] This interaction is key to achieving separation from less polar impurities (e.g., starting materials like 3-fluoro-4-methylbenzonitrile) or more polar byproducts.[5] Unless your compound shows acid sensitivity, silica gel is the authoritative choice.
Q2: How do I determine the optimal solvent system (mobile phase)?
A2: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[6][7] The objective is to find a solvent mixture that provides a Retention Factor (Rf) of approximately 0.25-0.35 for this compound.[4][7][8] An Rf in this range ensures the compound will move through the column effectively without eluting too quickly (poor separation) or too slowly (band broadening).
A logical starting point for TLC analysis would be a binary mixture of a non-polar and a moderately polar solvent.[9]
-
Recommended Starting Systems:
-
Hexanes / Ethyl Acetate (e.g., start with 9:1, 4:1 ratios)
-
Hexanes / Dichloromethane (e.g., start with 4:1, 2:1 ratios)
-
If the compound remains at the baseline, increase the proportion of the polar solvent. If it moves to the solvent front (Rf > 0.8), decrease the polar component.
Q3: What is the correct procedure for packing a silica gel column?
A3: A well-packed column is critical to prevent poor separation due to channeling or cracks.[7][10] The "slurry packing" method is generally most reliable.
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to retain the silica but loose enough not to impede flow.[4] Add a thin layer (approx. 1 cm) of sand on top.
-
Slurry Creation: In a separate beaker, mix the required amount of silica gel (typically 30-50 times the weight of your crude sample) with your initial, least polar eluent until a homogenous, pourable slurry is formed.[4]
-
Packing: Clamp the column vertically and fill it about halfway with the eluent.[4] Gently pour the silica slurry into the column.
-
Settling: Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to encourage even packing and dislodge any air bubbles.[4][11] Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[10]
Q4: What is the best way to load my crude this compound sample onto the column?
A4: The goal is to apply the sample in the most concentrated band possible.[12] There are two primary methods:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase. If solubility is an issue, use a slightly more polar solvent (like dichloromethane) that will be easily overtaken by the mobile phase.[12] Carefully pipette this solution directly onto the top of the silica bed without disturbing the surface.
-
Dry Loading: This is the preferred method if your sample has poor solubility in the starting eluent. Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (1-2 times the sample weight), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Q5: How fast should I run my column?
A5: For flash column chromatography, a steady, controlled flow is achieved by applying positive pressure (e.g., with a hand bellows or regulated air/nitrogen line).[12] A good flow rate allows the solvent level to drop about 2 inches per minute.[7] This is fast enough to minimize diffusion and band broadening while still allowing for proper equilibrium between the stationary and mobile phases.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Probable Cause(s) | Solution(s) |
| Compound will not elute | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the acidic silica gel.[13] | 1. Implement a Gradient: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, you might increase from 5% to 10%, then 20% ethyl acetate. 2. Use a Stronger Eluent: If the compound is very polar, a system like 1-5% methanol in dichloromethane may be required.[9] Caution: Using more than 10% methanol can dissolve the silica gel.[9] 3. Test Stability: Check a spot of your compound on a silica TLC plate; if it streaks or disappears over time, it may be degrading. Consider using a more inert stationary phase like neutral alumina. |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar.[13] | Reformulate the Mobile Phase: Go back to the TLC development stage and use a solvent system with a higher proportion of the non-polar component (e.g., move from 4:1 hexanes/EtOAc to 9:1 or even 19:1). |
| Poor separation of product and impurities | 1. Incorrect Solvent Polarity: The eluent is either too polar (moving everything together) or not polar enough to differentiate. 2. Column Overloading: Too much sample was loaded for the amount of silica used. 3. Poor Packing/Channeling: The silica bed has cracks or uneven density.[7][11] 4. Flow Rate Too High: Insufficient time for equilibrium to be established. | 1. Optimize Eluent: Find a solvent system on TLC that gives a separation (ΔRf) of at least 0.2 between your product and the nearest impurity. 2. Use a Slower Gradient: A shallow gradient can significantly improve the resolution of closely running spots. 3. Increase Column Dimensions: Use a longer, narrower column for a given amount of silica to increase theoretical plates and improve separation.[4] 4. Reduce Flow Rate: Slowing the elution can sometimes improve the separation of difficult mixtures. |
| Solvent flow has stopped or is extremely slow | 1. Clogging: Fine silica particles are blocking the frit or stopcock. 2. Precipitation: The compound has crystallized on the column, blocking flow.[13] 3. Excessive Pressure: Applying too much pressure has compacted the silica into an impermeable plug. | 1. Check for Blockage: With the stopcock open, carefully try to dislodge any blockage at the tip with a thin wire.[13] 2. Address Precipitation: This is difficult to fix. The best solution is prevention by ensuring the sample is fully soluble in the mobile phase and not overloading the column. You may need to use a wider column and more silica.[13] 3. Repack the Column: In severe cases of clogging or compaction, the only solution is to extrude and repack the column. |
Part 3: Visualization of Workflow & Logic
General Column Chromatography Workflow
The following diagram outlines the standard operational sequence for purifying this compound.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and resolving common purification issues.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- Department of Chemistry, University of Rochester.
- ChemistryViews. (2012).
- Restek. Troubleshooting Guide. [Link]
- Hawach Scientific. (2025).
- University of York, Department of Chemistry. Determining a solvent system. [Link]
- LCGC International. (2015). Pragmatic Rules for GC Column Selection. [Link]
- Chromtech. HPLC Column Selection Guide. [Link]
- Yamazen.
- Biocompare. (2023).
- MEC. Column Chromatography - What are Different Types and How to Select Right Method. [Link]
- Eluent Strength Transl
- Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
- Department of Chemistry, University of Rochester.
- Amrita Vishwa Vidyapeetham Virtual Lab.
- Reddit. (2025).
- McMaster University.
- NIH National Library of Medicine. (2014).
- University of Colorado Boulder, Department of Chemistry.
- MDPI. (2024). 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. [Link]
- ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)
- Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. [Link]
- PubChem. 2-Fluoro-3-methylbenzonitrile. [Link]
- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.
- Nature. (2025).
Sources
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. yamazenusa.com [yamazenusa.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Virtual Labs [oc-amrt.vlabs.ac.in]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and identify potential byproducts encountered during synthesis. We will explore the causality behind these challenges and provide field-proven solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I have several unexpected peaks in the GC-MS of my crude this compound. What are the most probable impurities I should be looking for?
A1: The identity of byproducts is highly dependent on your synthetic route. However, some impurities are common across different methods. The most prevalent byproduct is often the result of nitrile hydrolysis, leading to the formation of 3-fluoro-2-methylbenzamide and subsequently 3-fluoro-2-methylbenzoic acid .[1][2] This occurs particularly during aqueous workups, especially under acidic or basic conditions.[2][3][4]
Other common byproducts are route-specific:
-
Sandmeyer Route: Expect to see unreacted 3-fluoro-2-methylaniline , phenol derivatives (e.g., 3-fluoro-2-methylphenol ) from premature diazonium salt decomposition, and potentially biaryl compounds.[5][6]
-
Palladium-Catalyzed Cyanation Route: Common impurities include unreacted aryl halide (e.g., 2-bromo-6-fluorotoluene ), hydrodehalogenated products (e.g., 2-fluorotoluene ), and homocoupling products of the starting aryl halide.
Below is a table summarizing these common byproducts for easier identification.
| Common Byproduct | Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 3-Fluoro-2-methylbenzamide | C₈H₈FNO | 153.15 | Broad NH₂ peaks in ¹H NMR; M+ peak at 153 in MS. |
| 3-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | Very broad -OH peak in ¹H NMR (>10 ppm); M+ peak at 154 in MS.[1][2] |
| 3-Fluoro-2-methylphenol | C₇H₇FO | 126.13 | Broad phenolic -OH peak in ¹H NMR; M+ peak at 126 in MS. |
| 2-Fluorotoluene | C₇H₇F | 110.13 | Absence of nitrile and halide signals; characteristic aromatic splitting. |
| Unreacted Starting Material | Varies | Varies | Matches the spectral data of the starting material. |
Troubleshooting Guide 1: The Sandmeyer Reaction Route
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][7][8] While effective, it is sensitive to reaction conditions, which can lead to several byproducts.
Q2: My yield is very low, and the main byproduct appears to be 3-fluoro-2-methylphenol. What is causing this and how can I prevent it?
A2: The formation of a phenol is a classic side reaction in the Sandmeyer synthesis.
Causality: The intermediate diazonium salt is thermally unstable. In the presence of water, it can readily decompose to form a carbocation, which is then trapped by water to yield a phenol, releasing nitrogen gas.[9] This process is highly competitive with the desired cyanation reaction and is accelerated by elevated temperatures.
Preventative Measures:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt from the amine with nitrous acid) must be performed at low temperatures, typically 0–5 °C. Use an ice-salt bath to maintain this temperature range rigorously.
-
Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. This prevents localized temperature spikes and minimizes the accumulation of excess nitrous acid, which can also promote decomposition.
-
Prompt Use: Do not let the prepared diazonium salt solution sit for extended periods, even at low temperatures. Use it immediately in the subsequent cyanation step.
-
Neutralization of Cyanide Solution: The copper(I) cyanide solution should be prepared and kept ready. The diazonium salt solution is then added to this cyanide solution, not the other way around.
Below is a workflow diagram for troubleshooting this specific issue.
Q3: My final product is contaminated with 3-fluoro-2-methylbenzoic acid. How can I avoid this during the reaction and how do I remove it post-synthesis?
A3: This is a hydrolysis issue, which can occur during the reaction workup.
Causality: The nitrile group (-CN) can undergo hydrolysis to a carboxylic acid (-COOH) under either strongly acidic or strongly basic conditions, often accelerated by heat.[1][2][3] This is a two-step process, typically forming the intermediate benzamide first. If your workup involves boiling with acid or base to destroy excess cyanide, you are likely hydrolyzing your product.
Preventative Measures:
-
Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Quenching: To neutralize excess cyanide, consider alternative methods like treatment with bleach (sodium hypochlorite) or iron(II) sulfate under controlled pH conditions.
Purification Protocol: Acid-Base Extraction If your product is contaminated with the carboxylic acid byproduct, it can be easily removed with a simple liquid-liquid extraction.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated to form a water-soluble sodium salt (sodium 3-fluoro-2-methylbenzoate), which will move into the aqueous layer.
-
Reaction: C₈H₇FO₂ + NaHCO₃ → C₈H₆FO₂Na + H₂O + CO₂
-
Note: Vent the separatory funnel frequently to release the CO₂ gas that evolves.
-
-
Separation: Separate the organic layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Troubleshooting Guide 2: Palladium-Catalyzed Cyanation Route
Modern methods often employ palladium-catalyzed cross-coupling to introduce the nitrile group, typically starting from an aryl halide like 2-bromo-6-fluorotoluene. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[10][11][12][13]
Q4: My cyanation reaction has stalled, leaving a large amount of unreacted 2-bromo-6-fluorotoluene. What are the likely causes?
A4: Reaction stalling in Pd-catalyzed cross-coupling is a common issue with several potential root causes.
Causality & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or poisoning.
-
Insight: Excess free cyanide ions can coordinate strongly to the palladium center, forming inactive complexes like [Pd(CN)₄]²⁻ and inhibiting the catalytic cycle.[13] This is more common with highly soluble cyanide sources. Using a less soluble source like K₄[Fe(CN)₆] or ensuring slow release can mitigate this.
-
Solution: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Degas all solvents and reagents. If catalyst poisoning is suspected, consider using a different cyanide source or adding a ligand that can stabilize the catalyst.
-
-
Inactive Ligand or Catalyst: The phosphine ligands used can degrade, or the precatalyst may not have been properly activated.
-
Solution: Use fresh, high-purity ligands and catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) state.
-
-
Poor Solubility of Reagents: Particularly when using K₄[Fe(CN)₆], solubility can be a limiting factor.
Q5: I've identified 2-fluorotoluene as a significant byproduct. What reaction pathway is responsible for this hydrodehalogenation?
A5: The formation of 2-fluorotoluene is the result of a side reaction known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.
Causality: This side reaction can occur through several mechanisms in a Pd-catalyzed cycle:
-
β-Hydride Elimination: If a hydride source is present, an aryl-palladium-hydride intermediate can form, which then undergoes reductive elimination to produce the hydrodehalogenated arene. Common hydride sources include water, alcohols, or even certain amine bases used in the reaction.
-
Protonolysis: The aryl-palladium intermediate can be cleaved by a proton source (acid) before it has a chance to react with the cyanide source.
Preventative Measures:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize water as a potential hydride source.
-
Choice of Base/Additives: Be mindful of the base and any other additives used. Some may promote this side reaction more than others. Non-coordinating, sterically hindered bases are often preferred.
-
Optimize Reaction Rate: Ensure the rate of the desired cyanation (transmetalation and reductive elimination) is much faster than the rate of hydrodehalogenation. This can sometimes be achieved by adjusting the temperature or catalyst/ligand concentration.
The diagram below illustrates the competition between the desired cyanation and the undesired side reactions.
References
- Allen, C. F. H. Hydrolysis of benzonitrile gives.
- Scribd. EXP13 Hydrolysis of Benzonitrile.
- Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Wikipedia. Sandmeyer reaction.
- YouTube. Base Hydrolysis of Benzonitrile.
- BYJU'S. Sandmeyer Reaction Mechanism.
- National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. Sandmeyer Reaction.
- ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
- Google Patents. US7595417B2 - Cyanation of aromatic halides.
- ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- PubMed. Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes.
Sources
- 1. Hydrolysis of benzonitrile gives [allen.in]
- 2. scribd.com [scribd.com]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 2-Methylbenzonitrile
Welcome to the technical support center for aromatic fluorination. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of fluorinated molecules, with a specific focus on 2-methylbenzonitrile. Fluorinated benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and advanced materials.[1] However, the introduction of a fluorine atom onto an aromatic ring presents unique challenges, including issues with yield, regioselectivity, and reaction scalability.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the fluorination of an aromatic ring like 2-methylbenzonitrile?
There are three main pathways to consider, each with distinct mechanisms and requirements:
-
Electrophilic Fluorination: This is the most direct approach, involving the reaction of the electron-rich aromatic ring with an electrophilic fluorine source ("F+").[2][3] Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly used.[2][3] The reaction's success and regioselectivity are heavily influenced by the directing effects of the substituents on the ring. For 2-methylbenzonitrile, the methyl group is an ortho-, para-director, while the nitrile group is a meta-director, leading to potential challenges in selectivity.
-
Nucleophilic Aromatic Substitution (SNAr): This method requires a precursor with a good leaving group (e.g., -Cl, -Br, -NO₂) positioned at the desired fluorination site. A nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group.[2][4] The aromatic ring must be activated by electron-withdrawing groups (like the nitrile group) for this reaction to be efficient.[5]
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine precursor (e.g., an amino-2-methylbenzonitrile isomer) with fluoroboric acid (HBF₄) or other fluoride sources.[6][7][8] The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield the aryl fluoride.[9][10] While robust, this multi-step process requires careful handling of potentially unstable diazonium intermediates.[9]
Q2: I need to select a fluorinating agent. Which one is most suitable for my purpose?
The choice is critical and depends on your chosen strategy and substrate.
-
For electrophilic fluorination , Selectfluor® (F-TEDA-BF₄) is a highly effective, stable, and easy-to-handle crystalline solid, making it a popular choice for both lab-scale and larger-scale synthesis.[11][12] N-Fluorobenzenesulfonimide (NFSI) is another powerful electrophilic agent, often used in transition-metal-catalyzed C-H activation/fluorination reactions.[13]
-
For nucleophilic fluorination (SNAr) , the choice of fluoride salt and solvent is key. Spray-dried potassium fluoride (KF) is commonly used due to its higher surface area and reactivity. Cesium fluoride (CsF) is more soluble and reactive but also more expensive. These reactions are typically run in polar aprotic solvents like DMSO, DMF, or sulfolane at elevated temperatures.
-
For the Balz-Schiemann reaction , the primary reagent is fluoroboric acid (HBF₄) or sodium nitrite with HF.[6][10] Innovations have introduced other counterions like hexafluorophosphates (PF₆⁻) which can sometimes improve yields.[6][10]
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental failures in a direct Q&A format, providing causal explanations and actionable solutions.
Problem: Low or No Product Yield
Q: My electrophilic fluorination of 2-methylbenzonitrile with Selectfluor® in acetonitrile is giving a very low yield (<10%). What are the likely causes and how can I fix this?
A: This is a common issue stemming from several potential factors. Let's break them down.
-
Insufficient Substrate Activation: 2-Methylbenzonitrile is not a highly activated aromatic ring. The methyl group provides modest activation, but the nitrile group is deactivating. Direct fluorination can be sluggish.
-
Solution: Consider using a catalyst. Palladium-catalyzed C-H fluorination has emerged as a powerful method, though it often requires specific directing groups. Alternatively, using a stronger acid or a different solvent system can enhance the electrophilicity of the fluorinating agent. Some reactions benefit from nitromethane as a solvent, which can activate the electrophilic fluorinating reagent.
-
-
Reagent Quality and Stoichiometry: The fluorinating agent may have degraded, or you may not be using enough.
-
Solution: Use a fresh bottle of Selectfluor® stored under anhydrous conditions. For substrates that are not highly reactive, an excess of the fluorinating reagent (e.g., 1.5 to 2.5 equivalents) may be necessary to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction may have a significant activation barrier.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally increase to 40 °C, then 60 °C, monitoring by TLC or GC-MS at each stage. Be aware that higher temperatures can also promote side reactions and byproduct formation.
-
-
Solvent Issues: The solvent must be scrupulously dry and compatible with the reagents.
-
Solution: Ensure you are using an anhydrous grade of acetonitrile. Water can react with the fluorinating agent and interfere with the reaction. Be cautious with solvents like DMF, as Selectfluor® can react with it exothermically.[2]
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of low product yield in your fluorination reaction.
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 8. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. byjus.com [byjus.com]
- 11. SelectFluor - Enamine [enamine.net]
- 12. Selectfluor [commonorganicchemistry.com]
- 13. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis.
The Synthetic Pathway: A Focus on the Sandmeyer Reaction
The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-fluoro-2-methylaniline.[1][2][3] This two-step process first involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[4][5]
The overall reaction is as follows:
While the Sandmeyer reaction is a powerful tool in organic synthesis, its success is highly dependent on careful control of reaction conditions. The instability of the diazonium salt intermediate and the potential for numerous side reactions are common challenges.[6][7] This guide will provide you with the necessary information to overcome these obstacles and achieve a successful synthesis.
Troubleshooting Guide for the Synthesis of this compound
This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Sandmeyer cyanation of 3-fluoro-2-methylaniline can stem from several factors, primarily related to the stability of the diazonium salt and the efficiency of the cyanation step.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of the Diazonium Salt | The diazonium salt of 3-fluoro-2-methylaniline is unstable and can decompose, especially at elevated temperatures.[8] Decomposition leads to the formation of various byproducts, including phenols and tars.[7][9] | Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. The subsequent Sandmeyer reaction should also be initiated at a low temperature and allowed to warm gradually.[6] |
| Incomplete Diazotization | Insufficient acid or sodium nitrite can lead to incomplete conversion of the starting amine to the diazonium salt. | Stoichiometry Check: Ensure you are using a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) and a sufficient amount of acid (at least 3 equivalents: 1 to protonate the amine, 1 for the reaction with sodium nitrite, and 1 to maintain an acidic medium). |
| Inefficient Cyanation | The copper(I) cyanide catalyst may be inactive, or the reaction conditions may not be optimal for the substitution reaction. | Freshly Prepared CuCN: Copper(I) cyanide can oxidize over time. It is best to use freshly prepared or high-quality commercial CuCN.[10] Solvent Choice: The cyanation reaction is often performed in a two-phase system (e.g., benzene or toluene and water) or in a polar aprotic solvent like DMF or acetonitrile.[6][10] |
| Side Reactions | The diazonium salt can undergo side reactions such as azo coupling with the starting amine or other electron-rich species, or reaction with water to form 3-fluoro-2-methylphenol.[7][9] | Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution with vigorous stirring to ensure rapid reaction and minimize side reactions.[10] |
Question 2: I am observing a significant amount of a phenolic byproduct (3-fluoro-2-methylphenol) in my crude product. How can I prevent its formation and remove it during workup?
Answer:
The formation of 3-fluoro-2-methylphenol is a common side reaction in the Sandmeyer synthesis, arising from the reaction of the diazonium salt with water.[7][11]
Prevention and Removal Strategies:
-
Prevention:
-
Low Temperature: As mentioned, maintaining a low temperature (0-5 °C) throughout the diazotization and the initial stages of the Sandmeyer reaction is crucial to suppress the hydrolysis of the diazonium salt.[6][11]
-
Anhydrous Conditions (where applicable): While the diazotization is aqueous, for the Sandmeyer step, minimizing excess water can be beneficial. Some protocols utilize organic solvents for the cyanation step.[6]
-
-
Removal during Workup:
-
Alkaline Extraction: Phenols are acidic and can be deprotonated by a base to form water-soluble phenoxides. During the workup, wash the organic layer containing your product with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH). The 3-fluoro-2-methylphenoxide will partition into the aqueous layer, which can then be separated.[11]
-
Question 3: My reaction mixture has turned a dark color, and I have isolated a tarry substance instead of the desired product. What went wrong?
Answer:
The formation of dark tars is a clear indication of significant decomposition of the diazonium salt and subsequent polymerization of the resulting radical species.[12]
Primary Causes and Corrective Actions:
-
Elevated Temperature: This is the most common cause. If the temperature of the diazotization or the Sandmeyer reaction exceeds the recommended range (0-10 °C), the diazonium salt will rapidly decompose.[6]
-
Impurities: Impurities in the starting amine or reagents can catalyze the decomposition of the diazonium salt. Ensure you are using pure 3-fluoro-2-methylaniline and high-quality reagents.
-
Incorrect pH: The pH of the reaction medium should be strongly acidic during diazotization. An insufficiently acidic environment can lead to the formation of diazoamino compounds and other unstable intermediates that readily decompose.
To rectify this, you must restart the synthesis with strict adherence to temperature control and the use of pure reagents.
Frequently Asked Questions (FAQs)
Q1: Why is copper(I) cyanide used as a catalyst in the Sandmeyer reaction?
A1: Copper(I) cyanide acts as a catalyst to facilitate the single-electron transfer (SET) to the diazonium salt.[1][6] This initiates the formation of an aryl radical and the loss of nitrogen gas, which is a key step in the reaction mechanism. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[1]
Q2: Can I use other cyanide sources for the Sandmeyer reaction?
A2: While copper(I) cyanide is the classic reagent, other cyanide sources like potassium cyanide or sodium cyanide are used in conjunction with a copper(I) salt (like CuBr or CuCl) or even as the primary nucleophile in some variations of the reaction.[2] However, for the direct cyanation Sandmeyer reaction, a solution of copper(I) cyanide is typically prepared by dissolving it in an aqueous solution of sodium or potassium cyanide.[10]
Q3: What are the safety precautions I should take when performing a Sandmeyer reaction with cyanide?
A3: Extreme caution must be exercised. Cyanide salts and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have a cyanide antidote kit readily available and ensure you and your colleagues are trained in its use.
-
Quench any residual cyanide in the reaction mixture and glassware with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
Q4: How can I monitor the progress of the reaction?
A4: The evolution of nitrogen gas is a visual indicator that the Sandmeyer reaction is proceeding.[12] For more quantitative analysis, you can take small aliquots of the reaction mixture (after quenching) and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the formation of the product.
Experimental Protocols
Protocol 1: Diazotization of 3-Fluoro-2-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. The solution should be kept cold for immediate use in the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide (2.4 eq). Cool this solution to 0-5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide solution.
-
A precipitate may form, and nitrogen gas will evolve.[10]
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.
-
The reaction mixture can then be gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion.
-
Proceed with the workup, which typically involves extraction with an organic solvent (e.g., toluene or diethyl ether), followed by washing the organic layer with water, dilute NaOH (to remove phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Diagram 1: The Sandmeyer Reaction Mechanism
Caption: The two-step process for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Syntheses. (n.d.). o-Tolunitrile and p-Tolunitrile.
- Ansari, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3175.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
- Kazemi, F., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts.
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up.
- Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
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- 8. quora.com [quora.com]
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- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 3-Fluoro-2-methylbenzonitrile in solution
Welcome to the technical support center for 3-Fluoro-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Stability of this compound
This compound is an aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom and a methyl group on the benzene ring, in addition to the cyano group, introduces specific electronic and steric properties that influence its reactivity and stability. Understanding the potential degradation pathways of this molecule is critical for developing robust synthetic routes, ensuring the quality of intermediates, and establishing the shelf-life of formulations.
This guide will delve into the common stability issues encountered with this compound in solution, providing both the theoretical underpinnings and practical, field-proven advice to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound is hydrolysis of the nitrile group.[1][2] This can occur under both acidic and basic conditions, proceeding through a 3-fluoro-2-methylbenzamide intermediate to ultimately yield 3-fluoro-2-methylbenzoic acid.[1] Other potential degradation pathways, particularly under forced conditions, include oxidation, photodegradation, and thermal degradation.[3][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile group.[5] The rate of hydrolysis is generally accelerated at pH extremes.[5] At neutral pH, the compound is expected to be more stable. It is crucial to control the pH of solutions to prevent unwanted degradation.[5]
Q3: Is this compound sensitive to light?
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of this compound solutions, they should be stored in tightly sealed containers in a cool, dry, and dark place.[7] The use of amber vials or wrapping containers in aluminum foil can provide protection from light. To minimize hydrolysis, it is advisable to use anhydrous solvents and avoid exposure to moisture. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent used.
Q5: What solvents are recommended for dissolving this compound to enhance stability?
A5: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for dissolving this compound and can offer better stability compared to protic solvents.[8] Protic solvents, like water, methanol, and ethanol, can participate in hydrogen bonding and may facilitate hydrolysis of the nitrile group, especially in the presence of acid or base catalysts.[9]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent results or loss of compound potency over time.
-
Potential Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that the solvents used are of high purity and anhydrous. Moisture can lead to hydrolysis.
-
Control pH: If using aqueous or protic solvents, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
-
Perform a Stability Study: Conduct a short-term stability study by analyzing the solution at different time points (e.g., 0, 24, 48 hours) using a stability-indicating analytical method like HPLC.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The most likely degradation product from hydrolysis is 3-fluoro-2-methylbenzoic acid. Other minor peaks could arise from oxidative or photodegradative pathways.
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products.[4] This will help in confirming the identity of the unknown peaks. (See Experimental Protocol section for details).
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which can provide crucial information for structural elucidation.
-
Optimize Chromatographic Method: Ensure your analytical method has sufficient resolution to separate the parent compound from all potential degradation products.[10]
-
Issue 3: Poor recovery of the compound from a reaction mixture.
-
Potential Cause: Degradation of the compound during the reaction or work-up conditions.
-
Troubleshooting Steps:
-
Evaluate Reaction Conditions: Assess if the reaction conditions (e.g., strong acid/base, high temperature) could be causing degradation.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, HPLC) to monitor the reaction and check for the appearance of degradation products alongside the desired product.
-
Modify Work-up Procedure: If degradation is suspected during work-up (e.g., aqueous extraction at non-neutral pH), modify the procedure to maintain neutral conditions and minimize exposure to harsh reagents.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.[4][9]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[10][11]
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Phenyl-hexyl or PFP columns can also be explored for better selectivity with aromatic compounds.[10]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program (Example):
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
Method Validation:
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] Validation should include specificity (demonstrated through forced degradation studies), linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of this compound
Caption: Hydrolysis pathway of this compound.
Troubleshooting Workflow for Compound Instability
Caption: Logical workflow for troubleshooting stability issues.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2015). PubMed.
- Forced degrad
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Case studies of fluorine in drug discovery. (n.d.).
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).
- 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359. PubChem.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). Organic Process Research & Development.
- Hydrolysis of nitriles. (n.d.). Lumen Learning.
- Journal articles: 'Protic and Aprotic Solvents'. (2025).
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.).
- 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. (2004). PubMed.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
- Thermal degradation of cyano containing ionic liquids. (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Hydrolysis of Nitriles to Carboxylic Acids. (n.d.).
- Excipient Compatibility and Functionality. (n.d.).
- Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (2025).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
- Thermal degradation of cyano containing ionic liquids. (n.d.). Green Chemistry (RSC Publishing).
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.).
- 2-Chloro-6-fluorotoluene. Wikipedia.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (2025).
- Hydrolysis of nitriles to carboxylic acids. (n.d.).
- The Thermal Degradation of Nylon Six, Polyethylene Terephthalate and Polycarbon
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Journal articles: 'Protic and Aprotic Solvents' – Grafiati [grafiati.com]
- 9. jddtonline.info [jddtonline.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sandmeyer Reaction for Nitrile Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Sandmeyer reaction. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the synthesis of aryl nitriles and the prevention of common byproduct formation. As Senior Application Scientists, we understand the nuances of this powerful yet sometimes challenging transformation. This resource combines mechanistic understanding with practical, field-proven insights to help you optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when undertaking a Sandmeyer reaction for nitrile synthesis.
Q1: What is the fundamental mechanism of the Sandmeyer reaction for nitrile synthesis?
The Sandmeyer reaction is a substitution reaction that facilitates the conversion of a primary aromatic amine to an aryl nitrile.[1][2][3][4][5] The process occurs in two main stages:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form an aryl diazonium salt.[6][7][8] This intermediate is highly reactive and typically used immediately without isolation.[7]
-
Cyanation: The aryl diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution.[7][9] The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas.[1][2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism involving a single electron transfer from the copper(I) species to the diazonium salt.[1][2]
Q2: Why is temperature control so critical during the diazotization step?
Strict temperature control, typically maintaining the reaction at 0-5 °C, is paramount to prevent the premature decomposition of the aryl diazonium salt.[8] If the temperature rises, the diazonium salt can react with water in the acidic solution to undergo hydrolysis, leading to the formation of phenol as a significant byproduct.[10][11] This not only consumes the desired intermediate but also complicates the purification of the final aryl nitrile product.
Q3: What are the most common byproducts I should expect in a Sandmeyer reaction for nitriles?
The most frequently encountered byproducts include:
-
Phenols: Formed from the hydrolysis of the diazonium salt, especially at elevated temperatures.[10][11][12]
-
Azo compounds: Result from the coupling of the unreacted diazonium salt with an electron-rich aromatic compound, which could be the starting amine or the product phenol.[6][7][12] These are often highly colored compounds.[7][13]
-
Biaryl compounds: Arise from the coupling of two aryl radicals, which are intermediates in the Sandmeyer mechanism.[2][14]
-
Protodeamination products: The diazonium group is replaced by a hydrogen atom, leading to the formation of the corresponding arene.
Q4: Can I use other cyanide sources besides copper(I) cyanide?
While CuCN is the classic and most common reagent for the Sandmeyer cyanation, other cyanide sources have been explored.[15] However, the copper(I) salt plays a crucial catalytic role in the single-electron transfer mechanism that generates the aryl radical.[2][16] Using simple alkali metal cyanides like KCN or NaCN without a copper catalyst is generally not effective for this transformation. Some modern methods utilize other cyanide sources in conjunction with different transition metal catalysts, but these fall outside the traditional Sandmeyer protocol.[15][17]
Troubleshooting Guide: Byproduct Formation
This section provides a detailed breakdown of common issues related to byproduct formation and offers specific, actionable solutions.
Problem 1: Significant Phenol Formation
Symptom: Your final product is contaminated with a significant amount of the corresponding phenol, leading to low yields of the desired nitrile and purification difficulties.
Causality: Phenol formation is a direct consequence of the hydrolysis of the aryl diazonium salt.[10][11] This reaction is highly temperature-dependent and is favored when the diazonium salt is exposed to temperatures above the recommended 0-5 °C range.[10]
Solutions:
-
Strict Temperature Control:
-
Protocol: Maintain a reaction temperature of 0-5 °C throughout the entire diazotization process and during the addition of the diazonium salt solution to the copper(I) cyanide.[8]
-
Experimental Details: Use an ice-salt bath to achieve temperatures below 0 °C if necessary. Monitor the internal reaction temperature with a low-temperature thermometer. Add the sodium nitrite solution slowly and dropwise to the acidic amine solution to manage the exothermic nature of the diazotization.[18]
-
-
Minimize Reaction Time:
-
Protocol: Use the freshly prepared aryl diazonium salt solution immediately in the subsequent cyanation step.
-
Rationale: Diazonium salts have limited stability, even at low temperatures.[11] Prolonged storage will inevitably lead to decomposition and increased phenol formation.
-
Table 1: Effect of Temperature on Byproduct Formation
| Temperature (°C) | Desired Nitrile Yield | Phenol Byproduct |
| 0-5 | High | Minimal |
| 10-15 | Moderate | Significant |
| >20 | Low | Major Product |
Problem 2: Presence of Highly Colored Impurities (Azo Dyes)
Symptom: The crude product or reaction mixture exhibits intense coloration (e.g., red, orange, yellow), indicating the presence of azo dye byproducts.[7][13][19]
Causality: Azo dyes are formed when the electrophilic aryl diazonium salt couples with an electron-rich aromatic ring.[6][7] Common coupling partners in the reaction mixture are the unreacted starting primary aromatic amine or the phenol byproduct. This side reaction is favored if there is an excess of diazonium salt or if the pH is not sufficiently acidic.
Solutions:
-
Ensure Complete Diazotization:
-
Protocol: Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite to ensure all the primary amine is converted to the diazonium salt.
-
Verification: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper.[11] A positive test (the paper turns dark blue) indicates that sufficient nitrous acid is present for complete diazotization.
-
-
Maintain Low pH:
-
Protocol: The reaction should be kept strongly acidic (pH 1-2).
-
Rationale: A low pH protonates the remaining primary amine, deactivating it towards electrophilic attack by the diazonium salt. This prevents the formation of the diazoamino intermediate that can rearrange to form an azo compound.
-
-
Control Addition Rate:
-
Protocol: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution.
-
Rationale: This ensures that the diazonium salt reacts quickly with the cyanide nucleophile, minimizing its concentration in the reaction mixture at any given time and reducing the opportunity for it to act as an electrophile in azo coupling.
-
Problem 3: Low Overall Yield and Complex Mixture of Byproducts
Symptom: The reaction yields are consistently poor, and the crude product is a complex mixture containing the desired nitrile, phenol, azo compounds, and potentially other unidentified impurities.
Causality: This often points to a combination of the issues mentioned above, or it could be related to the quality of the reagents, particularly the copper(I) cyanide.
Solutions:
-
Quality of Copper(I) Cyanide:
-
Protocol: Use high-purity, freshly prepared or properly stored copper(I) cyanide.
-
Rationale: Copper(I) salts are susceptible to oxidation to copper(II) species, which are not effective catalysts for the Sandmeyer reaction. The presence of copper(II) can lead to alternative reaction pathways and reduced yields.
-
-
Solvent Choice:
-
Protocol: Ensure that the solvent used for the copper(I) cyanide is appropriate and does not interfere with the reaction. Often, an aqueous solution of NaCN or KCN is used to dissolve CuCN, forming the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
-
-
Reagent Purity:
-
Protocol: Use pure starting materials (aromatic amine, sodium nitrite, and acid).
-
Rationale: Impurities in the starting amine can lead to the formation of undesired diazonium salts and subsequent byproducts.
-
Experimental Protocols
Protocol 1: Standard Diazotization Procedure
-
Dissolve the primary aromatic amine (1.0 eq.) in a suitable aqueous mineral acid (e.g., 3M HCl, 3.0 eq.).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.
-
Use the resulting cold diazonium salt solution immediately in the next step.
Protocol 2: Cyanation using Copper(I) Cyanide
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide (2.4 eq.) in water. Warm gently if necessary to facilitate dissolution, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and proceed with the workup and purification.
Visualizing the Process
Diagram 1: The Sandmeyer Reaction Pathway for Nitrile Synthesis
This diagram illustrates the main reaction pathway and the points where key byproducts can diverge.
Caption: Main reaction and byproduct pathways.
Diagram 2: Troubleshooting Logic for Phenol Byproduct
This flowchart provides a decision-making process for addressing excessive phenol formation.
Caption: Decision tree for phenol byproduct issue.
References
- Vertex AI Search. (2024).
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- University of California, Irvine. (n.d.).
- Glasp. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]
- Master Organic Chemistry. (2018).
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
- Study.com. (n.d.).
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3175. [Link]
- ResearchGate. (2025).
- R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Reddit. (2019). Troubleshooting a Sandmeyer reaction. [Link]
- YouTube. (2020). Sandmeyer Reaction. [Link]
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]
- Reddit. (2024). Sandmeyer type reaction troubleshoot. [Link]
- Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. [Link]
- Indian Academy of Sciences. (n.d.).
- J-STAGE. (2025).
- NCERT. (n.d.). Amines.
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Chad's Prep. (n.d.). The Sandmeyer Reactions. [Link]
- ACS Publications. (n.d.). The Sandmeyer Reaction. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- Chemistry LibreTexts. (2025). 6.6: Chemistry of Nitriles. [Link]
- PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glasp.co [glasp.co]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diazonium Salt Formation, Reactions & Uses - Video | Study.com [study.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 18. ias.ac.in [ias.ac.in]
- 19. reddit.com [reddit.com]
Technical Support Center: HPLC Analysis of 3-Fluoro-2-methylbenzonitrile
An in-depth guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Fluoro-2-methylbenzonitrile, tailored for researchers and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with both the foundational knowledge and the practical, field-tested insights required to develop a robust and reliable HPLC method for this compound. We will move from initial method development principles to advanced troubleshooting, ensuring that every step is grounded in solid scientific reasoning.
Part 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses the most common initial questions that arise when beginning method development for a new analyte.
Q1: What are the key physicochemical properties of this compound I should consider for HPLC method development?
A1: Understanding the analyte's properties is the critical first step. This compound is a small, moderately polar aromatic compound. Its structure dictates its behavior in a chromatographic system.
-
Polarity: The presence of the nitrile (-CN) and fluoro (-F) groups lends polarity to the molecule, while the benzene ring and methyl (-CH₃) group provide hydrophobicity. This balance makes it an ideal candidate for reversed-phase HPLC.[1][2]
-
UV Absorbance: The benzonitrile structure contains a chromophore, which allows for detection using a UV detector. A wavelength scan is recommended, but a starting wavelength of around 220-254 nm is generally effective for detection.[3]
-
pKa: this compound does not have strongly acidic or basic functional groups, so its retention will be largely independent of mobile phase pH within the typical operating range of silica-based columns (pH 2-8). This simplifies method development as pH manipulation is not a primary tool for altering retention.
| Property | Value / Characteristic | Implication for HPLC Method |
| Molecular Formula | C₈H₆FN | Relatively small molecule. |
| Molecular Weight | ~135.14 g/mol | Easily manageable by standard HPLC columns. |
| Structure | Aromatic ring with -CN, -F, and -CH₃ | Suitable for UV detection and reversed-phase chromatography. |
| Predicted Polarity | Moderately polar / hydrophobic | Excellent candidate for C18 or C8 stationary phases. |
| pKa | Not significantly ionizable | Retention time will be stable across a wide pH range. |
Q2: What is a good starting point for column and mobile phase selection?
A2: For a moderately polar analyte like this, a reversed-phase approach is the most logical starting point.[3]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and an excellent first choice.[1][4] It provides sufficient hydrophobic interaction to retain the analyte. A standard dimension like 150 mm x 4.6 mm with 5 µm particles is a robust starting point.
-
Mobile Phase: A simple binary mixture of water and an organic solvent is appropriate.
-
Organic Solvent: Acetonitrile is generally preferred due to its lower UV cutoff and lower viscosity.[5][6] Methanol is a suitable alternative and can offer different selectivity.[7][8]
-
Aqueous Component: High-purity HPLC-grade water is essential. Since the analyte is neutral, buffering is not strictly necessary, but a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring any active silanol groups on the column are protonated.[9][10]
-
Q3: Should I start with an isocratic or gradient method?
A3: A "scouting gradient" is the most efficient starting point.[10] An isocratic method (constant mobile phase composition) is simpler but only works well if all components elute within a reasonable time with good resolution. A gradient method (varying mobile phase composition) helps to:
-
Determine the approximate organic solvent percentage needed to elute the analyte.
-
Elute any unknown, more strongly retained impurities from the column.[3]
-
Provide a comprehensive overview of the sample complexity in a single run.
A good starting gradient would be to run from a low percentage of organic solvent (e.g., 10% Acetonitrile) to a high percentage (e.g., 95% Acetonitrile) over 15-20 minutes.[10]
Part 2: A Step-by-Step Guide to Method Development
This section provides a structured workflow for developing a robust analytical method from scratch.
Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development.
Experimental Protocol
1. Analyte & System Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) at approximately 1 mg/mL. Create a working standard by diluting this stock solution to ~50 µg/mL.
-
Mobile Phase Preparation:
2. Initial Scouting Gradient:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 230 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
3. Method Optimization:
-
Analysis of Scouting Run: From the scouting run, determine the retention time of the analyte. Note the percentage of acetonitrile at which it elutes.
-
Gradient Refinement: Adjust the gradient to be shallower around the elution percentage of your analyte to improve the resolution between it and any nearby impurities. For example, if the peak eluted at 12 minutes in the initial gradient, the corresponding organic percentage is around 53%. A new, optimized gradient could be 40-65% over 10 minutes.
-
Isocratic Conversion (Optional): If the scouting run shows a simple chromatogram and a gradient is not necessary, an isocratic method can be developed. A good starting point for the isocratic mobile phase composition is the organic percentage at which the peak eluted under gradient conditions.
4. System Suitability Testing (SST): Before formal validation, ensure the system is performing correctly. This is a self-validating step.[12] Perform five replicate injections of the working standard and evaluate the following parameters.
| SST Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the precision of the pump and system stability. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
RSD = Relative Standard Deviation
Part 3: Troubleshooting Guide
Even with a well-designed method, problems can arise. This section provides a systematic approach to diagnosing and solving common HPLC issues.
Troubleshooting Logic for Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems.
Q: My peak is tailing. What are the likely causes and how do I fix it?
A: Peak tailing is a common issue where the back half of the peak is drawn out.[13]
-
Primary Cause: Secondary Interactions. Even though this compound is neutral, the nitrile group can have polar interactions with active sites on the column packing material, particularly residual silanol groups (Si-OH) on silica-based columns.[13][14] These interactions create an alternative retention mechanism that slows down a fraction of the analyte molecules, causing a tail.[14][15]
-
Solution: Ensure your mobile phase contains a small amount of acid, like 0.1% formic acid. The acid protonates the silanol groups (SiO- to SiOH), significantly reducing these unwanted secondary interactions.[14][15] Using a modern, high-purity, end-capped column also minimizes the number of available silanol groups.[14]
-
-
Other Causes:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[11][16] Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Extra-Column Volume: Excessive tubing length or volume between the column and detector can cause the peak to broaden and tail.[13][16] Solution: Use tubing with a small internal diameter and keep the length as short as possible.
-
Q: My peak is fronting. What does this mean?
A: Peak fronting, where the front of the peak is sloped, is less common than tailing but indicates a different set of problems.[17]
-
Primary Cause: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, the analyte band will spread rapidly upon injection, leading to a distorted, fronting peak.[11][18][19]
-
Solution: The best practice is to dissolve your sample in the initial mobile phase whenever possible.[19] If solubility is an issue, use the weakest possible solvent that can still fully dissolve the analyte.
-
-
Other Causes:
-
Column Overload: Severe mass overload can also cause fronting.[17][19] Solution: Dilute the sample.
-
Column Collapse: A physical collapse of the column bed, though rare with modern columns under normal conditions, can create a void and lead to peak distortion.[17][20] This is often accompanied by a sudden drop in backpressure. Solution: Replace the column.
-
Q: My retention times are drifting over a sequence of injections. Why is this happening?
A: Retention time drift, a gradual change in retention over time, compromises data reliability.[21]
-
Primary Causes:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.[22][23] If you are running a gradient, the re-equilibration time at the end of the run must be sufficient (typically 5-10 column volumes).[24] Solution: Increase the equilibration time before the first injection and the re-equilibration time at the end of your gradient.
-
Mobile Phase Composition Change: The more volatile organic component of the mobile phase (e.g., acetonitrile) can evaporate over time, increasing the polarity of the mobile phase and leading to longer retention times.[21][24] Solution: Keep mobile phase bottles capped and prepare fresh mobile phase regularly.[25]
-
Temperature Fluctuations: Column temperature significantly affects retention.[22][23] Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
Q: I am seeing "ghost peaks" in my chromatogram, especially in my blank injections. What are they and where do they come from?
A: Ghost peaks are unexpected peaks that are not from your injected sample.[25][26] They can be a significant source of confusion and error.
-
Primary Causes:
-
Carryover: Residue from a previous, more concentrated sample can adsorb to surfaces in the injector, needle, or valve and elute in a subsequent run.[25][26] Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between runs. Running a blank injection after a high-concentration sample can confirm carryover.[27]
-
Mobile Phase Contamination: Impurities can be present in your solvents or can be introduced from contaminated glassware.[26][28][29] Solution: Use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[25][29]
-
System Contamination: Leaching from tubing, contaminated pump seals, or microbial growth in the aqueous mobile phase can all introduce ghost peaks.[29] Solution: Regularly flush the system and use fresh, filtered mobile phases.[5]
-
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. ()
- Causes of Retention Time Drift in HPLC - Element Lab Solutions. ()
- Expert Guide to Troubleshooting Common HPLC Issues - AELAB. ()
- Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. ()
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch M
- What causes a “ghost” peak and what can I do to prevent this?
- Troubleshooting HPLC Column Retention Time Drift - Hawach. ()
- Troubleshooting Common HPLC Issues: A Practical Guide - Maxi Scientific. ()
- HPLC Column Selection - Choosing the Right Column - GenTech Scientific. ()
- How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. ()
- Understanding the Stationary Phase in HPLC: A Friend's Guide - Mastelf. ()
- How to Reduce Peak Tailing in HPLC? - Phenomenex. ()
- Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions - YouTube. ()
- HPLC Solvent Selection - Element Lab Solutions. ()
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- How to Identify Ghost Peaks in U/HPLC | Phenomenex. ()
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. ()
- Peak Tailing in HPLC - Element Lab Solutions. ()
- Understanding Peak Fronting in HPLC - Phenomenex. ()
- Wh
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separ
- What are some common causes of peak fronting?
- Conquer Ghost Peaks in HPLC: Identification and Elimination - Separ
- [Readers Insight] Retention Time Drifts: Why Do They Occur?
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- Drifting HPLC Peak Retention Times - LabVeda. ()
- Common Causes Of Peak Tailing in Chrom
- Steps for HPLC Method Development | Pharmaguideline. ()
- Method development & optimiz
- Reversed Phase HPLC Method Development - Phenomenex. ()
- ICH Guidelines for Analytical Method Valid
Sources
- 1. gentechscientific.com [gentechscientific.com]
- 2. mastelf.com [mastelf.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 5. welch-us.com [welch-us.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. maxisci.com [maxisci.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. chromtech.com [chromtech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 20. support.waters.com [support.waters.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 23. labveda.com [labveda.com]
- 24. welch-us.com [welch-us.com]
- 25. m.youtube.com [m.youtube.com]
- 26. hplc.eu [hplc.eu]
- 27. wyatt.com [wyatt.com]
- 28. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 29. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Technical Support Center: Industrial Production of 3-Fluoro-2-methylbenzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the industrial production of 3-Fluoro-2-methylbenzonitrile (CAS 185147-06-2). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for researchers, chemists, and production managers. This compound is a key building block and versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its production, while conceptually straightforward, involves hazardous intermediates and requires precise control over reaction conditions to ensure safety, yield, and purity.
This guide focuses on the most common industrial synthesis route: the diazotization of 3-fluoro-2-methylaniline followed by a copper-catalyzed Sandmeyer cyanation.
Section 1: Critical Safety Mandates: Understanding the Risks
Before attempting any synthesis, it is imperative to understand and mitigate the associated risks. The diazotization and Sandmeyer reactions are known for their potential hazards.
Q: What are the primary hazards associated with the synthesis of this compound via the Sandmeyer reaction?
A: The primary hazards stem from the in situ formation of the 3-fluoro-2-methylbenzenediazonium salt intermediate.
-
Thermal Instability and Explosion Risk: Aryl diazonium salts are notoriously unstable and can decompose violently, especially when isolated in a dry, solid state.[3][4] Incidents involving the unexpected precipitation and subsequent detonation of diazonium salts have led to fatalities and significant damages.[3] They are highly sensitive to friction, shock, heat, and static discharge.[4][5] For this reason, they are almost exclusively prepared in situ and consumed immediately in the subsequent reaction step.[3]
-
Exothermic Reaction and Runaway Potential: The diazotization of an aromatic amine is a highly exothermic reaction.[3] Failure to maintain stringent temperature control (typically 0-5 °C) can lead to a runaway reaction. This results in the rapid decomposition of the diazonium salt, releasing large volumes of nitrogen gas and potentially creating an aerosol of toxic and corrosive materials.[4]
-
Toxic Reagents and Byproducts:
-
Copper(I) Cyanide (CuCN): This reagent, used in the Sandmeyer step, is highly toxic if ingested, inhaled, or absorbed through the skin.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent that is toxic if swallowed.
-
Strong Acids (e.g., HCl): Corrosive and can release toxic hydrogen chloride gas.[6]
-
Nitrogen Oxides (NOx): A high concentration of nitrous acid (formed from NaNO₂ and acid) can decompose rapidly, releasing toxic NOx gases.[3]
-
-
Hazardous Intermediate Formation: At a pH between 5 and 6, solutions of diazonium salts can form diazoanhydrides, many of which are violently explosive.[5]
Section 2: Process Workflow and Mechanism
A clear understanding of the process flow is essential for successful and safe production. The synthesis is a two-step, one-pot process.
Caption: Overall workflow for the synthesis of this compound.
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The detection of biaryl byproducts provides strong evidence for this radical pathway.[7]
Caption: Simplified radical mechanism of the Sandmeyer Cyanation step.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield | A. Incomplete Diazotization: Temperature too high (>10 °C), causing premature decomposition. Incorrect stoichiometry or slow addition of NaNO₂.[6] | A. Ensure the reaction mixture is maintained strictly between 0-5 °C using a robust cooling system.[3][4] Add the NaNO₂ solution slowly and sub-surface to ensure immediate reaction and prevent localized heating. Verify the molar equivalents of all reagents. |
| B. Premature Diazonium Salt Decomposition: Holding the diazonium salt solution for too long before the Sandmeyer step. | B. The diazonium salt is unstable and must be used immediately.[3] Plan the workflow so that the copper cyanide solution is prepared and ready for the addition of the diazonium salt as soon as it is formed. | |
| C. Ineffective Sandmeyer Reaction: Poor quality or inactive CuCN. Insufficient temperature during the cyanation step. | C. Use high-purity CuCN from a reputable supplier. The cyanation step often requires heating to drive the reaction to completion; ensure the target temperature is reached and maintained.[8] | |
| 2. Product Purity Issues | A. Presence of Phenolic Impurities (e.g., 3-Fluoro-2-methylphenol): | A. This is a classic byproduct resulting from the reaction of the diazonium salt with water, which is favored at higher temperatures. This indicates a loss of temperature control during the diazotization step. Re-evaluate and enhance the cooling capacity of the reactor. |
| B. Dark Color / Tar Formation: | B. Tar formation can result from various side reactions, often exacerbated by high temperatures or the presence of impurities. Ensure all reagents are of suitable quality and that temperature profiles are strictly followed. Consider purification of the starting amine if necessary. | |
| C. Residual Copper in Final Product: | C. Inadequate workup and purification. Copper salts must be thoroughly removed. The workup procedure should include aqueous washes (e.g., with dilute acid or ammonia solutions) to complex and extract copper ions. Final product purity should be confirmed by analytical methods that can detect trace metals. | |
| 3. Safety Incidents | A. Uncontrolled Foaming / Off-Gassing: | A. This is a sign of a runaway reaction. The most likely cause is a loss of cooling or adding the NaNO₂ solution too quickly.[3] This is a critical emergency. Ensure the reactor is equipped with an adequate pressure relief system. Immediately cease reagent addition and apply maximum cooling. |
| B. Solid Precipitation in Diazonium Salt Solution: | B. This is extremely dangerous, as solid diazonium salts can be explosive.[3][5] This could be caused by incorrect pH, over-concentration, or the presence of counterions that form insoluble salts. Ensure the reaction medium remains strongly acidic and sufficiently dilute. Never attempt to filter or handle the precipitated solid. |
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the diazotization reaction performed at 0-5 °C? A1: This temperature range is a critical compromise. The formation of the diazonium salt is exothermic, and the salt itself is thermally unstable.[3] Operating below 0 °C may slow the reaction rate unnecessarily, while temperatures above 5-10 °C lead to rapid decomposition of the diazonium salt into undesired byproducts (like phenols) and a potential runaway reaction.[3][4]
Q2: Can the intermediate diazonium salt be isolated and stored for later use? A2: Absolutely not. This is one of the most critical safety rules in this process. Solid diazonium salts, especially with certain counterions like perchlorates or even chlorides, are shock-sensitive and can be violently explosive.[3][5] The intermediate must be generated and kept in a cold, dilute aqueous solution and used immediately.
Q3: What in-process controls (IPCs) are recommended for monitoring the reaction? A3: For the diazotization step, the disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple qualitative check for the completion of diazotization is to use starch-iodide paper to test for the presence of excess nitrous acid. For the Sandmeyer step, reaction progress can be monitored by HPLC or Gas Chromatography (GC) to track the formation of the product and the disappearance of the intermediate.[9]
Q4: What are the key considerations for scaling up this process from the lab to an industrial plant? A4: Scale-up introduces significant challenges, primarily related to heat management and safety.
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal more difficult. An industrial reactor must have a highly efficient cooling jacket and potentially internal cooling coils to manage the exotherm of the diazotization.
-
Reagent Addition: The rate of sodium nitrite addition must be precisely controlled and linked to the reactor's cooling capacity to prevent temperature spikes.
-
Agitation: Efficient stirring is crucial to ensure homogenous temperature and concentration throughout the large reactor volume, preventing localized "hot spots."
-
Safety Hardware: Industrial reactors must be equipped with pressure relief valves, rupture discs, and potentially a quench system to safely handle a runaway reaction scenario.
Section 5: Experimental Protocols
The following protocols are provided as a baseline and must be adapted and validated for specific equipment and scales. All operations must be conducted in a well-ventilated area, with personnel wearing appropriate PPE.[10]
Protocol 5.1: Synthesis of this compound
Materials & Equipment:
-
Jacketed reactor with overhead stirrer, thermocouple, and addition funnel.
-
Chiller unit capable of maintaining -5 °C to 0 °C.
-
3-Fluoro-2-methylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~3.0 eq)
-
Sodium Nitrite (1.05 eq)
-
Copper(I) Cyanide (1.2 eq)
-
Toluene or other suitable extraction solvent
-
Deionized Water
Procedure:
Part A: Diazotization (in situ preparation)
-
Charge the reactor with deionized water and concentrated hydrochloric acid.
-
Cool the acid solution to 0-5 °C using the chiller.
-
Slowly add 3-fluoro-2-methylaniline to the cold acid solution while maintaining the temperature below 10 °C. A slurry of the amine hydrochloride salt may form.
-
Prepare a solution of sodium nitrite in deionized water in a separate vessel.
-
Once the amine slurry is stable at 0-5 °C, begin the slow, dropwise addition of the sodium nitrite solution via the addition funnel. CRITICAL: Maintain the internal temperature at 0-5 °C throughout the addition. A runaway reaction will occur if the temperature is not controlled.[3]
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Use the solution immediately in the next step.
Part B: Sandmeyer Cyanation
-
In a separate, suitable reactor, prepare a solution or slurry of copper(I) cyanide in water.
-
Slowly transfer the cold diazonium salt solution from Part A into the copper(I) cyanide slurry. Nitrogen gas will evolve. Control the addition rate to manage the off-gassing.
-
Once the addition is complete, slowly heat the reaction mixture to the target temperature (typically 50-70 °C, optimization may be required) and hold for 2-4 hours, or until IPCs show reaction completion.
-
Cool the mixture to room temperature.
Part C: Workup and Purification
-
Add an organic solvent (e.g., toluene) to the reaction mixture and stir.
-
Separate the organic layer. Wash the organic layer sequentially with water, dilute sodium hydroxide, and brine to remove residual copper salts and acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., heptane/isopropanol) or by vacuum distillation.
References
- Chemistry Diazotization Reaction - sathee jee.
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
- Reactive Chemical Hazards of Diazonium Salts - ResearchGate.
- Doyle, M. P., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- SAFETY DATA SHEET: this compound - Fisher Scientific.
- Sandmeyer reaction - Wikipedia.
- Sandmeyer Reaction Mechanism - BYJU'S.
- High Purity this compound: A Versatile Intermediate for Organic Synthesis.
- This compound CAS NO.185147-06-2.
- PubChem Compound Summary for CID 23160359, 2-Fluoro-3-methylbenzonitrile.
Sources
- 1. This compound, CasNo.185147-06-2 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
Managing exothermic reactions in 3-Fluoro-2-methylbenzonitrile synthesis
Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzonitrile
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on managing the highly exothermic diazotization and Sandmeyer reactions. Our goal is to provide you with the expertise and practical insights needed to ensure safe, reliable, and scalable outcomes.
The synthesis typically proceeds via the diazotization of 3-Fluoro-2-methylaniline followed by a Sandmeyer reaction to introduce the nitrile group. The formation of the diazonium salt intermediate is notoriously exothermic and requires stringent temperature control to prevent thermal runaway and decomposition.[1][2] This guide offers direct answers to common challenges and provides robust protocols to mitigate risks.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably above 5 °C during the sodium nitrite addition. What should I do immediately?
A1: An uncontrolled temperature rise is a critical safety event indicating that the rate of heat generation is exceeding the capacity of your cooling system.
-
Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-salt or acetone-dry ice) is making good contact with the reaction flask and has sufficient capacity. Add more coolant if necessary.
-
Vigorous Agitation: Increase the stirring rate to improve heat transfer to the cooling bath and prevent localized hot spots.
-
-
Causality: The reaction between the protonated amine and the nitrosonium ion (NO+) generated from sodium nitrite and acid is highly exothermic.[3][4] If the nitrite is added too quickly or the cooling is insufficient, the reaction rate accelerates, leading to a rapid temperature increase, a condition known as thermal runaway.[5][6] This can cause the diazonium salt to decompose violently, releasing nitrogen gas.[2]
Q2: The reaction mixture has turned dark brown or black. What does this signify and is the batch salvageable?
A2: A dark coloration is a strong indicator of diazonium salt decomposition.[1]
-
Probable Causes:
-
Elevated Temperature: The most common cause is the reaction temperature exceeding the stable range of 0-5 °C.[1][7] Above this temperature, the diazonium salt decomposes to form phenolic byproducts and other tars.[1][4]
-
Insufficient Acidity: If the medium is not acidic enough, the newly formed diazonium salt can couple with unreacted 3-fluoro-2-methylaniline, forming colored azo compounds.[1]
-
-
Salvageability: The batch is likely compromised. The yield of this compound will be significantly reduced, and purification will be challenging due to the presence of tarry impurities. It is generally advisable to safely quench the reaction and start over, focusing on stricter temperature and pH control.
Q3: I am observing vigorous and unexpected gas evolution during the diazotization step. Is this normal?
A3: No, this is a sign of a problem. While some minor off-gassing might occur, vigorous evolution of gas indicates the decomposition of the diazonium salt into nitrogen gas (N₂).[2] This is a critical warning sign that the reaction is becoming unstable, likely due to a temperature spike. Refer to the emergency procedures in Q1. The decomposition itself is exothermic and can create a dangerous feedback loop, accelerating the reaction further.
Q4: After adding the diazonium salt solution to the copper cyanide solution (Sandmeyer reaction), the yield is very low. What are the potential reasons?
A4: Low yields in the Sandmeyer step can stem from issues in both the diazotization and the cyanation stages.
-
Diazonium Salt Quality: The primary reason is often poor quality or low concentration of the diazonium salt solution due to decomposition (as discussed in Q2 and Q3) before it was used. The diazonium salt solution should be used immediately after preparation.[4]
-
Sandmeyer Reaction Conditions:
-
Temperature: While the diazotization must be cold, the Sandmeyer reaction often requires heating to proceed at a reasonable rate. However, the addition of the cold diazonium solution to the hot cyanide solution must be controlled to manage the exotherm and gas evolution.[7]
-
Reagent Purity: Ensure the copper(I) cyanide and any co-reagents are of high purity. Oxidized copper species can interfere with the reaction.
-
pH Control: The pH of the Sandmeyer reaction mixture is crucial and should be controlled according to the specific protocol being followed.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical for the diazotization of 3-Fluoro-2-methylaniline?
A1: Aromatic diazonium salts are thermally unstable intermediates.[1][2] While the aromatic ring provides some resonance stabilization, they will readily decompose at higher temperatures.[4] Maintaining the 0-5 °C range is a kinetic control measure. It slows down the rate of decomposition, allowing the diazonium salt to be formed and then used in the subsequent Sandmeyer step before significant degradation occurs, thus maximizing yield and preventing a hazardous runaway reaction.[1][7]
Q2: What are the best safety practices when handling sodium nitrite?
A2: Sodium nitrite (NaNO₂) is a strong oxidizer and is toxic if ingested or inhaled.[8][9][10]
-
Storage: Store it separately from combustible materials, reducing agents, and acids.[8]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10] Avoid creating dust; handle in a well-ventilated area or fume hood.[8]
-
Incompatibility: Never mix sodium nitrite directly with concentrated acids, as this will rapidly produce toxic nitrogen oxide fumes.[8][10] The reaction to form nitrous acid should always be done in situ in a dilute, cold solution.[3]
Q3: How can I confirm the formation of the diazonium salt before proceeding to the Sandmeyer reaction?
A3: A quick qualitative test can be performed. Take a small aliquot of the cold diazonium salt solution and add it to a prepared alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored (typically red or orange) azo dye precipitate confirms the presence of the diazonium salt.[1]
Q4: Can this synthesis be scaled up? What are the primary concerns?
A4: Yes, this synthesis can be and has been scaled up, but it requires careful engineering and safety analysis.[7][11][12] The primary concern is heat management. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This significantly increases the risk of a thermal runaway. For any scale-up, a reaction calorimetry study is strongly recommended to understand the heat flow, maximum heat output, and the thermal accumulation of the reaction.[7] This data is essential for designing an adequate cooling system and safe addition protocols for the larger scale.
Key Experimental Protocols & Data
Table 1: Critical Reaction Parameters
| Parameter | Diazotization Step | Sandmeyer (Cyanation) Step | Rationale |
| Temperature | 0–5 °C | 65–80 °C (controlled addition) | Prevents diazonium salt decomposition[1]; Promotes cyanation reaction.[7] |
| NaNO₂ Addition | Slow, dropwise | N/A | To control the highly exothermic reaction rate.[1] |
| pH / Acidity | Highly Acidic (e.g., HCl, H₂SO₄) | Neutral to slightly basic | To generate the NO⁺ electrophile and prevent side reactions.[1]; Optimal for the copper-catalyzed reaction. |
| Stirring | Vigorous | Vigorous | Ensures thermal homogeneity and efficient mixing. |
Protocol 1: Diazotization of 3-Fluoro-2-methylaniline
Warning: This procedure is highly exothermic and requires strict adherence to safety protocols. Perform in a fume hood with an appropriate cooling bath and have quenching materials ready.
-
Amine Solution Prep: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Fluoro-2-methylaniline (1.0 eq) in dilute hydrochloric acid (approx. 3.0 eq) with cooling.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath. Ensure the temperature probe is submerged in the reaction mixture, not just the bath.
-
Nitrite Solution Prep: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold deionized water.
-
Controlled Addition: Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The addition rate must be slow enough that the cooling system can effectively remove the generated heat.
-
Confirmation (Optional): Once the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. Perform a qualitative test (see FAQ 3) to confirm diazonium salt formation.
-
Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer step.[4]
Visual Workflow and Safety Diagrams
Diagram 1: Safe Diazotization Workflow
This diagram outlines the critical steps and decision points for safely preparing the diazonium salt.
Caption: Workflow for safe diazotization.
Diagram 2: Exothermic Event Troubleshooting
This decision tree provides a logical path for responding to a thermal runaway event during the diazotization.
Caption: Decision tree for thermal runaway events.
References
- C&EN Global Enterprise. (n.d.). Making diazonium chemistry safer. ACS Publications.
- ILO and WHO. (2021). ICSC 1120 - SODIUM NITRITE.
- Wikipedia. (n.d.). Sodium nitrite.
- IPCS. (n.d.). SODIUM NITRITE. International Chemical Safety Cards.
- NICNAS. (2020). Nitrous acid, sodium salt: Human health tier II assessment.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 995–998.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 995–998.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate.
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- New Jersey Department of Health. (n.d.). Sodium Nitrite - Hazardous Substance Fact Sheet.
- Reddit. (2021). Diazotization workup neutralization question. r/chemistry.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
- Pharm D Guru. (n.d.). 34. DIAZOTISATION AND COUPLING.
- ScienceMadness Discussion Board. (2013). Diazotization safety.
- Patil, S. B., et al. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development, 23(1), 53-60.
- Wang, Y., et al. (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. ResearchGate.
- Finegan, D. P., et al. (2021). Advances in prevention of thermal runaway in lithium-ion batteries. Advanced Energy Materials, 11(16), 2000059.
Sources
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- 2. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. researchgate.net [researchgate.net]
- 6. openhsu.ub.hsu-hh.de [openhsu.ub.hsu-hh.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 9. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 10. SODIUM NITRITE [training.itcilo.org]
- 11. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-2-methylbenzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Fluoro-2-methylbenzonitrile. This document is designed for researchers, process chemists, and drug development professionals to navigate the complexities of working with this versatile building block. The strategic placement of the fluoro, methyl, and nitrile groups imparts a unique reactivity profile that is highly dependent on the reaction environment, particularly the solvent. This guide provides in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causal relationships between solvent choice and experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and reaction of this compound.
Q1: What are the primary reaction pathways for this compound, and how does solvent selection play a critical role?
This compound offers three primary sites for reactivity: the C-F bond, the methyl group, and the nitrile group. Solvent choice is paramount as it dictates which pathway is favored and controls reaction efficiency.
-
Nucleophilic Aromatic Substitution (SNA r) at the C-F Bond: The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack, making the displacement of the fluoride ion a key reaction. This is highly sensitive to solvent polarity. Polar aprotic solvents are essential for this transformation as they solvate the cation of the nucleophile but leave the anion relatively "bare" and highly reactive.[1][2]
-
Functionalization of the Methyl Group: The methyl group can undergo reactions such as radical bromination. These reactions are typically performed in non-polar or less polar aprotic solvents to favor the radical pathway and minimize competing ionic side reactions.[3] Controlling the water content of the solvent is key to achieving a consistent outcome in these reactions.[3]
-
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The solvent system here dictates reagent compatibility and can influence reaction rates and selectivity, particularly in preventing unwanted side reactions. For instance, hydrolysis often requires water as a co-solvent, but its concentration and the overall solvent environment must be carefully controlled.
Q2: I am planning a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom. Which solvent should I use and why?
For SNAr reactions, the choice of solvent is critical for stabilizing the charged intermediate (Meisenheimer complex) and enhancing the nucleophilicity of the reacting anion.
Recommendation: High-polarity aprotic solvents are strongly recommended.
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Causality: Polar aprotic solvents excel in SNAr reactions for two primary reasons.[2][4] First, their high dielectric constant helps to stabilize the charged Meisenheimer complex formed during the reaction, lowering the activation energy.[5] Second, they effectively solvate cations but poorly solvate anions (the nucleophile).[2] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of attack on the electron-deficient aromatic ring. In contrast, polar protic solvents like water or ethanol would form strong hydrogen bonds with the nucleophile, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[5][6]
Q3: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What are the most likely solvent-related problems?
This is a common issue that can almost always be traced back to the reaction environment.
-
Presence of Protic Impurities: The most common culprit is residual water in your solvent or reagents. Water is a protic species that can solvate and deactivate your nucleophile through hydrogen bonding.[1] It can also compete as a nucleophile, leading to undesired hydrolysis byproducts.
-
Solution: Always use anhydrous grade solvents. If necessary, dry the solvent over molecular sieves prior to use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Solvent Polarity: If you are using a medium-polarity solvent like Tetrahydrofuran (THF), it may not be sufficient to stabilize the charged intermediate effectively. A study on a related system showed that a more polar solvent, THF, stabilizes C-CN bond activation products more than a non-polar solvent like toluene, shifting the equilibrium toward the products.[7] This principle applies to the stabilization of the polar SNAr intermediate as well.
-
Solution: Switch to a more polar aprotic solvent such as DMSO or DMF.
-
-
Poor Reagent Solubility: If your nucleophile or substrate is not fully dissolved at the reaction temperature, the reaction will be diffusion-limited and slow.
-
Solution: Ensure all reagents are fully dissolved. If solubility is an issue in your chosen solvent, a modest increase in temperature or the use of a co-solvent might be necessary, though the primary solvent should remain a polar aprotic one.
-
Q4: I'm attempting a radical bromination on the methyl group using NBS, but I'm getting a complex mixture of products. How can the solvent help improve selectivity?
In radical bromination, the solvent's role is to facilitate the radical chain reaction while suppressing potential ionic side reactions.
Recommendation: Use non-polar or moderately polar aprotic solvents.
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Carbon Tetrachloride (CCl₄) (Note: Use is discouraged due to toxicity)
Causality: A key study on the synthesis of a related compound, 4-(bromomethyl)-3-fluorobenzonitrile, successfully used acetonitrile as the solvent with N-bromosuccinimide (NBS) and a radical initiator.[3] Non-polar solvents are poor at stabilizing charged intermediates, which disfavors ionic reaction pathways that could lead to ring bromination or other side reactions. Furthermore, these solvents are less likely to react with the radical intermediates themselves. The study also highlighted that controlling the moisture content of the solvent was crucial for achieving a consistent outcome, as water can promote undesirable side reactions.[3]
Section 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental issues related to solvent effects.
| Problem Observed | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low or No Conversion in SNAr Reaction | 1. Use of a protic or non-polar solvent.2. Presence of water or alcohol impurities. | 1. Switch to a polar aprotic solvent (DMSO, DMF, NMP). These solvents enhance nucleophilicity and stabilize the Meisenheimer complex.[2]2. Use anhydrous solvent and reagents under an inert atmosphere. This prevents deactivation of the nucleophile via hydrogen bonding.[1] |
| Formation of Hydrolysis Byproducts (e.g., 3-Fluoro-2-methylbenzamide) | Reaction medium contains water, especially at elevated temperatures or with acid/base catalysts. | Ensure strictly anhydrous conditions. If water is a required reagent (for intentional hydrolysis), use a co-solvent system (e.g., Ethanol/Water) and carefully control temperature and reaction time to avoid over-reaction. |
| Poor Selectivity in Methyl Group Bromination (e.g., Ring Bromination) | The solvent is too polar, promoting ionic rather than radical pathways. | Use a non-polar or moderately polar aprotic solvent like acetonitrile or DCM. This will favor the radical mechanism and suppress the formation of charged intermediates required for electrophilic aromatic substitution.[3] |
| Reagents Crashing Out of Solution | The chosen solvent has poor solvating power for the substrate or reagents at the reaction temperature. | 1. Increase reaction temperature. 2. Switch to a solvent with better solvating properties while maintaining the required polarity type. For example, NMP often has better solvating power than DMF for certain substrates. |
Section 3: Experimental Protocols
These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Objective: To substitute the fluorine atom of this compound with a generic amine nucleophile (R₂NH).
Materials:
-
This compound
-
Amine nucleophile (e.g., Pyrrolidine, 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line
Procedure:
-
System Preparation (Trustworthiness Check): Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen. This step is critical to remove adsorbed moisture, which can kill the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 equiv.) and dried potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMSO to create a concentration of approximately 0.5 M with respect to the substrate. The use of anhydrous DMSO is non-negotiable for maximizing the reactivity of the "naked" anionic nucleophile.[1]
-
Nucleophile Addition: Add the amine nucleophile (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The elevated temperature is often necessary to overcome the activation energy, even in an optimized solvent system.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. The addition to water quenches the reaction and dissolves the inorganic salts.
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Radical Bromination of the Methyl Group
Objective: To selectively brominate the methyl group to form 2-Bromomethyl-3-fluorobenzonitrile.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS, 1.1 equiv.), recrystallized
-
Azobisisobutyronitrile (AIBN, 0.05 equiv.)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, condenser, reflux setup, nitrogen/argon line
Procedure:
-
System Preparation: Flame-dry glassware and cool under a nitrogen atmosphere.
-
Reagent Setup: To the flask, add this compound (1.0 equiv.), recrystallized NBS (1.1 equiv.), and anhydrous acetonitrile. Using a non-polar aprotic solvent like ACN is key to promoting the radical pathway.[3]
-
Initiation: Add the radical initiator AIBN (0.05 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 82 °C for ACN) under nitrogen. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours). Avoid extended reaction times to minimize the formation of dibrominated species.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of succinimide will form. Filter the solid and wash with a small amount of cold acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can often be purified by recrystallization or flash chromatography to yield the desired product.
Section 4: Visual Guides & Diagrams
Diagram 1: SNAr Troubleshooting Workflow
Caption: Troubleshooting workflow for a failing SNAr reaction.
Diagram 2: Role of Polar Aprotic Solvents in SNAr
Caption: Stabilization of intermediates by polar aprotic solvents in SNAr.
References
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts. [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.YouTube. [Link]
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 3-Fluoro-2-methylbenzonitrile Scaffolds
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered during cross-coupling reactions with the 3-fluoro-2-methylbenzonitrile scaffold. Due to the unique electronic and steric properties of this substrate, achieving high yields and clean conversions requires careful selection of the catalyst system and reaction conditions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a halogenated this compound derivative is failing. What are the most likely culprits?
A1: The this compound core presents a trifecta of challenges:
-
Steric Hindrance: The ortho-methyl group severely obstructs the reaction center (the carbon-halide bond). This sterically demanding environment can prevent the bulky metal catalyst from efficiently undergoing oxidative addition, a critical first step in the catalytic cycle.[1][2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the nitrile (cyano) group can coordinate to the palladium or nickel catalyst. This coordination can sequester the active catalytic species, effectively poisoning the reaction.[3][4]
-
Electronic Effects: The fluorine and nitrile groups are strongly electron-withdrawing. While this makes the carbon-halide bond more susceptible to oxidative addition, it can also influence subsequent steps in the catalytic cycle and the stability of intermediates.
Successful coupling hinges on choosing a catalyst system robust enough to overcome these combined effects.
Q2: Should I use a palladium or a nickel catalyst for this substrate?
A2: The choice depends on the specific coupling reaction and the halide.
-
Palladium is the workhorse for many C-C and C-N bond formations and is generally the first choice for aryl bromides and iodides.[5] For the sterically hindered this compound scaffold, highly active palladium catalysts, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands, are required to overcome the steric barrier.[6][7]
-
Nickel catalysis is an excellent alternative, particularly for less reactive aryl chlorides.[8] Nickel is more earth-abundant and can exhibit unique reactivity, sometimes being less susceptible to nitrile coordination or more effective at activating strong C-Cl bonds.[9][10] Recent research has also focused on developing benzonitrile-containing ligands specifically for nickel catalysis, which could be advantageous for this substrate class.[4]
Q3: The ortho-methyl group seems to be the biggest problem. How do I select a ligand to overcome this steric hindrance?
A3: Your intuition is correct. The ligand is arguably the most critical component for a successful reaction. To overcome the steric challenge, you need a ligand that promotes the formation of a highly active, coordinatively unsaturated, and sterically accessible catalytic species.
-
Bulky Monophosphine Ligands: Ligands such as XPhos, SPhos, RuPhos, and tBuXPhos are the industry standard for sterically demanding couplings.[1] Their bulk facilitates the formation of a monoligated Pd(0) species (L-Pd(0)), which is smaller and more reactive than the bis-ligated species often formed with smaller ligands like triphenylphosphine.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active catalysts. They are particularly effective for activating stubborn aryl chlorides at lower temperatures.[6]
Avoid small, traditional ligands like triphenylphosphine (PPh₃), as they are generally ineffective for such challenging substrates and can lead to low yields or no reaction.[11]
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during specific cross-coupling reactions with halogenated this compound substrates (e.g., 5-bromo-3-fluoro-2-methylbenzonitrile).
Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem: Low to no yield of the desired biaryl product.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Ineffective Catalyst/Ligand | The ortho-methyl group is blocking the palladium catalyst, preventing oxidative addition. The chosen ligand is not bulky enough to promote the formation of a highly active monoligated Pd(0) species.[2] | Switch to a state-of-the-art ligand. Use a bulky monophosphine ligand like SPhos or XPhos. For aryl chloride substrates, consider a palladacycle precatalyst like XPhos-Pd-G3, which is designed for high activity.[8] |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner is being replaced by a hydrogen atom from the solvent or trace water before it can transmetalate to the palladium center. This is a common side reaction, especially with electron-deficient boronic acids.[12] | Modify the base and solvent. Use a non-aqueous, rigorously anhydrous solvent system (e.g., toluene, dioxane). Employ a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[14] |
| Catalyst Poisoning by Nitrile | The nitrile group is binding to the palladium center, deactivating the catalyst. | Increase catalyst and ligand loading. A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition. Ensure you maintain the correct ligand-to-metal ratio (typically 2:1 for Pd(0) precursors like Pd₂(dba)₃). |
(Substrate: 5-Bromo-3-fluoro-2-methylbenzonitrile)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | Good to excellent yield. |
| 4-Methoxyphenylboronic Acid | XPhos-Pd-G3 (2) | (None needed) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | High yield, robust for electron-rich partners. |
| 3-Pyridylboronic Acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | THF | 80 | Good yield; Cs₂CO₃ is often effective for heteroaryl partners. |
Buchwald-Hartwig Amination (C-N Bond Formation)
Problem: Incomplete conversion and formation of hydrodehalogenation byproduct (where the halogen is replaced by hydrogen).
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Base Selection | The base is not strong enough to deprotonate the amine or the resulting amine-catalyst complex, stalling the catalytic cycle. Weak bases can also promote side reactions. | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for Buchwald-Hartwig amination. |
| Steric Clash Between Substrates | Both the aryl halide (due to the ortho-methyl) and the amine coupling partner may be sterically bulky, making the final reductive elimination step difficult. | Use a highly specialized ligand. Ligands like RuPhos or BrettPhos are specifically designed to accelerate reductive elimination, especially in sterically congested cases. |
| Reaction Temperature Too Low | The activation energy for oxidative addition or another key step is not being met, particularly if using a less reactive aryl chloride. | Increase the reaction temperature. Reactions with aryl chlorides may require temperatures of 100-120 °C. Use a high-boiling solvent like toluene or tert-amyl alcohol. |
Sonogashira Coupling (C-C Alkyne Formation)
Problem: Low yield and significant formation of homocoupled alkyne (Glaser coupling) byproduct.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Copper(I) Co-catalyst Issues | The traditional copper(I) iodide co-catalyst is promoting the oxidative homocoupling of the terminal alkyne, which competes with the desired cross-coupling pathway.[15] | Run the reaction under copper-free conditions. This is highly recommended for complex substrates. Use a catalyst system like Pd(PPh₃)₂Cl₂ with an amine base (e.g., diisopropylethylamine or pyrrolidine) which can facilitate the cycle without added copper. |
| Oxygen Contamination | Oxygen promotes the Glaser homocoupling reaction. | Ensure rigorous deoxygenation. Sparge all solvents with argon or nitrogen for at least 30 minutes before use. Maintain a positive inert gas pressure throughout the reaction setup and duration.[12] |
Visual Schematics & Workflows
To further aid in your experimental design and troubleshooting, we've included several diagrams outlining key decision-making processes and catalytic mechanisms.
Catalyst Selection Logic
Caption: Decision tree for initial catalyst system selection.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting failed reactions.
Experimental Protocols
The following are generalized, robust starting protocols. Optimization may be required for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoro-2-methylbenzonitrile with an Arylboronic Acid
Materials:
-
5-Bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-3-fluoro-2-methylbenzonitrile, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the anhydrous toluene. Add this catalyst solution to the Schlenk flask.
-
Add the degassed water to the reaction mixture.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-3-fluoro-2-methylbenzonitrile with a Primary Amine
Materials:
-
5-Bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol, 1.0 eq.)
-
Primary Amine (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Glovebox Recommended: To an oven-dried vial inside a nitrogen-filled glovebox, add NaOtBu.
-
In a separate vial, add 5-bromo-3-fluoro-2-methylbenzonitrile, Pd₂(dba)₃, and RuPhos. Add the anhydrous toluene and stir to dissolve.
-
Add the primary amine to the catalyst/substrate mixture.
-
Transfer this solution to the vial containing the NaOtBu.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum heating block at 100-110 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify via column chromatography.
References
- Nickel-Catalyzed Cross-Coupling Reactions to Access α-Aryl Nitriles. (n.d.). TSpace.
- Gao, J., et al. (2022). Visible-Light-Induced Nickel-Catalyzed Cross-Coupling of Aryl Bromides with Nitriles. Organic Letters.
- Nickel-catalyzed Cross-coupling Reactions to Access a-Aryl Nitriles. (n.d.). University of Toronto.
- Delcaillau, T., & Morandi, B. (2021). Nickel-Catalyzed Thiolation of Aryl Nitriles. Chemistry – A European Journal.
- Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides toward the Synthesis of Diarylmethanes. (2025). R Discovery.
- Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. (2020). Frontiers in Chemistry.
- Palladium-Catalyzed Directed Carbon–Carbon Bond Activation of Aryl Nitriles for Cyano Transfer. (2024). Organic Letters.
- Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. (n.d.). ResearchGate.
- Zhu, M., Zhao, J., & Loh, T. (2011). Palladium-catalyzed C-C bond formation of arylhydrazines with olefins via carbon-nitrogen bond cleavage. Semantic Scholar.
- Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate.
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. (2021). ChemRxiv.
- Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (2003). PubMed.
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). Google Patents.
- Heck reaction. (n.d.). Wikipedia.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). MDPI.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (2013). Organic Chemistry Portal.
- Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017). Organic Chemistry Portal.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2016). ResearchGate.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). PubMed Central.
- High Purity this compound: A Versatile Intermediate for Organic Synthesis. (n.d.). Hangzhou Kairay Chem Co., Ltd.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (2018). ResearchGate.
- Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. (2025). PubMed.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Buy this compound industrial Grade from Hangzhou KieRay Chem Co.,LTD. (2022). LookChem.
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). WIPO Patentscope.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-2-methylbenzonitrile and 4-Fluoro-2-methylbenzonitrile
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final product. Among the vast array of available intermediates, substituted benzonitriles are of particular importance. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3-Fluoro-2-methylbenzonitrile and 4-Fluoro-2-methylbenzonitrile. While structurally similar, the positional difference of the fluorine atom profoundly impacts their electronic properties and, consequently, their behavior in key chemical transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate isomer for their specific synthetic applications.
Structural and Electronic Underpinnings of Reactivity
The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. In the case of this compound and 4-Fluoro-2-methylbenzonitrile, three functional groups dictate the electron density of the aromatic ring: the nitrile (-CN) group, the fluorine (-F) atom, and the methyl (-CH3) group.
-
Nitrile Group (-CN): This group is a potent electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic aromatic substitution (EAS) and is a meta-director. Conversely, it powerfully activates the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[1]
-
Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it can also donate electron density into the ring via a resonance effect (+M) from its lone pairs. While the inductive effect typically dominates, making the ring electron-deficient (deactivated for EAS), the resonance effect directs incoming electrophiles to the ortho and para positions.[1][2] In the context of SNAr, fluorine's powerful -I effect is crucial for activating the ring and stabilizing the negatively charged intermediate, making it an excellent leaving group in these reactions.[3][4]
-
Methyl Group (-CH3): As an alkyl group, the methyl substituent is electron-donating through an inductive effect (+I) and hyperconjugation.[5] It is considered an activating group for EAS and directs incoming electrophiles to the ortho and para positions.
The following diagram illustrates the fundamental electronic push-pull effects exerted by these substituents on a benzene ring.
Caption: Comparative SNAr mechanism for the two isomers.
The Influence of the "Ortho Effect"
The methyl group at the 2-position (ortho to the nitrile) introduces an "ortho effect," a phenomenon where a substituent adjacent to a reaction center influences its reactivity through steric hindrance or electronic interactions. [6]In both isomers, the 2-methyl group can sterically hinder the approach of reagents to the nitrile group itself or to the adjacent C3 position. While the nitrile group is sterically small, this effect is not negligible and can influence reaction kinetics and regioselectivity in transformations involving the nitrile or the aromatic ring. [7][8][9]
Physicochemical Properties and Data
A summary of the key physical properties of the two isomers is provided below for easy reference.
| Property | This compound | 4-Fluoro-2-methylbenzonitrile |
| CAS Number | 185147-06-2 [10] | 147754-12-9 [11] |
| Molecular Formula | C₈H₆FN [10] | C₈H₆FN [12] |
| Molecular Weight | 135.14 g/mol | 135.14 g/mol [12] |
| Appearance | Light yellow clear liquid [13] | White to light yellow crystalline powder [14] |
| Melting Point | N/A | 70-74 °C |
| Boiling Point | ~220 °C at 760 mmHg | ~215 °C at 760 mmHg [14] |
Experimental Protocol: Nucleophilic Aromatic Substitution
To illustrate the practical application of its enhanced reactivity, the following section details a representative experimental protocol for an SNAr reaction using 4-Fluoro-2-methylbenzonitrile. This procedure is based on methodologies used in the synthesis of advanced materials.
Objective: Synthesis of a substituted N-arylbenzonitrile via SNAr.
Materials:
-
4-Fluoro-2-methylbenzonitrile
-
A primary or secondary amine (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine Solution
Protocol:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-2-methylbenzonitrile (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting benzonitrile.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the final N-aryl substituted product.
Conclusion
The positional isomerism of this compound and 4-Fluoro-2-methylbenzonitrile gives rise to a stark contrast in their chemical reactivity, particularly in nucleophilic aromatic substitution.
-
4-Fluoro-2-methylbenzonitrile is highly activated for SNAr due to the para-relationship between the fluorine leaving group and the electron-withdrawing nitrile group. This makes it the isomer of choice for syntheses requiring the displacement of the fluorine atom.
-
This compound is significantly less reactive in SNAr at the fluorine position because the meta-positioning of the nitrile group does not allow for resonance stabilization of the Meisenheimer intermediate.
This fundamental difference in reactivity is a textbook example of how subtle structural changes can be leveraged for strategic advantage in chemical synthesis. A thorough understanding of these electronic principles is paramount for researchers in the rational design of synthetic routes for novel pharmaceuticals and advanced materials.
References
[7]Exner, O., & Böhm, S. (2006). Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. Collection of Czechoslovak Chemical Communications, 71(8), 1239–1255. [Link]
[8]Scilit. (n.d.). Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. Retrieved from [Link]
[15]Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from
[2]Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
[9]ResearchGate. (n.d.). Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles | Request PDF. Retrieved from [Link]
[16]Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from
[5]Khan Academy. (n.d.). Ortho-para directors III. Retrieved from [Link]
[1]Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds, 60, 1-8.
[17]Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
[18]WIPO Patentscope. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]
[19]Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
[20]Semantic Scholar. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [Link]
[21]Veeprho. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Retrieved from [Link]
[6]Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
[22]ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
[3]Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
[14]Home Sunshine Pharma. (n.d.). 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9. Retrieved from [Link]
[13]Finelychem. (n.d.). High Purity this compound: A Versatile Intermediate for Organic Synthesis. Retrieved from [Link]
[23]Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved from
[4]Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
[24]PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
[25]MDPI. (n.d.). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Fluorinated Methylbenzonitriles for Pharmaceutical and Agrochemical Research
Introduction: The Strategic Value of Fluorinated Methylbenzonitriles
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Fluorinated methylbenzonitriles, in particular, are highly valued synthetic intermediates due to the versatile reactivity of the nitrile group, which can be readily transformed into amines, carboxylic acids, or amides.[2] This guide provides a comprehensive comparison of the primary synthetic routes to these crucial building blocks, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of fluorinated methylbenzonitriles can be broadly categorized into four main approaches:
-
The Balz-Schiemann Reaction: A classic method for introducing fluorine via diazotization of an aromatic amine.
-
Halogen Exchange (Halex) Reaction: A nucleophilic aromatic substitution (SNAr) approach where a halogen is displaced by fluoride.
-
Electrophilic Fluorination: The direct fluorination of the aromatic ring using an electrophilic fluorine source.
-
Modern Catalytic Methods: Emerging techniques involving transition-metal-catalyzed C-H bond fluorination.
The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.
The Balz-Schiemann Reaction: A Time-Tested Route from Anilines
The Balz-Schiemann reaction is a venerable and reliable method for the synthesis of aryl fluorides from the corresponding anilines. The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoroaromatic compound.[3] This method is particularly useful when the corresponding aminomethylbenzonitrile is readily available.
Reaction Mechanism and Workflow
The process begins with the diazotization of the primary aromatic amine in the presence of a non-nucleophilic acid, followed by the introduction of a tetrafluoroborate source. The resulting diazonium salt is then carefully heated to induce the elimination of nitrogen gas and the formation of the aryl fluoride.
Caption: Workflow of the Balz-Schiemann Reaction.
Advantages and Limitations
Advantages:
-
Regiospecificity: The position of the fluorine atom is precisely determined by the location of the amino group on the starting material.
-
Good Yields for Certain Substrates: Can provide high yields, particularly for electron-neutral or slightly electron-rich anilines.
-
Well-established: A thoroughly studied and understood reaction.
Limitations:
-
Safety Concerns: Diazonium salts can be explosive, especially when isolated in a dry state, requiring careful temperature control.[4]
-
Harsh Conditions: The use of strong acids and the need for heating can be incompatible with sensitive functional groups.
-
Multi-step Process: Requires the synthesis of the corresponding aniline precursor.
Representative Experimental Protocol: Synthesis of 4-Fluoro-3-methylbenzonitrile
A procedure analogous to the Sandmeyer-type fluorination can be employed. A detailed protocol for a related copper-mediated fluoro-deamination has been described, which can be adapted for this synthesis.[5][6][7][8]
Materials:
-
4-Amino-3-methylbenzonitrile
-
Amyl nitrite
-
Copper(I) iodide
-
Potassium fluoride
-
Acetonitrile
Procedure:
-
To a solution of 4-amino-3-methylbenzonitrile in acetonitrile, add amyl nitrite and a suitable fluoride source such as potassium fluoride.
-
Introduce a copper(I) catalyst (e.g., CuI).
-
Heat the reaction mixture under controlled conditions (e.g., 120 °C) for a specified time (e.g., 20 minutes).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Halogen Exchange (Halex) Reaction: A Powerful SNAr Approach
The Halex reaction is an industrial workhorse for the synthesis of fluoroaromatics, particularly those activated by electron-withdrawing groups.[9] In the context of fluorinated methylbenzonitriles, the nitrile group provides the necessary activation for the nucleophilic substitution of a halogen (typically chlorine or bromine) with a fluoride ion.
Reaction Mechanism and Key Considerations
The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion formed by the attack of the fluoride nucleophile on the aromatic ring. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, which is the rate-determining step.
Caption: Key steps in the Halex Reaction.
Advantages and Limitations
Advantages:
-
Scalability: Well-suited for large-scale industrial production.[10]
-
Cost-Effective: Often utilizes inexpensive starting materials and reagents like potassium fluoride.
-
High Yields for Activated Substrates: The presence of the nitrile group generally leads to good to excellent yields.
Limitations:
-
High Temperatures: Typically requires high reaction temperatures (150-250 °C), which can limit its applicability to thermally sensitive substrates.
-
Aprotic Polar Solvents: Requires the use of high-boiling polar aprotic solvents like DMSO, DMF, or sulfolane.
-
Substrate Dependent: The reactivity is highly dependent on the position and electronic nature of other substituents on the ring.
Representative Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde (as an illustrative example of cyanation)
While a direct Halex reaction on a chloromethylbenzonitrile is common, a related cyanation of a bromo-fluorobenzaldehyde demonstrates the principle of nucleophilic aromatic substitution.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Cuprous cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure: [11]
-
Dissolve 3-bromo-4-fluorobenzaldehyde in NMP in a round-bottom flask.
-
Add cuprous cyanide to the solution.
-
Heat the reaction mixture to 170 °C and stir overnight.
-
After cooling to room temperature, filter the reaction mixture.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Wash the organic phase, dry with anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product to obtain the purified 2-fluoro-5-formylbenzonitrile.
Electrophilic Fluorination: Direct Introduction of Fluorine
Electrophilic fluorination offers a more direct approach to the synthesis of fluorinated methylbenzonitriles, provided the aromatic ring is sufficiently electron-rich to react with an electrophilic fluorine source ("F+"). Reagents like Selectfluor® are commonly employed for this purpose.[12][13]
Mechanism and Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. The outcome of the reaction will depend on the interplay of these directing effects and the steric hindrance around the potential reaction sites.
Advantages and Limitations
Advantages:
-
Direct C-H Functionalization: Bypasses the need for pre-functionalized starting materials like anilines or halo-compounds.
-
Milder Conditions: Often proceeds under milder conditions compared to the Halex reaction.
Limitations:
-
Regioselectivity Challenges: Can lead to mixtures of isomers, especially when the directing effects of the substituents are not strongly reinforcing.
-
Substrate Activation: Requires an electron-rich aromatic ring, which may not be the case for all methylbenzonitrile isomers due to the electron-withdrawing nature of the nitrile group.
-
Cost of Reagents: Electrophilic fluorinating agents can be more expensive than the reagents used in classical methods.
Catalytic C-H Fluorination: The Modern Frontier
Recent advances in organometallic chemistry have led to the development of catalytic methods for the direct fluorination of C-H bonds.[14] These methods often employ transition metal catalysts, such as copper or palladium, to achieve high selectivity and efficiency.[15]
Key Features and Potential
Catalytic C-H fluorination is a rapidly evolving field with the potential to overcome many of the limitations of traditional methods. These reactions can offer high regioselectivity, functional group tolerance, and milder reaction conditions. However, the development of robust and scalable catalytic systems for the fluorination of specific substrates like methylbenzonitriles is still an active area of research.
Comparative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Conditions | Yield | Advantages | Disadvantages |
| Balz-Schiemann | Aminomethylbenzonitrile | NaNO₂, HBF₄ (or other F⁻ source) | 0-5 °C then heating | Moderate to Good | Regiospecific, well-established | Safety concerns with diazonium salts, multi-step |
| Halex Reaction | Chloromethylbenzonitrile | KF, CsF | High temp. (150-250 °C), polar aprotic solvent | Good to Excellent | Scalable, cost-effective for activated substrates | Harsh conditions, requires activated substrate |
| Electrophilic Fluorination | Methylbenzonitrile | Selectfluor®, NFSI | Mild conditions | Variable | Direct C-H functionalization | Regioselectivity issues, expensive reagents |
| Catalytic C-H Fluorination | Methylbenzonitrile | Transition metal catalyst, F⁺ source | Mild conditions | Variable | High selectivity, mild conditions | Catalyst development is ongoing, scalability can be a challenge |
Conclusion and Future Outlook
The synthesis of fluorinated methylbenzonitriles remains a critical endeavor for the advancement of pharmaceutical and agrochemical research. The choice of synthetic route is a strategic decision that depends on a variety of factors including the desired isomer, the availability and cost of starting materials, and the required scale of production.
-
The Balz-Schiemann reaction remains a reliable and regiospecific method, particularly for laboratory-scale synthesis where the corresponding aniline is accessible.
-
The Halex reaction is the undisputed champion for the large-scale, industrial production of fluoroaromatics from activated chloro-precursors.
-
Electrophilic fluorination and catalytic C-H fluorination represent the cutting edge of synthetic methodology, offering the promise of more direct and efficient routes. As these technologies mature, they are likely to play an increasingly important role in the synthesis of novel fluorinated methylbenzonitriles.
For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for the efficient and strategic design of next-generation bioactive molecules.
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- Google Patents. (n.d.). CN105523962B - The preparation method of fluorobenzene nitrile compounds.
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A Comparative Guide to Purity Analysis of 3-Fluoro-2-methylbenzonitrile by GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. 3-Fluoro-2-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can directly impact reaction yields, downstream product quality, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, alongside alternative analytical techniques. The methodologies and comparisons presented are grounded in established analytical principles and regulatory expectations.
The Criticality of Purity for this compound
This compound is a substituted aromatic nitrile.[1] The presence of fluorine and methyl groups on the benzonitrile core makes it a valuable intermediate in medicinal chemistry.[2][3] Impurities in this starting material can arise from the synthetic route or degradation. Common synthetic pathways to aromatic nitriles may leave residual starting materials, by-products from incomplete reactions, or side-products from unwanted reactions.[4][5] For instance, isomers or related halogenated compounds could be present. Therefore, a robust analytical method is essential to ensure a purity of ≥99.0% or higher, depending on the specific application.[2]
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound.[6][7] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification and quantification of the individual components.[7][8][9]
Proposed GC-MS Method and Rationale
A validated GC-MS method provides confidence in the purity assessment.[10] The following proposed method is based on common practices for analyzing similar aromatic compounds and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.
-
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | ZB-5MS (or equivalent 5% Phenyl-Arylene phase), 30 m x 0.25 mm ID, 0.25 µm film thickness | This column provides good selectivity for a wide range of aromatic compounds and is robust.[15] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte and potential impurities. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40-450 m/z | Covers the molecular ion of the target compound and potential lower and higher mass impurities. |
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Workflow for GC-MS Purity Analysis
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Structural confirmation of 3-Fluoro-2-methylbenzonitrile using X-ray crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3-fluoro-2-methylbenzonitrile, with a primary focus on the gold standard method: single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[2][3] This technique is indispensable for establishing the absolute structure of novel compounds, including pharmaceuticals and fine chemicals.[4][5]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of crystallographic principles.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol:
-
Crystal Growth (Causality): The cornerstone of a successful SCXRD experiment is a high-quality single crystal. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization can be achieved through techniques such as slow evaporation from a suitable solvent (e.g., hexane, ethanol, or a mixture), or by controlled cooling. The choice of solvent is critical as it influences crystal packing and morphology. The goal is to allow the molecules to arrange themselves in a highly ordered, repeating lattice.
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. It should be clear, with well-defined faces and free of cracks or defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are captured by a detector, generating a series of diffraction images.[3] Modern diffractometers automate this process, collecting a complete dataset over several hours.
-
Data Processing and Structure Solution: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. The resulting data is then used to solve the "phase problem" and generate an initial electron density map, often using direct methods. This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement and Validation: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other structural details. The final structure is validated using established crystallographic metrics (e.g., R-factor) and deposited in a crystallographic database as a Crystallographic Information File (CIF).
Orthogonal Confirmation: Spectroscopic and Chromatographic Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily obtainable data. These methods are crucial for initial characterization, purity assessment, and for providing evidence that corroborates the crystallographic findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of structural information.
Key Insights from NMR:
-
¹H NMR: Would show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling constants revealing their relative positions.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the nitrile carbon.
-
¹⁹F NMR: A single resonance would confirm the presence of one fluorine atom. The coupling of the fluorine to nearby protons and carbons provides definitive evidence of its position on the aromatic ring.[6][7][8]
Caption: General Workflow for NMR Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For this compound, the FTIR spectrum would provide characteristic vibrational bands.
Expected Key Vibrational Frequencies:
-
Nitrile (C≡N) stretch: A sharp, intense band around 2220-2240 cm⁻¹.[10]
-
Aromatic C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region.[10]
-
C-F stretch: A strong band typically in the 1000-1300 cm⁻¹ region.
-
C-H stretches (aromatic and methyl): Bands in the 2900-3100 cm⁻¹ range.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[11][12] It provides information on the molecular weight and fragmentation pattern of the analyte.
GC-MS Analysis of this compound:
-
Gas Chromatography: A single peak in the chromatogram would indicate a pure sample. The retention time is a characteristic property under specific GC conditions.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (135.14 g/mol ). The fragmentation pattern would provide further structural clues.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | FTIR Spectroscopy | GC-MS |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute configuration | Atomic connectivity, chemical environment, 2D/3D structure in solution | Functional groups present | Molecular weight, fragmentation pattern, purity |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | Soluble sample (mg scale) | Solid or liquid sample (µg to mg) | Volatile and thermally stable sample (µg to ng) |
| Data Acquisition Time | Hours to days | Minutes to hours | Minutes | Minutes |
| Definitive Nature | Unambiguous structural determination | High, but can be ambiguous for complex isomers | Confirmatory for functional groups | High for molecular weight, fragmentation can be complex |
| Cost & Complexity | High | High | Low | Moderate |
Conclusion
The structural confirmation of a molecule like this compound requires a multi-faceted analytical approach. While NMR, FTIR, and GC-MS provide essential and corroborative data regarding connectivity, functional groups, and molecular weight, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional structure. Its ability to provide accurate bond lengths and angles makes it the gold standard in chemical and pharmaceutical research. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and irrefutable structural characterization, ensuring the integrity and validity of their scientific findings.
References
- Birkett, N. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(7), 4439-4454.
- Excillum. (n.d.). Small molecule crystallography.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Dunn, M. R., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(15), 7704–7711.
- Kiraly, P., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
- MAC-MOD Analytical. (n.d.). Adapting Well Known Chromatographic Techniques for the Analysis of Biomolecules.
- All 'Bout Chemistry. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube.
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile.
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- Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
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- Al-Okbi, S. Y., & El-Shourbagy, G. A. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
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The 3-Fluoro-2-methylbenzonitrile Scaffold: A Nexus for Diverse Biological Activity
A Senior Application Scientist's Guide to Derivatives in Drug Discovery
The 3-fluoro-2-methylbenzonitrile core, a seemingly simple aromatic structure, represents a versatile and highly valuable scaffold in the landscape of modern medicinal chemistry. The strategic placement of the fluorine atom, the methyl group, and the nitrile functionality imparts a unique combination of electronic properties and steric handles that medicinal chemists can exploit to design novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from or incorporating the fluorinated methylbenzonitrile motif, offering insights into their potential as enzyme inhibitors, antimicrobial agents, and immunomodulators.
Part 1: The Rationale Behind the Scaffold: An Expert's Perspective
The utility of the this compound scaffold is not accidental. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The methyl group provides a point for steric interaction within a target's binding pocket and can be functionalized further. The nitrile group is a versatile functional group that can participate in hydrogen bonding, act as a bioisostere for other groups, or be chemically transformed into other functionalities. It is this trifecta of functionalities that makes this scaffold a privileged starting point for the synthesis of diverse compound libraries with a wide range of biological activities.
Part 2: A Comparative Look at Biological Activities
This section will delve into specific examples of derivatives that showcase the broad spectrum of biological activities achievable from the fluorinated methylbenzonitrile core.
Enzyme Inhibition: Targeting Dipeptidyl Peptidase-4 (DPP-4)
A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[1] Among these, derivatives incorporating a fluorinated benzonitrile moiety have demonstrated significant potential.
| Compound ID | Derivative Structure (Modification on Quinazolinone Core) | IC50 (µM)[1] |
| 5a | 2-[(dimethylamino)methyl] | 6.7805 |
| 5b | 2-[(diethylamino)methyl] | 5.4321 |
| 5c | 2-[(dipropylamino)methyl] | 3.9876 |
| 5d | 2-(morpholinomethyl) | 1.4621 |
| 5e | 2-(4-methylpiperazin-1-yl)methyl | 2.5432 |
| 5f | 2-(4-phenylpiperazin-1-yl)methyl | 3.1123 |
| Sitagliptin (Reference) | - | 0.0236 |
Note: While the core is a 2-methylbenzonitrile, the principles of substitution and activity can be extrapolated to the 3-fluoro isomer.
-
Preparation of Reagents:
-
DPP-4 enzyme solution (recombinant human).
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA).
-
Assay buffer: Tris-HCl buffer (pH 8.0).
-
Test compounds and reference inhibitor (Sitagliptin) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the DPP-4 enzyme solution to each well.
-
Add 2 µL of the test compound solution at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the G-p-NA substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro DPP-4 enzyme inhibition assay.
Antimicrobial Activity: Novel Quinolone Derivatives
The fluorinated benzonitrile scaffold has also been incorporated into quinoline structures to generate novel compounds with potent antimicrobial activity. A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and screened for their activity against various bacterial and fungal strains.[2]
| Compound ID | M. tuberculosis H37Rv[2] | P. mirabilis[2] | B. subtilis[2] | A. niger[2] |
| 9a | 57.73 | 62.5 | 31.25 | >125 |
| 9b | 12.23 | 62.5 | >125 | 62.5 |
| 9c | 3.41 | 62.5 | >125 | >125 |
| 9d | 6.82 | 62.5 | >125 | 62.5 |
| 9f | 4.59 | 31.25 | >125 | 62.5 |
| Streptomycin (Ref.) | 6.25 | 15.62 | 7.81 | - |
| Fluconazole (Ref.) | - | - | - | 31.25 |
-
Preparation of Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve the final desired inoculum concentration in the test wells.
-
-
Preparation of Microtiter Plates:
-
The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Each well receives 100 µL of the diluted compound solution.
-
-
Inoculation and Incubation:
-
Each well is inoculated with 10 µL of the prepared microbial suspension.
-
Positive control wells (broth + inoculum) and negative control wells (broth only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Simplified A2A/A2B adenosine receptor signaling pathway in T-cells.
Part 3: Future Directions and Concluding Remarks
The examples presented in this guide underscore the immense potential of the this compound scaffold in medicinal chemistry. The derivatives showcase a remarkable diversity of biological activities, from enzyme inhibition relevant to metabolic diseases, to potent antimicrobial effects, and to the modulation of the immune system for cancer therapy. The consistent emergence of this scaffold in various drug discovery programs is a testament to its favorable physicochemical properties and synthetic tractability.
Future research should focus on the systematic exploration of the chemical space around this core. The generation of focused libraries with diverse substitutions will undoubtedly lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the this compound scaffold will likely continue to be a valuable starting point for the development of the next generation of therapeutics.
References
- Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3329–3340.
- Hammam, A. E.-F. G. (2005). Novel fluoro substituted benzo[b]pyran with anti-lung cancer activity. Indian Journal of Chemistry - Section B, 44B(09), 1887-1893.
- Jadhav, S. B., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(50), 46869–46881.
- Li, T., et al. (2014). Synthesis and Antitumor Activity Fluoroquinolon-3-yloxadiazole Sulfanylacetylhydrazone Derivatives. Chinese Pharmaceutical Journal, 49(24), 2206-2209.
- Liu, X., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1879–1892.
- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- Saleh, M. A., et al. (2024). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. Luminescence, 39(12), e70038.
- Shaaban, O. G., et al. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 55, 256–262.
- Szychowska, A., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(14), 5369.
- Yufita, E., et al. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Borneo Journal of Pharmacy, 6(1), 45-56.
- Zhang, Y., et al. (2024). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 101(1), 101235.
Sources
A Comparative Study of Ortho vs. Para Fluorine Substitution in Methylbenzonitrile: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The position of this seemingly simple substituent can induce drastic changes in electronic character, lipophilicity, metabolic stability, and ultimately, target engagement. This guide provides an in-depth comparative analysis of ortho- versus para-fluorine substitution on the methylbenzonitrile scaffold, offering a critical perspective for researchers, scientists, and drug development professionals. By dissecting the nuanced effects of positional isomerism, we aim to provide a framework for rational drug design, supported by experimental data and established scientific principles.
The Dichotomy of Fluorine's Electronic Influence: A Positional Tug-of-War
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), a property that is fundamental to its utility in medicinal chemistry. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a π-donating effect (+M). The interplay of these opposing forces is highly dependent on the fluorine's position relative to other functional groups on the aromatic ring.
In the context of methylbenzonitrile, the nitrile group is a strong electron-withdrawing group through both inductive and resonance effects, while the methyl group is a weak electron-donating group. The introduction of a fluorine atom further modulates the electronic landscape.
-
Para-Substitution (4-fluoro-2-methylbenzonitrile): In the para position, both the inductive and resonance effects of fluorine are at play. The strong -I effect withdraws electron density from the ring, while the +M effect donates electron density, primarily to the ortho and para positions. This push-pull dynamic can influence the reactivity of the nitrile group and the overall polarity of the molecule.
-
Ortho-Substitution (2-fluoro-4-methylbenzonitrile): When fluorine is positioned ortho to the nitrile group, its strong inductive effect is most pronounced due to proximity. This can significantly impact the acidity of adjacent protons and the reactivity of the nitrile. Furthermore, the "ortho effect" can come into play, a phenomenon that encompasses a combination of steric and electronic through-space interactions.[1][2] In the case of 2-fluoro-4-methylbenzonitrile, this can lead to unique conformational preferences and electronic distributions not observed in the para isomer.
dot
Caption: Electronic effects of ortho vs. para fluorine substitution.
Physicochemical Properties: A Tale of Two Isomers
The subtle electronic and conformational differences between the ortho and para isomers manifest in their macroscopic physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-fluoro-4-methylbenzonitrile (ortho) | 4-fluoro-2-methylbenzonitrile (para) | Rationale for Differences & Impact on Drug Development |
| Molecular Formula | C₈H₆FN[3] | C₈H₆FN[4] | Identical, highlighting the importance of positional isomerism. |
| Molecular Weight | 135.14 g/mol [3] | 135.14 g/mol | Identical. |
| Melting Point | 51-55 °C | 70-74 °C[5] | The higher melting point of the para isomer suggests a more stable crystal lattice, which can be attributed to more efficient packing due to its more linear and symmetric structure. This can impact solubility and dissolution rates. |
| Calculated logP | 2.1[3] | Not explicitly found, but expected to be similar | While experimental logP values for a direct comparison are not readily available, calculated values are often similar. However, the ortho isomer's intramolecular interactions could slightly alter its lipophilicity compared to the more exposed fluorine in the para isomer. Lipophilicity is a key factor in membrane permeability and off-target binding. |
| Dipole Moment | Higher (predicted) | Lower (predicted) | The ortho-substitution is expected to result in a larger molecular dipole moment due to the vector addition of the individual bond dipoles of the fluorine and nitrile groups being in closer proximity and reinforcing each other. A higher dipole moment can influence solubility and interactions with polar biological macromolecules. |
Lipophilicity: Navigating the Cellular Maze
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter for a drug's ability to cross biological membranes. Fluorine substitution is a well-established strategy to modulate lipophilicity.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method remains the gold standard for the experimental determination of logP.
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements).
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound (e.g., 1 mg) in a known volume of one of the phases (e.g., 10 mL of n-octanol).
-
Partitioning: Add an equal volume of the other phase (e.g., 10 mL of water) to the solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.
-
Concentration Measurement: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated using the following formula: logP = log ([Compound]octanol / [Compound]aqueous)
dot```dot graph LogP_Workflow { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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start -> prep -> dissolve -> partition -> separate -> measure -> calculate -> end; }
Sources
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]
- 5. 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
A Comparative Guide to a Validated HPLC Assay for 3-Fluoro-2-methylbenzonitrile Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Fluoro-2-methylbenzonitrile, a crucial building block in the synthesis of various pharmaceutical compounds, demands a robust analytical method for its quantification. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) assay designed for this purpose. We will delve into the rationale behind the method development, present a comprehensive validation strategy in accordance with international guidelines, and offer a comparative analysis with alternative analytical techniques.
The Critical Need for a Validated Assay
In pharmaceutical development, a validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] For an intermediate like this compound, this ensures accurate monitoring of reaction progress, assessment of purity, and ultimately, control over the quality of the final product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation.[3][4][5][6] This guide adheres to these principles to present a scientifically sound and compliant HPLC assay.
A Validated Reversed-Phase HPLC Method
The developed method leverages the widely adopted and robust reversed-phase HPLC technique. The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like this compound.[7]
Chromatographic Conditions
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for a wide range of aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Offers a good balance of elution strength and compatibility with UV detection. |
| Flow Rate | 1.0 mL/min | Ensures optimal peak shape and reasonable run time. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A standard volume for achieving good sensitivity without overloading the column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Expected Retention Time | Approximately 4.5 minutes | A relatively short run time allows for high throughput analysis. |
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
Comprehensive Method Validation
The developed HPLC method was rigorously validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][5][8] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Validation Workflow
Caption: The logical flow of the HPLC method validation process.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interfering peaks observed. | The method is specific. |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Excellent linearity. |
| Range | 50-150% of the target concentration | 10-30 µg/mL | The method is suitable for the defined range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | The method is accurate. |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% | The method is precise. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL | The method is sensitive. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL | The method allows for reliable quantification at low concentrations. |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters. | All %RSD values were below 1.5%. | The method is robust. |
Detailed Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10, 15, 20, 25, 30 µg/mL) for linearity assessment.
-
Sample Solution (Target Concentration 20 µg/mL): Accurately weigh a quantity of the test sample expected to contain 20 mg of this compound and prepare a 100 mL solution in the mobile phase. Further dilute as necessary to fall within the validated range.
2. Validation Experiments
-
Specificity: Inject the blank (mobile phase) and a placebo solution to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration.[9]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results.[10]
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for routine quantification, other techniques can also be employed for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV (This Method) | Separation based on polarity, detection by UV absorbance. | High precision, robustness, and cost-effectiveness for routine QC. | May lack the specificity to distinguish from isomers without optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, with detection by mass. | High sensitivity and specificity; provides structural information from fragmentation patterns.[11] | Requires the analyte to be volatile and thermally stable; may require derivatization. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Exploits the magnetic properties of the ¹⁹F nucleus. | Highly specific for fluorine-containing compounds; provides structural information.[12] | Lower sensitivity compared to chromatographic techniques; requires more expensive instrumentation. |
Conclusion
The validated reversed-phase HPLC method presented in this guide offers a reliable, accurate, and precise solution for the quantification of this compound in a quality control environment. The comprehensive validation, performed in accordance with ICH, FDA, and EMA guidelines, ensures that the method is fit for its intended purpose. While alternative techniques like GC-MS and ¹⁹F NMR offer their own advantages, particularly in structural elucidation, the described HPLC method provides the optimal balance of performance, cost-effectiveness, and throughput for routine quantitative analysis in the pharmaceutical industry.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Valid
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- Validation of Analytical Methods: EMA and FDA Audit Findings. (2025).
- Steps for HPLC Method Valid
- A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. (n.d.). Benchchem.
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024).
- Detection and determination of nitriles. (n.d.).
- A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (n.d.). Benchchem.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
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A Comparative Guide to the Reactivity of Halogenated 2-Methylbenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halogenated 2-methylbenzonitriles are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The identity and position of the halogen substituent dramatically influence the molecule's reactivity, dictating the optimal reaction conditions and synthetic strategies. This guide provides an in-depth, objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodo-2-methylbenzonitriles in two critical classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. By elucidating the interplay of electronic and steric effects, this document serves as a practical resource for chemists to design more efficient and robust synthetic routes.
The reactivity of the carbon-halogen (C-X) bond is a primary determinant of the molecule's behavior in many chemical transformations. In palladium-catalyzed cross-coupling reactions, the general reactivity trend follows the C-X bond dissociation energy: I > Br > Cl >> F.[1] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, this trend is often inverted, with fluoro-substituted arenes being the most reactive due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[2]
The presence of the ortho-methyl and cyano groups on the benzonitrile ring introduces additional electronic and steric complexities. The methyl group is a weak electron-donating group, while the cyano group is a strong electron-withdrawing group.[3][4] These substituents modulate the electron density of the aromatic ring and influence the stability of reaction intermediates, thereby affecting reaction rates and regioselectivity.
This guide will dissect these factors, supported by experimental data and established chemical principles, to provide a clear and actionable comparison of the halogenated 2-methylbenzonitrile isomers.
Theoretical Framework: Unpacking the Influential Factors
The reactivity of halogenated 2-methylbenzonitriles is governed by a delicate balance of several key factors:
-
Carbon-Halogen (C-X) Bond Strength: The strength of the C-X bond is a critical factor in reactions where this bond is cleaved, such as in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] The bond dissociation energies decrease down the halogen group (C-F > C-Cl > C-Br > C-I), making iodides the most reactive and fluorides the least reactive in these transformations.[5][6]
-
Electronegativity of the Halogen: In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of the halogen atom plays a crucial role. More electronegative halogens, like fluorine, can better stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate, thus accelerating the reaction.[2]
-
Electronic Effects of Substituents:
-
Cyano Group (-CN): The cyano group is a potent electron-withdrawing group through both inductive and resonance effects.[4][7] This deactivates the ring towards electrophilic attack but is a prerequisite for activating the ring towards nucleophilic aromatic substitution.[8][9]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group primarily through an inductive effect and hyperconjugation.[3] This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In the context of 2-methylbenzonitrile, its ortho position relative to the cyano group introduces steric hindrance that can influence the approach of reagents.[10][11]
-
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of catalysts and reactants to the halogen-bearing carbon, potentially slowing down reaction rates, especially for bulkier reagents.[12]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14] The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[15][16]
The general reactivity trend for aryl halides in these reactions is: I > Br > Cl >> F .[1][17] This trend is directly correlated with the decreasing C-X bond strength.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[18][19] The reactivity of halogenated 2-methylbenzonitriles in this reaction is expected to follow the general trend.
| Halogen (X) | Relative Reactivity | Typical Reaction Conditions | Plausible Yield Range |
| Iodo (I) | Highest | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 85-98% |
| Bromo (Br) | High | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-100 °C | 75-95% |
| Chloro (Cl) | Moderate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | 60-85% |
| Fluoro (F) | Lowest | Specialized catalysts, harsh conditions | Generally low to no reaction |
This data is a synthesized representation from multiple sources to illustrate general trends. Actual yields will vary based on specific substrates, catalysts, and reaction conditions.[1][20]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling an aryl halide with an amine.[21][22] Similar to the Suzuki coupling, the reactivity is largely dictated by the ease of oxidative addition.
| Halogen (X) | Relative Reactivity | Typical Catalyst System | Plausible Yield Range |
| Iodo (I) | Highest | Pd₂(dba)₃ / Xantphos | 80-97% |
| Bromo (Br) | High | Pd₂(dba)₃ / BINAP | 70-92% |
| Chloro (Cl) | Moderate | Pd(OAc)₂ / RuPhos | 50-80% |
| Fluoro (F) | Lowest | Highly specialized, often unreactive | <10% |
This data is a synthesized representation from multiple sources to illustrate general trends. Actual yields will vary based on specific substrates, catalysts, and reaction conditions.[23][24][25]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of different halogenated 2-methylbenzonitriles in a Suzuki-Miyaura coupling reaction.
Materials:
-
Halogenated 2-methylbenzonitrile (iodo, bromo, or chloro) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol) for iodo and bromo derivatives
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol) and SPhos (0.03 mmol) for chloro derivative
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL) (for K₂CO₃ base)
-
Anhydrous Toluene (5 mL) (for K₃PO₄ base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated 2-methylbenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol).
-
Add the corresponding palladium catalyst and ligand.
-
Add the solvent system (Toluene/H₂O or anhydrous Toluene).
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle.[26] K₃PO₄ is often a stronger base and is used under anhydrous conditions, which can be beneficial for less reactive chlorides.
-
Ligand: For the more challenging C-Cl bond activation, a more electron-rich and bulky phosphine ligand like SPhos is required to facilitate the oxidative addition step.[20]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the introduction of heteroatom nucleophiles onto an aromatic ring.[27][28] For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, a role fulfilled by the cyano group in 2-methylbenzonitriles.[2]
The reactivity trend for SNAr reactions is often the reverse of that for cross-coupling: F > Cl > Br > I .[29] This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[28] The high electronegativity of fluorine stabilizes this intermediate, lowering the activation energy.[2]
| Halogen (X) | Relative Reactivity | Rationale | Common Conditions |
| Fluoro (F) | Highest | Excellent stabilization of the Meisenheimer complex. | K₂CO₃, DMSO, 80-100 °C |
| Chloro (Cl) | High | Good balance of leaving group ability and intermediate stabilization. | K₂CO₃, DMSO, 100-120 °C |
| Bromo (Br) | Moderate | Weaker stabilization of the intermediate. | Stronger base (e.g., NaH), DMF, 120-140 °C |
| Iodo (I) | Lowest | Poor stabilization of the intermediate. | Often unreactive or requires very harsh conditions. |
This data is a synthesized representation from multiple sources to illustrate general trends. Actual yields and conditions will vary based on the nucleophile and specific substrate.[30][31]
Experimental Protocol: Comparative SNAr with a Thiol Nucleophile
This protocol describes a general procedure for comparing the reactivity of halogenated 2-methylbenzonitriles in an SNAr reaction with a thiol nucleophile.
Materials:
-
Halogenated 2-methylbenzonitrile (fluoro, chloro, bromo, or iodo) (1.0 mmol)
-
4-Methylthiophenol (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add the halogenated 2-methylbenzonitrile (1.0 mmol), 4-methylthiophenol (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add DMSO (5 mL) and stir the mixture at a designated temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS at regular intervals to compare the rate of consumption of the starting materials.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[31]
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the thiol, forming the active thiolate nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly for less reactive halides.
Visualizing the Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Conclusion and Future Perspectives
The reactivity of halogenated 2-methylbenzonitriles is a nuanced interplay of C-X bond strength, halogen electronegativity, and the electronic and steric effects of the ortho-methyl and cyano substituents. For palladium-catalyzed cross-coupling reactions, the reactivity order is reliably I > Br > Cl > F, dictated by the ease of oxidative addition. In contrast, for nucleophilic aromatic substitution reactions, the trend is generally reversed to F > Cl > Br > I, driven by the stabilization of the key Meisenheimer intermediate.
A thorough understanding of these reactivity principles is indispensable for researchers in organic synthesis and drug development. It allows for the rational selection of substrates, catalysts, and reaction conditions, ultimately leading to more efficient, cost-effective, and scalable synthetic routes. Future research will undoubtedly focus on the development of novel catalyst systems capable of activating the less reactive but more abundant and economical aryl chlorides and even fluorides under milder conditions, further expanding the synthetic chemist's toolbox.
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A Comparative Guide to the Synthesis of 3-Fluoro-2-methylbenzonitrile: From Traditional Protocols to Modern, Safer Alternatives
Introduction: The Synthetic Value of 3-Fluoro-2-methylbenzonitrile
This compound is a highly valuable fluorinated building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern makes it a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] For instance, it serves as a precursor for active pharmaceutical ingredients (APIs), where the fluorine atom can enhance metabolic stability and binding affinity.[2] However, the introduction of the nitrile (-CN) group, a key transformation in its synthesis, has traditionally relied on methods that pose significant safety and environmental challenges, primarily due to the use of highly toxic cyanide reagents.
This guide provides an in-depth comparison of established and alternative synthetic routes to this compound. We will move beyond simple procedural descriptions to explain the mechanistic rationale behind reagent choices, compare performance with experimental data, and present detailed protocols for the most promising modern methods. Our focus is to equip researchers and process chemists with the knowledge to select the most efficient, scalable, and safest method for their specific needs.
Core Synthetic Strategies: A High-Level Overview
The synthesis of this compound predominantly starts from one of two common precursors: 3-fluoro-2-methylaniline or a 3-fluoro-2-methylhalobenzene . The choice of starting material dictates the primary synthetic strategy.
Caption: Primary synthetic pathways to this compound.
This guide will dissect these three core transformations, comparing the traditional reagents with modern, often safer and more efficient, alternatives.
The Sandmeyer Reaction: A Classic Route from Anilines
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine into an aryl nitrile via a diazonium salt intermediate.[3][4] The process involves two distinct steps: diazotization and copper-catalyzed cyanation.
Traditional Protocol: Stoichiometric Copper(I) Cyanide
The classic Sandmeyer cyanation involves the diazotization of 3-fluoro-2-methylaniline using sodium nitrite (NaNO₂) in a strong mineral acid (e.g., HCl) at 0–5 °C, followed by reaction of the resulting diazonium salt with a stoichiometric amount of copper(I) cyanide (CuCN).[3][5]
Mechanism: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This radical then reacts with a copper(II) cyanide species to yield the final product.[3]
Drawbacks:
-
Extreme Toxicity: Copper(I) cyanide is highly toxic and requires specialized handling procedures.
-
Stoichiometric Waste: The use of superstoichiometric amounts of copper generates significant heavy metal waste, complicating purification and disposal.
-
Harsh Conditions: The reaction can be exothermic and requires careful control to avoid side reactions, such as the formation of phenols or biaryl compounds.[6]
Alternative Reagents & Modern Approaches
Recent advancements have focused on mitigating the hazards and improving the efficiency of the Sandmeyer cyanation.
-
Catalytic Copper Systems: Instead of stoichiometric CuCN, catalytic amounts (10 mol%) of CuBr or CuCN can be employed in combination with phase-transfer catalysts (e.g., dibenzo-18-crown-6) and alkali metal cyanides (e.g., KCN).[7] This approach reduces copper waste, although it still requires the handling of toxic KCN.
-
Safer, In-Situ Cyanide Generation: An emerging strategy involves using less toxic cyanide sources that generate the active cyanide species in situ. While not yet standard for Sandmeyer reactions, reagents developed for other cyanations, like potassium ferrocyanide, represent a promising direction for future development in this area.
Comparative Summary: Sandmeyer Reaction
| Feature | Traditional Method | Modern Alternative |
| Starting Material | 3-Fluoro-2-methylaniline | 3-Fluoro-2-methylaniline |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Potassium Cyanide (KCN) |
| Catalyst | Stoichiometric Cu(I) | Catalytic Cu(I)/Cu(II) salts[7] |
| Additives | None | Phase-transfer catalysts, Ligands[7] |
| Key Advantage | Well-established procedure | Reduced copper waste |
| Primary Disadvantage | High toxicity, stoichiometric metal waste | Still uses highly toxic cyanide source |
Palladium-Catalyzed Cyanation: The Modern Standard for Aryl Halides
Palladium-catalyzed cross-coupling has revolutionized nitrile synthesis, offering milder conditions and broader functional group tolerance compared to classic methods.[8] This approach starts with a halogenated precursor, such as 1-bromo-3-fluoro-2-methylbenzene.
The Challenge of Catalyst Poisoning
A primary hurdle in palladium-catalyzed cyanation is the deactivation of the catalytically active Pd(0) species by excess cyanide ions, which can poison all intermediates in the catalytic cycle.[8][9] Early methods struggled with reproducibility for this reason. Modern protocols overcome this by using cyanide sources with low solubility or those that slowly release cyanide, maintaining a low concentration in the reaction medium.
Caption: Catalytic cycle for Palladium-catalyzed cyanation.
Alternative Reagents: A Focus on Safety and Efficiency
The true innovation in this area lies in the choice of the cyanide source.
-
Zinc Cyanide (Zn(CN)₂): A significant improvement over alkali cyanides, Zn(CN)₂ is less toxic and its lower solubility helps prevent catalyst deactivation.[10][11] It has become a widely used reagent for both academic and industrial applications, often enabling reactions at mild temperatures (room temperature to 40 °C).[10]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O): This reagent represents a paradigm shift in cyanation safety. Potassium ferrocyanide is inexpensive, non-toxic, and stable, making it easy to handle.[8][12] The cyanide ions are sequestered within the stable iron complex and are released slowly under the reaction conditions, perfectly addressing the catalyst poisoning issue. It is now considered a premier "green" cyanation reagent.[8]
-
Emerging "CN-free" Sources: Research is ongoing into reagents that generate cyanide in situ from non-cyanide precursors. These include electrochemical methods using 5-aminotetrazole and the use of reagents like dimethylmalononitrile (DMMN) with Grignard reagents.[13][14][15] These methods completely avoid the handling of toxic metal cyanides.
Comparative Summary: Palladium-Catalyzed Cyanation Reagents
| Cyanide Source | Formula | Toxicity | Key Advantages | Typical Conditions |
| Sodium/Potassium Cyanide | NaCN / KCN | High | Inexpensive, high reactivity | Anhydrous, glovebox often needed[8] |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Reduced catalyst poisoning, safer handling[10][11] | Mild temps (RT-40°C), aqueous media possible[10] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Very Low | Non-toxic, stable, inexpensive, green [8][12] | 70-100 °C, aqueous dioxane[8] |
| Dimethylmalononitrile | CH₂(CN)₂ | Moderate | Avoids metal cyanides, mild conditions[15] | Transnitrilation with ArMgX or ArLi[15] |
The Rosenmund-von Braun Reaction: A Copper-Mediated Classic
The Rosenmund-von Braun reaction is the traditional method for converting aryl halides to nitriles using copper(I) cyanide.[16][17]
Traditional Protocol: High Temperatures and Stoichiometric Copper
The classic procedure involves heating an aryl halide (typically bromide or iodide) with an excess of CuCN in a high-boiling polar solvent like DMF or pyridine at temperatures often exceeding 150 °C.[17][18]
Drawbacks:
-
Harsh Conditions: The extremely high temperatures limit functional group compatibility and can lead to decomposition.
-
Difficult Purification: The use of high-boiling solvents and stoichiometric copper salts makes product isolation and purification challenging.[17]
-
Safety Concerns: As with the Sandmeyer reaction, the use of large quantities of toxic CuCN is a major drawback.
Alternative Reagents: Taming a Harsh Reaction
Modern modifications have made the Rosenmund-von Braun reaction significantly more practical and accessible.
-
L-Proline as a Promoter: The addition of L-proline has been shown to be remarkably effective, allowing the reaction to proceed at much lower temperatures (80–120 °C).[18][19] This simple and inexpensive amino acid acts as a ligand, increasing the solubility and reactivity of the copper cyanide complex.
-
Catalytic Copper and Ionic Liquids: Further improvements include the use of catalytic amounts of copper iodide (CuI) with sodium cyanide in ionic liquids.[19] This approach simplifies the workup, reduces metal waste, and allows for the recycling of the reaction medium.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for a recommended modern protocol.
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (A Safer, Greener Method)
This protocol is adapted from a general method for the cyanation of (hetero)aryl halides and is recommended for its high safety profile and efficiency.[8]
Workflow Diagram:
Caption: Experimental workflow for Pd-catalyzed cyanation.
Materials:
-
1-Bromo-3-fluoro-2-methylbenzene (1 mmol, 1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., dppf, 4 mol%)
-
Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Potassium Acetate (KOAc)
-
Dioxane (anhydrous)
-
Degassed Water
Procedure:
-
To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, potassium ferrocyanide, and 1-bromo-3-fluoro-2-methylbenzene (if solid).
-
Seal the tube with a Teflon-lined septum cap. Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times.
-
Via syringe, add the 1-bromo-3-fluoro-2-methylbenzene (if liquid), followed by 2.5 mL of dioxane and 2.5 mL of a 0.05 M KOAc solution in degassed water.
-
Place the reaction tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 1 hour. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Conclusion and Recommendations
The synthesis of this compound has evolved significantly, moving from hazardous, high-temperature processes to safer, more efficient, and scalable catalytic methods.
-
For Safety and Scalability: Palladium-catalyzed cyanation using potassium ferrocyanide is the unequivocally superior choice.[8][12] It eliminates the need to handle acutely toxic cyanide salts, operates under relatively mild conditions, and demonstrates broad applicability. This method is highly recommended for both academic research and industrial process development.
-
For Cost-Sensitive, Small-Scale Synthesis: A modernized Rosenmund-von Braun reaction promoted by L-proline offers a viable, palladium-free alternative.[18] While it still uses copper cyanide, the significantly lower reaction temperatures and improved yields make it a substantial improvement over the classical procedure.
-
Traditional Sandmeyer Reaction: While historically important, the classic Sandmeyer cyanation with stoichiometric CuCN should be avoided whenever possible due to its significant safety and environmental drawbacks.
As the field of chemistry continues to prioritize green and sustainable practices, the adoption of these modern alternatives is not just a matter of improved efficiency, but a necessary step towards safer and more responsible science. Future developments, particularly in electrochemical and biocatalytic methods, promise to further reduce our reliance on hazardous reagents for this critical synthetic transformation.[14][20]
References
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- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
- Chemical Communications. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]
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- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
- JACS Au. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source.
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- Taylor & Francis Online. (2021). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. [Link]
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- Google Patents. (n.d.).
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Fluoro-2-methylbenzonitrile
Introduction
3-Fluoro-2-methylbenzonitrile is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate, and the efficiency of its synthesis can significantly impact the overall cost and viability of the final product. This guide provides a detailed comparative analysis of three distinct synthetic routes to this compound: the Sandmeyer reaction, palladium-catalyzed cyanation, and nucleophilic aromatic substitution. Each route is evaluated based on starting material cost, reaction conditions, yield, safety, and environmental impact to provide researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their specific needs.
Route 1: The Classic Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, this route commences with the readily available 3-Fluoro-2-methylaniline.
Causality of Experimental Choices
The initial diazotization of 3-Fluoro-2-methylaniline is a critical step that requires low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The subsequent introduction of the nitrile group is achieved through a copper(I) cyanide-mediated reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The choice of copper(I) cyanide is based on its historical efficacy and relatively low cost.
Experimental Protocol
Step 1: Diazotization of 3-Fluoro-2-methylaniline
-
In a well-ventilated fume hood, a solution of 3-Fluoro-2-methylaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C.
-
The cold diazonium salt solution is slowly added to the hot cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
The reaction mixture is heated at 80-90 °C for 1-2 hours until the evolution of nitrogen ceases.
-
After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., toluene or dichloromethane).
-
The organic layer is washed with aqueous sodium cyanide, followed by water, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Route 2: Palladium-Catalyzed Cyanation
Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their high efficiency and functional group tolerance.[3][4] The synthesis of this compound via this route typically starts from 2-Bromo-3-fluorotoluene and utilizes a palladium catalyst in the presence of a cyanide source.
Causality of Experimental Choices
This route leverages the catalytic cycle of palladium, which involves oxidative addition of the aryl bromide, transmetalation with a cyanide source, and reductive elimination to yield the desired nitrile.[4] The choice of a non-toxic cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage over traditional methods using highly toxic alkali metal cyanides.[5][6] The selection of the palladium catalyst and ligand is crucial for achieving high yields and can be tailored to the specific substrate.
Experimental Protocol
-
To a reaction vessel are added 2-Bromo-3-fluorotoluene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a polar aprotic solvent such as DMF or DMA.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is heated to 100-120 °C and stirred for 4-12 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or distillation.
Caption: Synthetic pathway for this compound via palladium-catalyzed cyanation.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a direct method for introducing a nitrile group by displacing a suitable leaving group, such as a halogen, on an activated aromatic ring.[7][8] For the synthesis of this compound, a potential starting material is 2,3-Difluorotoluene, where one of the fluorine atoms is displaced by a cyanide nucleophile.
Causality of Experimental Choices
The success of an SNAr reaction hinges on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the methyl group is electron-donating, the presence of two fluorine atoms can sufficiently activate the ring for nucleophilic attack, particularly at elevated temperatures in a polar aprotic solvent. The choice of a cyanide source and reaction conditions is critical to favor the desired substitution over potential side reactions.
Experimental Protocol
-
In a pressure-rated reaction vessel, 2,3-Difluorotoluene (1.0 eq) is combined with a cyanide source such as sodium cyanide or potassium cyanide (1.5-2.0 eq) in a high-boiling polar aprotic solvent like DMSO or NMP.
-
The vessel is sealed, and the reaction mixture is heated to 150-180 °C for 12-24 hours. The reaction should be carefully monitored for pressure buildup.
-
After cooling to room temperature, the reaction mixture is cautiously poured into water.
-
The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or toluene).
-
The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by vacuum distillation or column chromatography.
Caption: Synthetic pathway for this compound via nucleophilic aromatic substitution.
Comparative Analysis
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material Cost | Moderate (3-Fluoro-2-methylaniline)[9][10][11][12][13][14] | High (2-Bromo-3-fluorotoluene)[15][16][17][18][19] | Moderate (2,3-Difluorotoluene)[20][21][22][23] |
| Reagent Cost | Low (NaNO₂, CuCN) | High (Palladium catalyst)[24][25] | Low (NaCN/KCN) |
| Yield | Moderate to Good (typically 60-80%) | Good to Excellent (often >80%)[5] | Variable (can be moderate to good, but may require optimization) |
| Reaction Conditions | Low temperature for diazotization, moderate for cyanation | Mild to moderate temperatures[5] | High temperatures and potentially high pressure |
| Safety Concerns | Unstable diazonium salts, toxic copper cyanide | Toxicity of cyanide source (though less than alkali cyanides), cost and handling of palladium catalyst | Highly toxic alkali cyanides, high temperatures and pressures |
| Environmental Impact | Aqueous waste containing copper salts | Metal catalyst waste (requires recycling) | High-boiling point solvents, cyanide waste |
| Scalability | Well-established for industrial scale | Readily scalable, but catalyst cost can be a factor | Can be challenging due to high temperatures and pressures |
Conclusion
The choice of synthetic route for this compound is a multifaceted decision that depends on the specific priorities of the researcher or organization.
-
The Sandmeyer reaction offers a cost-effective approach with readily available starting materials and reagents. However, it involves the handling of potentially unstable diazonium intermediates and toxic copper cyanide, which may be a concern for safety and environmental reasons.
-
Palladium-catalyzed cyanation represents a more modern and often higher-yielding alternative. The use of less toxic cyanide sources is a significant advantage.[5][6] While the initial cost of the palladium catalyst is high, its efficiency and the potential for catalyst recycling can make this route economically viable, especially for large-scale production where high yield and purity are paramount.
-
Nucleophilic aromatic substitution provides the most direct route but often requires harsh reaction conditions, including high temperatures and pressures, which can pose safety and scalability challenges. The yield can also be sensitive to the substrate and reaction conditions.
For academic research and small-scale synthesis, the Sandmeyer reaction may be a suitable choice due to its low cost. For industrial applications and process development where yield, purity, and safety are critical, palladium-catalyzed cyanation is likely the superior option, despite the higher initial investment in the catalyst. The SNAr route, while mechanistically straightforward, would require significant process optimization to be a competitive alternative.
References
- CP Lab Safety. (n.d.). 2-Bromo-3-fluorotoluene, min 98%, 100 grams.
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- Kaur, L. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier.
- National Center for Biotechnology Information. (2016). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central.
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- National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Oakwood Chemical. (n.d.). 2-Bromo-3-fluorotoluene.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
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- ResearchGate. (2021). A new palladium catalyst system for the cyanation of aryl chlorides.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile.
- Royal Society of Chemistry. (2013). ORGANIC CHEMISTRY.
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Introduction: The Critical Role of Isomer Identification in Modern Chemistry
An In-Depth Guide to the Spectroscopic Differentiation of 3-Fluoro-2-methylbenzonitrile Isomers
In the realm of drug development and materials science, the precise structural characterization of molecules is not merely a procedural formality; it is a cornerstone of safety, efficacy, and innovation. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—can exhibit dramatically different physicochemical properties, metabolic stabilities, and biological activities.[1] The fluorinated benzonitrile scaffold is a common motif in agrochemicals and pharmaceuticals, where the strategic placement of a fluorine atom can enhance metabolic resistance and binding affinity.[1][2] This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers, offering researchers a practical framework for unambiguous identification. By delving into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and other spectroscopic methods, we aim to equip scientists with the expertise to confidently distinguish between these closely related molecules.
The Isomers: Understanding Substituent Effects on Electronic Structure
The subject of this guide is the isomer set of fluoromethylbenzonitrile. The parent compound, this compound, and its isomers are differentiated by the placement of the electron-donating methyl group (-CH₃) and the highly electronegative, electron-withdrawing fluorine atom (-F) relative to the cyano group (-CN) on the benzene ring. These positional changes create unique electronic environments that serve as the basis for their spectroscopic differentiation.
The interplay between the inductive effects of the fluorine atom and the hyperconjugation of the methyl group alters the electron density of the aromatic ring and the nitrile moiety.[3] This, in turn, influences the magnetic shielding of nuclei (NMR), the vibrational frequencies of bonds (FT-IR), and the energies of electronic transitions (UV-Vis), providing a distinct spectroscopic "fingerprint" for each isomer.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the definitive identification of these isomers. Below, we compare the expected spectroscopic signatures for this compound and several of its isomers based on established principles and available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing positional isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the molecular structure.
Causality in NMR Spectra:
-
Chemical Shifts: The electron-withdrawing fluorine atom deshields nearby protons and carbons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating methyl group tends to shield adjacent nuclei, causing upfield shifts.
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The key to differentiation lies in the through-bond coupling between the fluorine atom and nearby protons and carbons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei (e.g., ²J, ³J, ⁴J), providing precise positional information.
Table 1: Comparative NMR Data for Fluoro-2-methylbenzonitrile Isomers
| Isomer | Technique | Key Spectroscopic Features & Expected Shifts (ppm) |
| This compound [4][5] | ¹H NMR | Methyl protons (~2.4 ppm) will show a small ⁴JHF coupling. Aromatic protons will exhibit complex splitting due to both H-H and H-F couplings. |
| ¹³C NMR | The carbon directly bonded to fluorine (C-3) will show a large ¹JCF coupling (~250 Hz). The methyl carbon (~14 ppm) and other aromatic carbons will also show smaller C-F couplings. | |
| 2-Fluoro-3-methylbenzonitrile [6] | ¹H NMR | Methyl protons (~2.3 ppm) will have a ³JHF coupling. The aromatic proton at C-4 will be a doublet of doublets due to coupling with H-5 and the fluorine at C-2. |
| ¹³C NMR | The carbon bearing the methyl group (C-3) will show a ²JCF coupling. The nitrile carbon will exhibit a ³JCF coupling. | |
| 4-Fluoro-2-methylbenzonitrile [7][8] | ¹H NMR | The methyl protons (~2.5 ppm) will have a ⁵JHF coupling, which may be too small to resolve. The aromatic protons will show patterns characteristic of a 1,2,4-trisubstituted ring, with clear H-F couplings. |
| ¹³C NMR | The carbon attached to fluorine (C-4) will have a large ¹JCF coupling. The methyl carbon will have a ⁴JCF coupling. | |
| 5-Fluoro-2-methylbenzonitrile [9][10][11][12] | ¹H NMR | The methyl protons (~2.5 ppm) will have a ⁴JHF coupling. The aromatic proton at C-6 will be ortho to the methyl group and meta to the fluorine, resulting in a distinct chemical shift and coupling pattern. |
| ¹³C NMR | The carbon at C-5 will show a large ¹JCF coupling. The methyl carbon will have a ³JCF coupling. |
Note: Exact chemical shifts are solvent-dependent. The values presented are typical ranges.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations
FT-IR spectroscopy provides a rapid and effective method for functional group identification and fingerprinting. For benzonitrile derivatives, the nitrile stretch (νC≡N) is a particularly sharp and informative peak.
Causality in FT-IR Spectra:
-
Nitrile Stretch (νC≡N): The position of this stretch, typically found between 2220-2240 cm⁻¹, is sensitive to the electronic effects of the other ring substituents.[13] Electron-withdrawing groups like fluorine tend to pull electron density from the ring, which can slightly increase the bond order and vibrational frequency of the nitrile group (a shift to higher wavenumbers).
-
Fingerprint Region (1600-600 cm⁻¹): The complex pattern of peaks in this region is unique to the overall molecular structure, arising from various C-C stretching, C-H bending, and substituent-related vibrations. The substitution pattern on the benzene ring heavily influences this region, making it invaluable for distinguishing isomers.[14] The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region.[14]
Table 2: Key FT-IR Vibrational Frequencies for Fluoro-2-methylbenzonitrile Isomers
| Isomer | νC≡N (cm⁻¹) | C-F Stretch (cm⁻¹) | Key Fingerprint Region Bands (cm⁻¹) |
| This compound | ~2230 | ~1250-1100 | Unique pattern based on 1,2,3-trisubstitution. |
| 4-Fluoro-2-methylbenzonitrile | ~2232 | ~1250-1150 | Distinct bands characteristic of 1,2,4-trisubstitution. |
| 5-Fluoro-2-methylbenzonitrile [9][10] | ~2235 | ~1260-1160 | Specific C-H out-of-plane bending modes for 1,2,4-trisubstitution pattern. |
Note: Values are approximate and can vary based on the sample state (e.g., KBr pellet, thin film, solution).
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of the aromatic ring.[15]
Causality in UV-Vis Spectra:
-
λmax Shifts: The substitution of the benzene ring alters the energy levels of the molecular orbitals. Both methyl and fluoro groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary benzene absorption bands.[15] The extent of this shift depends on the relative positions of the substituents and their combined electronic influence. While UV-Vis is less definitive for isomer identification compared to NMR, it can provide corroborating evidence. Isomers with greater conjugation or charge-transfer character may exhibit more significant red shifts.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.
Causality in Mass Spectra:
-
Molecular Ion Peak (M⁺•): All isomers of fluoro-methylbenzonitrile will have the same molecular formula (C₈H₆FN) and therefore the same nominal molecular weight (135 g/mol ) and a high-resolution mass of approximately 135.0484.[4][6]
-
Fragmentation: While all isomers will likely show major fragments corresponding to the loss of HCN (m/z 108) or other small neutral molecules, the relative intensities of these fragment ions can sometimes differ based on the stability of the resulting carbocations, which is influenced by the substituent positions.
Experimental Protocols
To ensure trustworthy and reproducible data, standardized protocols must be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the benzonitrile isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard single-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Use a 30° pulse angle and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.[13]
-
Place a small amount of the liquid or solid sample directly onto the crystal, ensuring good contact.
-
-
Acquisition:
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Integrated Analytical Workflow
No single technique is foolproof. A robust analytical workflow combines multiple spectroscopic methods for unambiguous identification. The diagram below illustrates a logical process for differentiating unknown isomers.
Caption: Integrated workflow for isomer identification.
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is a clear demonstration of how subtle changes in molecular structure manifest as distinct and measurable physical properties. While mass spectrometry confirms the elemental composition, and FT-IR provides a unique vibrational fingerprint, NMR spectroscopy stands out as the definitive technique. The characteristic chemical shifts and, most importantly, the through-bond ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns provide unambiguous evidence of the relative positions of the substituents. By employing the integrated workflow described in this guide, researchers in drug development and chemical synthesis can confidently verify the identity and purity of their target isomers, ensuring the integrity and reproducibility of their scientific outcomes.
References
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The Strategic Efficacy of 3-Fluoro-2-methylbenzonitrile as a Precursor for Active Pharmaceutical Ingredients: A Comparative Analysis
In the intricate tapestry of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of the entire process. Among the vast array of available precursors, fluorinated building blocks have garnered significant attention for their unique ability to enhance the pharmacokinetic and pharmacodynamic properties of Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides an in-depth technical comparison of 3-fluoro-2-methylbenzonitrile as a precursor for APIs, evaluating its performance against alternative synthetic routes and its non-fluorinated counterpart.
The strategic incorporation of fluorine into drug molecules can lead to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity, all of which are desirable attributes in drug design.[3] this compound, with its unique substitution pattern, presents a versatile scaffold for the synthesis of a variety of complex nitrogen-containing heterocycles, which are prevalent in many therapeutic agents.
Comparative Synthesis of a Key Intermediate: 2-Amino-3-fluorobenzoic Acid
To objectively assess the efficacy of this compound, we will examine its potential role in the synthesis of 2-amino-3-fluorobenzoic acid, a valuable intermediate in the preparation of various pharmaceuticals, including indole derivatives with anti-inflammatory and other therapeutic applications.[4] We will compare a plausible synthetic pathway from this compound with a well-documented alternative route and the synthesis of its non-fluorinated analog, 2-amino-3-methylbenzoic acid.
Route A: Proposed Synthesis from this compound
A logical, albeit not explicitly documented in a single source, synthetic pathway from this compound to 2-amino-3-fluorobenzoic acid involves a two-step process: hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement.
Route B: Alternative Synthesis from 2-Fluoroaniline
A well-established, multi-step synthesis of 2-amino-3-fluorobenzoic acid commences with 2-fluoroaniline, proceeding through the formation of 7-fluoroisatin.[4]
Quantitative Comparison of Synthetic Routes
| Parameter | Route A (Proposed) | Route B (Alternative) | Route C (Non-Fluorinated Analog) |
| Starting Material | This compound | 2-Fluoroaniline | 2-Methyl-3-nitrobenzoic Acid |
| Number of Steps | 2 | 3 | 1 |
| Key Transformations | Nitrile Hydrolysis, Hofmann Rearrangement | Condensation, Cyclization, Oxidative Cleavage | Catalytic Hydrogenation |
| Overall Yield | Estimated: Moderate | 84-96% (from 7-fluoroisatin) [4] | 90% [5] |
| Reagents & Conditions | Strong acid/base for hydrolysis; Br₂/NaOH for rearrangement [6] | Hydroxylamine hydrochloride, concd. H₂SO₄, NaOH/H₂O₂ [4] | Pd/C, H₂ (balloon pressure) [5] |
| Purity of Final Product | Requires purification | High purity achievable without chromatography [4] | High purity after column chromatography [5] |
| Safety & Handling | Use of bromine requires caution. [6] | Use of concentrated sulfuric acid. [4] | Handling of hydrogen gas. [5] |
| Scalability | Potentially scalable | Demonstrated to be scalable. [4] | Readily scalable |
Discussion and Field-Proven Insights
The comparative analysis reveals distinct advantages and disadvantages for each synthetic route.
Route A , our proposed pathway from This compound , offers a potentially shorter synthetic sequence compared to the alternative fluorinated route. The hydrolysis of nitriles to amides is a standard and generally high-yielding transformation. [7]The subsequent Hofmann rearrangement, while a classic named reaction, can sometimes be sensitive to substrate and reaction conditions. [6]The key advantage of this route lies in the direct conversion of the benzonitrile moiety to the desired aminobenzoic acid structure, albeit with the loss of one carbon atom. The efficiency of this route would heavily depend on the successful execution of the Hofmann rearrangement on the specific substrate, 3-fluoro-2-methylbenzamide.
Route B , starting from 2-fluoroaniline , is a well-documented and high-yielding process. [4]While it involves more steps than the proposed Route A, each step is robust and has been demonstrated to be scalable. The use of readily available starting materials and the avoidance of chromatography for purification make this an attractive route from a process chemistry perspective. The high overall yield of 84-96% from 7-fluoroisatin is a significant advantage. [4] Route C , the synthesis of the non-fluorinated analog , provides a valuable benchmark. The single-step catalytic hydrogenation of the nitro group is a highly efficient and clean reaction, affording the product in a high yield of 90%. [5]This highlights the synthetic simplicity that can be achieved when a fluorine substituent is absent. However, it's crucial to remember that the resulting non-fluorinated API would likely possess significantly different pharmacological properties, underscoring the strategic importance of incorporating fluorine despite the potentially more complex synthesis. [3] The choice of precursor is therefore a trade-off between synthetic elegance, efficiency, and the desired final product characteristics. While the non-fluorinated route is synthetically straightforward, it does not yield the desired fluorinated product with its associated benefits. Between the two fluorinated routes, the established pathway from 2-fluoroaniline offers proven reliability and high yields. The proposed route from this compound, however, holds the potential for a more convergent and potentially more efficient synthesis, provided the key Hofmann rearrangement step can be optimized for this specific substrate.
Experimental Protocols
Route B: Synthesis of 2-Amino-3-fluorobenzoic Acid from 2-Fluoroaniline (via 7-Fluoroisatin)
This protocol is adapted from a procedure published in Organic Syntheses. [4] Step 1: N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare Solution A by charging a 2-L, three-necked, round-bottomed flask with hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium sulfate (256.7 g, 1.80 mol), 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol), and 1125 mL of water. Heat to approximately 40°C with vigorous stirring to aid dissolution.
-
Prepare Solution B by slowly adding 2-fluoroaminobenzene (30 g, 0.27 mol) to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid in a 500-mL flask.
-
Add Solution B in one portion to Solution A. Heat the mixture to reflux with vigorous stirring. A white precipitate will form after 1-2 minutes.
-
Cool the flask rapidly in an ice bath to room temperature. After 60 hours at room temperature, collect the precipitate by filtration and wash with ice-cold water.
-
Dry the product over phosphorus pentoxide to obtain N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (yield: 43.6 g, 86%).
Step 2: 7-Fluoroisatin
-
Charge a 250-mL, three-necked, round-bottomed flask with 100 mL of concentrated sulfuric acid and heat to 70°C.
-
Add N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (30.0 g, 0.165 mol) over 1 hour.
-
Heat the resulting deep red solution to 90°C for 60 minutes.
-
Cool the mixture to room temperature and then add it rapidly to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.
-
Separate the organic phase and extract the aqueous phase twice with 200 mL of ethyl acetate.
-
Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to yield 7-fluoroisatin as an orange powder (yield: 12.9 to 15.7 g, 47-57%).
Step 3: 2-Amino-3-fluorobenzoic Acid
-
Charge a 500-mL, three-necked, round-bottomed flask with 7-fluoroisatin (15.0 g, 0.09 mol) and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes. The temperature will rise to 30-40°C.
-
After 1.5 hours, add 3 M hydrochloric acid to the clear solution until the pH reaches approximately 1.
-
Stir for one hour, then collect the precipitated 2-amino-3-fluorobenzoic acid by filtration and dry over P₄O₁₀ (yield: 11.64 to 13.3 g, 84-96%). [4]
Route C: Synthesis of 2-Amino-3-methylbenzoic Acid from 2-Methyl-3-nitrobenzoic Acid
This protocol is based on a procedure from ChemicalBook. [5]
-
Dissolve 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) in ethyl acetate in a two-necked round-bottomed flask.
-
Add 5% Pd-C catalyst (0.10 g) to the solution.
-
Stir the reaction mixture for 15 hours under a hydrogen atmosphere (balloon pressure).
-
Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with dichloromethane and ethanol) to give 2-amino-3-methylbenzoic acid as a pure white solid (yield: 1.5 g, 90%). [5]
Conclusion
This comparative guide demonstrates that while this compound is a promising precursor for the synthesis of fluorinated APIs, its efficacy is highly dependent on the specific synthetic route and the optimization of key chemical transformations. The established synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaniline provides a reliable and high-yielding benchmark. The comparison with the non-fluorinated analog highlights the synthetic complexities that are often introduced to gain the pharmacological advantages of fluorination. For researchers and drug development professionals, the choice of precursor should be guided by a thorough evaluation of synthetic feasibility, scalability, cost, and the ultimate impact on the desired properties of the final API. Further research into optimizing the proposed synthetic route from this compound could unlock a more efficient pathway to valuable fluorinated intermediates.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
- Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.
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- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
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A Senior Application Scientist's Guide to 3-Fluoro-2-methylbenzonitrile: A Comparative Benchmarking Analysis
Executive Summary
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Fluorinated benzonitriles have emerged as exceptionally versatile intermediates, prized for the unique electronic properties conferred by the fluorine atom and the rich reactivity of the nitrile group.[1][2] This guide provides an in-depth comparative analysis of 3-Fluoro-2-methylbenzonitrile (1) , benchmarking its performance and synthetic utility against its key structural isomers and analogues. We will dissect the nuanced effects of substituent placement on reactivity in cornerstone reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Through detailed protocols, comparative data, and mechanistic insights, this document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Introduction: The Strategic Value of Substituted Benzonitriles
The benzonitrile scaffold is a cornerstone in organic synthesis, serving as a precursor to essential functional groups such as carboxylic acids, amines, and amides. The introduction of a fluorine atom onto the aromatic ring profoundly alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions—a strategy widely exploited in medicinal chemistry.[1] this compound is a unique building block that combines three distinct functional handles:
-
The Nitrile Group: A versatile functional group for transformations or as a directing group.
-
The Fluoro Group: A powerful electron-withdrawing group that modulates ring electronics and can act as a leaving group in SNAr reactions.
-
The Ortho-Methyl Group: Provides steric influence and a potential site for benzylic functionalization, while also impacting the electronic nature of the adjacent ring positions.
This guide benchmarks 1 against its isomers, primarily 4-Fluoro-2-methylbenzonitrile (2) and 3-Fluoro-4-methylbenzonitrile (3) , to illuminate how the subtle shift in substituent positioning dramatically impacts synthetic outcomes.
Caption: Key structural isomers of fluoromethylbenzonitrile.
Physicochemical Properties: A Comparative Overview
The physical properties of these isomers, while similar, show subtle differences that can influence process chemistry considerations such as solvent selection and purification methods.
| Compound | IUPAC Name | CAS Number | Mol. Weight | Form | Melting Point (°C) |
| 1 | This compound | 185147-06-2 | 135.14 | Liquid | N/A |
| 2 | 4-Fluoro-2-methylbenzonitrile | 147754-12-9 | 135.14 | White Powder/Crystals | 70 - 74 |
| 3 | 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | 135.14 | Solid | 47 - 51 |
| 4 | 2-Fluoro-3-methylbenzonitrile | 185147-07-3 | 135.14 | Colorless to Yellow Solid | N/A |
Data compiled from various sources.[3][4][5]
The most significant differentiation arises from the electronic distribution within the aromatic ring, which is dictated by the interplay of the inductive and resonance effects of the substituents.
-
In Compound 1 (this compound): The fluorine atom at the meta position to the nitrile exerts a powerful inductive electron-withdrawing effect (-I), increasing the electrophilicity of the entire ring. The ortho-methyl group provides a weak electron-donating effect (+I) and, critically, steric hindrance around the C2 and C3 positions.
-
In Compound 2 (4-Fluoro-2-methylbenzonitrile): The fluorine atom is para to the nitrile. Here, its strong -I effect is partially offset by a +R (resonance) effect, donating electron density to the ring via its lone pairs. This isomer is a key intermediate in the synthesis of the type II diabetes drug Trelagliptin.[4][6][7]
-
In Compound 3 (3-Fluoro-4-methylbenzonitrile): The fluorine atom is meta to the nitrile, similar to compound 1 . However, the methyl group is now para, potentially enhancing its electron-donating influence on the ring. This compound is a key starting material for Danuglipron.[8]
Comparative Reactivity Analysis
The utility of a building block is defined by its reactivity in key synthetic transformations. We will now benchmark the performance of this compound against its isomers in two fundamental reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of aromatic chemistry, particularly for forging C-N, C-O, and C-S bonds. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[9] The rate-determining step is often the initial nucleophilic attack, which is favored on electron-deficient rings.
Causality Behind Reactivity: The reactivity in SNAr is overwhelmingly dictated by the electrophilicity of the carbon atom bearing the leaving group (in this case, fluoride). Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is exceptional in SNAr because its immense electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate complex.[9]
Let's consider the reaction with a generic nucleophile, such as sodium methoxide:
-
This compound (1): The fluorine is not activated by a para or ortho electron-withdrawing group (like the nitrile). Therefore, displacing the fluorine via SNAr is challenging. However, the strong inductive effect of the fluorine and nitrile groups makes the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack, potentially leading to cine-substitution or other complex pathways. The primary utility of 1 is generally not as an SNAr substrate where fluorine is the leaving group.
-
4-Fluoro-2-methylbenzonitrile (2): Here, the fluorine is activated by the ortho-nitrile group. While the methyl group provides some steric hindrance, this position is still highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of advanced materials, such as TADF emitters for OLEDs, through nucleophilic aromatic substitution.[4]
-
Other Analogues (e.g., 4-Fluoro-3-nitrobenzonitrile): For comparison, a building block like 4-Fluoro-3-nitrobenzonitrile is exceptionally reactive in SNAr.[9][10] The nitro group, being a powerful activating group ortho to the fluorine, makes the C4 position extremely electrophilic, allowing for facile substitution under mild conditions.[9]
Caption: The two-step addition-elimination mechanism of SNAr.
Directed Ortho-Metalation and Cross-Coupling
The true strength of This compound (1) lies in its use in reactions where the existing functional groups direct further functionalization. The nitrile group is a known, albeit weak, directed metalation group (DMG). The electronic environment created by the fluorine and methyl groups can be exploited for regioselective C-H functionalization.
Causality Behind Selectivity: In directed ortho-metalation, a strong base (like LDA or n-BuLi) coordinates to a heteroatom-containing group (the DMG), directing deprotonation at a nearby ortho position. The resulting organometallic species can then be trapped with an electrophile.
-
In this compound (1): The most acidic proton is at the C4 position, influenced by the inductive effects of both the adjacent fluorine and the meta-nitrile group. Metalation is therefore predicted to occur selectively at C4. This provides a powerful and regioselective route to introduce a wide variety of substituents, which is a significant advantage over its isomers where such selectivity may be harder to achieve.
-
In Isomer (2) and (3): The regiochemical outcome of metalation would be different and potentially less selective, leading to mixtures of products.
This C4-lithiated intermediate of compound 1 can be used in subsequent reactions, for example, a transmetalation with zinc chloride followed by a Negishi coupling, or with boronic esters to form a new B-C bond, setting the stage for a Suzuki-Miyaura coupling.
Experimental Protocols & Data
To provide a practical benchmark, we present standardized protocols for key transformations.
Protocol 1: Directed Ortho-Metalation/Borylation of this compound (1)
This protocol demonstrates the strategic functionalization of compound 1 at the C4 position, creating a valuable boronic ester intermediate for subsequent Suzuki coupling reactions.
Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer is charged with anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of Lithium Diisopropylamide (LDA) (1.2 mmol, 1.2 eq.) in THF is added dropwise.
-
Substrate Addition: this compound (1) (135 mg, 1.0 mmol) dissolved in anhydrous THF (2 mL) is added slowly, keeping the internal temperature below -70 °C. The solution is stirred for 1 hour at this temperature.
-
Electrophilic Quench: Isopropyl pinacol borate (Bpin) (1.5 mmol, 1.5 eq.) is added neat.
-
Warm-up & Quench: The reaction is allowed to slowly warm to room temperature and stirred overnight. It is then quenched by the careful addition of saturated aqueous ammonium chloride solution (10 mL).
-
Work-up: The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-borylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Borylated Intermediate
This protocol illustrates the general utility of arylboronic esters, such as the one prepared above, in C-C bond formation.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Methodology:
-
Setup: To a vial, add the aryl boronic ester (e.g., 4-(Bpin)-3-fluoro-2-methylbenzonitrile) (0.5 mmol, 1.0 eq.), an aryl bromide coupling partner (0.6 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and a base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq.).
-
Solvent: Add a mixture of dioxane and water (e.g., 4:1, 5 mL).
-
Reaction: The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated.
-
Purification: The product is purified by column chromatography.
Comparative Performance Summary
| Feature / Reaction | This compound (1) | 4-Fluoro-2-methylbenzonitrile (2) | 3-Fluoro-4-methylbenzonitrile (3) |
| SNAr (F-displacement) | Poor reactivity (unactivated) | Good reactivity (activated by ortho-CN) | Poor reactivity (unactivated) |
| Directed Ortho-Metalation | Excellent regioselectivity at C4 | Potentially less selective | Potentially less selective |
| Key Synthetic Strategy | C-H functionalization via metalation | Nucleophilic substitution at C4 | Benzylic functionalization of the methyl group[8] |
| Known Major Application | Versatile intermediate for custom synthesis[11] | Precursor for Trelagliptin and OLED materials[4][6] | Starting material for Danuglipron[8] |
Conclusion and Strategic Recommendations
This comparative guide demonstrates that while structurally similar, this compound and its isomers offer distinct and complementary synthetic opportunities.
-
This compound (1) is not the building block of choice for SNAr reactions involving fluorine displacement. Its primary value is realized in strategies involving regioselective C-H functionalization . The electronic environment uniquely favors metalation at the C4 position, providing a reliable and powerful method for introducing diverse functionality and building molecular complexity.
-
4-Fluoro-2-methylbenzonitrile (2) is the superior isomer for SNAr reactions . The ortho-nitrile group strongly activates the fluorine for displacement, making it ideal for synthesizing biaryls and other structures via nucleophilic attack.
-
3-Fluoro-4-methylbenzonitrile (3) offers yet another reaction pathway, where the para-methyl group can be selectively functionalized, for instance, via radical bromination, without affecting the rest of the molecule.[8]
Recommendation for the Scientist: The choice of building block is not a matter of which is "better," but which is fitter for purpose . For synthetic campaigns requiring the construction of a polysubstituted aromatic core via a C-H activation/metalation strategy, This compound (1) is an outstanding and highly selective choice. For routes depending on a robust SNAr reaction, an isomer with appropriate activation like 4-Fluoro-2-methylbenzonitrile (2) should be selected. Understanding these nuanced reactivity profiles is paramount to accelerating discovery and development.
References
- Title: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials Source: ACS Publications - Organic Process Research & Development URL:[Link]
- Title: The Strategic Importance of 2-Methylbenzonitrile Derivatives in Modern Industries Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: High Purity this compound: A Versatile Intermediate for Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Preparation method of 3-fluoro-4-methylbenzonitrile Source: Google Patents URL
- Title: Fluorinated building blocks in drug design: new pathways and targets Source: National Institutes of Health (NIH) URL:[Link]
- Title: A process for the preparation of 4-fluoro-2-methylbenzonitrile Source: Google Patents URL
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- Title: Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
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A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 3-Fluoro-2-methylbenzonitrile
Introduction: The Imperative of Isomeric Purity in Advanced Synthesis
3-Fluoro-2-methylbenzonitrile is a pivotal building block in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors. Its utility as a precursor for Active Pharmaceutical Ingredients (APIs) and advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters underscores the non-negotiable requirement for exceptional chemical purity.[1] However, the synthesis of this compound is often accompanied by the formation of positional isomers, where the fluorine and methyl groups occupy different positions on the benzonitrile core. These isomers, while sharing the same molecular formula (C₈H₆FN), can possess markedly different physicochemical and biological properties. The presence of even trace amounts of an undesired isomer can compromise the efficacy, safety, and performance of the final product, making rigorous isomeric purity assessment a critical control point in research, development, and manufacturing.
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isomeric purity of this compound. We will delve into the mechanistic principles of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into method selection, optimization, and data interpretation.
The Analytical Challenge: Differentiating Near-Identical Molecules
The primary challenge in analyzing this compound for isomeric impurities lies in the subtle structural differences between the isomers. Positional isomers often have very similar boiling points, polarities, and molecular weights, making their separation and quantification a non-trivial task. The diagram below illustrates the target analyte and its common positional isomers, which represent the primary impurities of concern.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-2-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. The compound 3-Fluoro-2-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical agents, demands robust and reliable analytical methods for its characterization.[1] Ensuring the purity and quality of such intermediates is non-negotiable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, grounded in the principles of analytical method cross-validation.
The objective is not merely to present two disparate methods but to demonstrate how to scientifically prove their interchangeability or delineate their specific advantages for a given purpose. This is achieved through cross-validation, a process that compares the performance of two or more analytical procedures to show they can be used for the same intended purpose by meeting the same predefined performance criteria.[2]
The Imperative of Cross-Validation: Beyond Single-Method Reliability
Relying on a single analytical method, however well-validated, can introduce systemic bias. Cross-validation becomes critical in several scenarios:
-
Method Transfer: When transferring a method from a research and development lab to a quality control (QC) environment.
-
Comparing Technologies: When data from different analytical techniques (e.g., HPLC vs. GC-MS) must be correlated.[3]
-
Lifecycle Management: As part of a continuous process to ensure an analytical procedure remains fit for its intended purpose throughout its lifecycle.[4][5]
The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for validating analytical procedures, which is the foundation of any cross-validation effort.[6][7] The goal is to demonstrate that the chosen methods are fit for their intended purpose by evaluating key performance characteristics.[5]
Candidate Analytical Methods: A Dichotomy of Separation Science
We will compare two powerful, yet fundamentally different, analytical techniques for the characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for purity assessment and quantification of non-volatile and thermally stable compounds.[8][9] Its strength lies in its robustness and precision for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides an additional layer of specificity, making it exceptionally powerful for impurity identification.[10]
The following sections detail the experimental protocols and comparative performance data based on a rigorous cross-validation study design.
Experimental Design and Protocols
The causality behind our experimental design is rooted in the ICH Q2(R2) guidelines.[11] We must assess the parameters that define a method's reliability: specificity, linearity, accuracy, and precision.
Sample and Standard Preparation
The trustworthiness of any analysis begins with meticulous sample preparation.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (for HPLC) or methanol (for GC-MS).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1-100 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound test sample and dilute to 100 mL using the appropriate solvent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent particulate matter from damaging the analytical column.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This protocol is designed for robust quantification and purity analysis. The choice of a C18 column is based on its wide applicability for moderately polar aromatic compounds.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: Start at 60% A, decrease to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is optimized for high-sensitivity detection and confident identification of the main component and any volatile impurities. The choice of a DB-5ms column is due to its versatility for a wide range of analytes.
-
Instrumentation: GC-MS system with a capillary GC column and an electron ionization (EI) source.[8]
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualization of the Cross-Validation Workflow
The logical flow from method setup to comparative analysis is crucial for a structured validation process.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Performance Data
The following tables summarize the experimental data obtained from the validation of both methods. These results form the basis of our objective comparison.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 120 | 0.5 - 100 | Covers expected concentrations |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 10 (Low QC) | 99.5% | 101.2% | 98.0% - 102.0% |
| 50 (Mid QC) | 100.2% | 99.8% | 98.0% - 102.0% |
| 90 (High QC) | 99.8% | 99.1% | 98.0% - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.2% | ≤ 2.0% |
| Intermediate Precision (n=6, different day) | 1.1% | 1.5% | ≤ 2.0% |
Table 4: Specificity and Selectivity
| Parameter | HPLC-UV | GC-MS |
| Specificity | The analyte peak was well-resolved from potential impurities and degradation products. | The analyte was uniquely identified by its retention time and characteristic mass spectrum (fragmentation pattern). |
| Interference | No interference from blank or placebo at the retention time of the analyte. | No co-eluting peaks with the same mass spectrum at the retention time of the analyte. |
In-Depth Discussion: Synthesizing the Results
The data clearly demonstrates that both the HPLC-UV and GC-MS methods are valid and fit for the purpose of quantifying this compound. Both methods meet the stringent acceptance criteria for linearity, accuracy, and precision as recommended by ICH guidelines.[11]
-
Linearity and Range: Both methods exhibit excellent linearity with correlation coefficients exceeding 0.999. The HPLC method shows a slightly wider linear range, which could be advantageous for applications where sample concentrations may vary significantly.
-
Accuracy and Precision: The accuracy, measured by percent recovery, is well within the 98-102% acceptance range for both techniques. Similarly, the precision, indicated by the Relative Standard Deviation (%RSD), is below the 2% threshold, confirming the reproducibility of both methods. The HPLC method shows slightly better precision, which is common for liquid chromatography techniques in routine QC settings.
-
Specificity: This is where the methods diverge in their strengths. While the HPLC method demonstrates excellent specificity through chromatographic separation, the GC-MS method provides unequivocal identification. The mass spectrum serves as a chemical fingerprint, making GC-MS the superior choice for identifying unknown impurities or confirming the identity of the analyte in complex matrices.
Decision Framework for Method Selection
The choice between HPLC and GC-MS is not about which method is "better" but which is better suited for a specific task. The cross-validation data allows us to build a logical decision-making framework.
Caption: Decision tree for selecting an analytical method based on cross-validation insights.
Conclusion and Recommendations
This guide demonstrates that both HPLC-UV and GC-MS are highly reliable and accurate methods for the analysis of this compound. The cross-validation study confirms that for the purpose of quantification, the data generated by both methods are comparable and interchangeable.
Recommendations for the Practicing Scientist:
-
For routine quality control , including batch release testing and stability studies where the primary goal is accurate quantification of the main component, the HPLC method is recommended . Its superior precision and operational simplicity make it a more efficient choice for high-volume testing.
-
For in-depth characterization , such as impurity profiling, reference standard certification, or troubleshooting manufacturing processes, the GC-MS method is indispensable . Its ability to provide mass spectral data is critical for the definitive identification of unknown compounds.
Ultimately, this cross-validation exercise provides the empirical evidence required to confidently select the most appropriate analytical tool for the task at hand, ensuring data integrity and supporting the development of safe and effective pharmaceutical products.
References
- Title: Q2(R2)
- Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL:[Link]
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- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes Source: Astronomy & Astrophysics URL:[Link]
- Title: Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile Source: International Journal of ChemTech Research URL:[Link]
- Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL:[Link]
- Title: Cross and Partial Validation Source: European Bioanalysis Forum URL:[Link]
- Title: Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory Source: Der Pharma Chemica URL:[Link]
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- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Title: 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 Source: PubChem URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile Source: Google Patents URL
- Title: Synthesis of 3-Fluoro-4-(hydroxymethyl)
- Title: HPLC Methods for Recently Approved Pharmaceuticals Source: National Academic Digital Library of Ethiopia URL:[Link]
- Title: GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatiz
- Title: Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid Source: American Labor
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- Title: High Purity this compound: A Versatile Intermediate for Organic Synthesis Source: Angene URL:[Link]
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-2-methylbenzonitrile: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-2-methylbenzonitrile, a compound that, while valuable in research and development, requires careful handling due to its toxicological profile. Adherence to these procedures is paramount to protecting personnel, ensuring regulatory compliance, and maintaining a safe research environment.
Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any procedure involving this compound, a thorough understanding of its hazards is essential. This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 1: Hazard Profile and Recommended PPE for this compound
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or inhaled.[2][3][4] | Gloves: Chemical-resistant nitrile or Viton gloves. Double-gloving is recommended during disposal.[5] Eye Protection: ANSI-approved chemical splash goggles or a full-face shield.[1][2] Body Protection: A fully buttoned lab coat. A chemical-resistant apron is advised when handling larger quantities.[2][6] Respiratory Protection: All handling and disposal must occur in a certified chemical fume hood.[7] |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | As above. |
| Eye Irritation | Causes serious eye irritation.[1][2] | As above. |
The causality behind this stringent PPE requirement lies in preventing all routes of exposure. The nitrile and fluoro groups in the molecule contribute to its reactivity and potential for systemic toxicity.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by certified hazardous waste personnel.
Step 1: Waste Segregation at the Point of Generation
The "Why": Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. Halogenated compounds, like this compound, must be kept separate from non-halogenated organic waste.[8][9]
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste" or, more specifically, "Waste this compound."[10]
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE).[5] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[5]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[10]
Step 2: Accumulation and Storage
The "Why": Safe storage is critical to prevent accidental spills, exposure, and reactions with incompatible materials.
Procedure:
-
Keep the waste container closed at all times, except when adding waste.[9][10]
-
Store the container in a designated Satellite Accumulation Area (SAA), which is typically under the fume hood where the waste is generated.[9]
-
Ensure the SAA is well-ventilated and away from heat sources or direct sunlight.[5]
-
Maintain segregation from incompatible materials such as acids, bases, and oxidizing agents.[5]
Step 3: Labeling and Documentation
The "Why": Accurate labeling is a legal requirement and provides essential information for waste handlers.
Procedure:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]
-
Clearly write the full chemical name, "this compound," and any other components of the waste stream. Do not use abbreviations.[10]
-
Maintain a log of the approximate quantities of waste added to the container.
Step 4: Handling Spills and Decontamination
The "Why": Accidental releases must be managed promptly and safely to mitigate exposure risks.
Procedure for Small Spills (manageable within 10 minutes): [5]
-
Ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[11]
-
Carefully collect the absorbed material into a separate, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Wash the area with soap and water.[11]
Procedure for Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Decontamination of Empty Containers: Empty containers that held pure this compound must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone) in a chemical fume hood.[7] The rinsate must be collected and disposed of as halogenated hazardous waste.[7]
Step 5: Final Disposal
The "Why": this compound is classified as a hazardous waste and must be disposed of through a licensed facility in accordance with local, regional, and national regulations.[1][6]
Procedure:
-
Once the waste container is full, or if you are discontinuing the use of this chemical, arrange for a pickup from your institution's EHS or a certified hazardous waste contractor.
-
Do not, under any circumstances, dispose of this compound down the drain or in regular trash.[5]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Context: A National Perspective
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Due to its toxicity, this compound would be classified as a hazardous waste.[1] Specifically, as a toxic nitrile compound, it falls under the transportation classification UN3276, Hazard Class 6.1.[1] Generators of this waste are legally responsible for its proper management from "cradle to grave."[13]
By adhering to the protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional and legal obligations for environmental protection.
References
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- PubChem. 2-Fluoro-3-methylbenzonitrile.
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- University of Texas at Austin. Halogenated Waste. Environmental Health and Safety. [Link]
- Temple University. Halogenated Solvents in Laboratories.
- University of Illinois Urbana-Champaign.
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- University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
- Google Patents.
- U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]
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Essential Protective Measures for Handling 3-Fluoro-2-methylbenzonitrile
This guide provides essential, field-tested procedures for the safe handling and disposal of 3-Fluoro-2-methylbenzonitrile (CAS No. 185147-06-2). As a research chemical with significant potential hazards, adherence to rigorous safety protocols is not merely a matter of compliance but a prerequisite for ensuring personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory environment.
Immediate Hazard Assessment: Understanding the Risk Profile
This compound is an aromatic nitrile compound whose toxicological properties demand careful management. The primary risks involve acute toxicity through multiple exposure routes and significant irritation to the skin and eyes.[1][2] All handling procedures must be predicated on the understanding that this compound is hazardous upon contact, inhalation, and ingestion.
The Globally Harmonized System (GHS) classification for this chemical provides a clear framework for its potential hazards.
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[1][2][4][5] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled[2][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][7] |
A critical, often overlooked, hazard associated with nitrile compounds is the potential for the release of highly toxic hydrogen cyanide gas upon decomposition, such as in a fire.[8] This underscores the necessity of strict temperature control and appropriate fire suppression readiness.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a robust barrier against the chemical's hazards. The selection of PPE must be tailored to the specific procedure and the associated risk of exposure.
Direct contact with this compound can cause serious eye irritation.[1][7]
-
Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles must be worn at all times when the chemical is handled outside of a sealed container.[1]
-
Elevated Risk: When there is a heightened risk of splashing or aerosol generation (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9]
The compound is classified as toxic or harmful upon skin contact and is a known skin irritant.[1][2] Therefore, preventing dermal exposure is a primary objective.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a reliable choice for protection against benzonitrile compounds.[9][10] Always double-glove when handling neat material or concentrated solutions. Inspect gloves for any signs of degradation or puncture before each use.[6] For extended operations or when handling larger quantities, consider heavier-duty nitrile or butyl rubber gauntlets.[11][12]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a high splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[9] All contaminated clothing must be removed immediately and decontaminated before reuse.[5][13]
Inhalation of vapors or aerosols is a significant route of toxic exposure.[2][5]
-
Primary Engineering Control: All handling of this compound must be performed within a certified and properly functioning chemical fume hood to maintain airborne concentrations below exposure limits.[14]
-
Supplemental Respiratory Protection: In the event of an engineering control failure or during emergency spill response, a NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, brown) is required.[1] Personnel must be properly fit-tested and trained in the use of such respirators.
The following table summarizes recommended PPE levels for common laboratory tasks.
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Low | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Moderate | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Conducting Reactions/Transfers | High | Goggles & Face Shield | Double Nitrile Gloves or Gauntlets | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Spill Cleanup / Emergency | Severe | Goggles & Face Shield | Heavy-Duty Chemical Gauntlets | Chemical-Resistant Suit/Coveralls | NIOSH-Approved Respirator with OV Cartridge |
Operational Workflow for Safe Handling
A systematic approach, from preparation to disposal, is crucial for minimizing risk. The following workflow illustrates the key stages of a safe handling operation.
-
Pre-Operation Check: Verify the chemical fume hood has a valid certification and is drawing correctly. Ensure the safety shower and eyewash station are unobstructed.[1]
-
Assemble Materials: Place a calibrated balance, weigh paper, spatula, volumetric flask with stopper, and labeled hazardous waste containers inside the fume hood.
-
Don PPE: Put on an inner pair of nitrile gloves, a lab coat, and chemical splash goggles. Then, put on a second, outer pair of nitrile gloves.
-
Weighing: Inside the fume hood, carefully weigh the required mass of this compound onto weigh paper.
-
Dissolution: Add a portion of the acetonitrile solvent to the volumetric flask. Carefully transfer the weighed compound into the flask. Rinse the weigh paper with a small amount of solvent to ensure a quantitative transfer.
-
Final Volume: Add solvent to the calibration mark, stopper the flask, and invert several times to ensure homogeneity.
-
Decontamination: Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and weigh paper into the solid hazardous waste container.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them in the solid hazardous waste container. Remove the lab coat and goggles. Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.[1]
Emergency and Decontamination Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15] Seek immediate medical attention without delay.[1][7]
-
Skin Contact: Move to a safety shower and rinse the affected area with water for at least 15 minutes.[15] While rinsing, remove all contaminated clothing.[2] Seek medical attention, especially if irritation develops or a large area was exposed.[1]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate emergency medical assistance.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison control center or physician immediately.[1]
Waste Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.[9]
-
Liquid Waste: Collect all residual chemical and contaminated solvents in a dedicated, properly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams to avoid unknown chemical reactions.[9]
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, pipette tips, absorbent pads) must be placed in a separate, clearly labeled hazardous solid waste container.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal contractor, in accordance with all local, regional, and national regulations.[1] Incineration in a permitted hazardous waste incinerator is a common disposal method for such compounds.[16]
References
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- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- Apollo Scientific. (n.d.). 3-Fluoro-2-(trifluoromethyl)benzonitrile Safety Data Sheet.
- Fisher Scientific. (2025). This compound Safety Data Sheet.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Sciencemadness Wiki. (2020). Benzonitrile.
- Ataman Kimya. (n.d.). BENZONITRILE Handling and Storage.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
